molecular formula C6H2Cl3NO B1396664 4,6-Dichloropyridine-2-carbonyl chloride CAS No. 98138-06-8

4,6-Dichloropyridine-2-carbonyl chloride

Cat. No.: B1396664
CAS No.: 98138-06-8
M. Wt: 210.4 g/mol
InChI Key: YGWRJXZYLFQGJD-UHFFFAOYSA-N
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Description

4,6-Dichloropyridine-2-carbonyl chloride is a useful research compound. Its molecular formula is C6H2Cl3NO and its molecular weight is 210.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dichloropyridine-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloropyridine-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWRJXZYLFQGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275205
Record name 4,6-Dichloro-2-pyridinecarbonyl chloride
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Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98138-06-8
Record name 4,6-Dichloro-2-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98138-06-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-pyridinecarbonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID101275205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,6-Dichloropyridine-2-carbonyl chloride synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the synthesis of 4,6-dichloropyridine-2-carbonyl chloride, designed for synthetic chemists and drug development professionals.

Executive Summary & Chemical Significance

4,6-Dichloropyridine-2-carbonyl chloride (also known as 4,6-dichloropicolinoyl chloride, CAS: 98138-06-8) is a highly reactive, electrophilic acyl halide building block. It is a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs), particularly in the development of novel azole-amide pesticidal compounds and complement factor D inhibitors [1][4].

The presence of two electron-withdrawing chlorine atoms at the 4- and 6-positions of the pyridine ring significantly depletes the electron density of the aromatic system. This electronic environment not only makes the carbonyl carbon exceptionally susceptible to nucleophilic attack (facilitating rapid amidation and esterification) but also imparts unique pharmacokinetic properties to the final drug molecules [2].

Retrosynthetic Analysis & Pathway Architecture

The synthesis of 4,6-dichloropyridine-2-carbonyl chloride is typically executed via a highly efficient, two-stage linear pathway.

  • Stage 1 (Saponification): The pathway begins with the base-catalyzed hydrolysis of an ester precursor (e.g., methyl or ethyl 4,6-dichloropyridine-2-carboxylate) to yield the intermediate 4,6-dichloropyridine-2-carboxylic acid (CAS: 88912-25-8).

  • Stage 2 (Dehydroxylative Chlorination): The intermediate carboxylic acid is then subjected to a halogenation reaction using oxalyl chloride or thionyl chloride, catalyzed by N,N-Dimethylformamide (DMF), to yield the target acyl chloride.

SynthesisPathway A Ester Precursor (Methyl/Ethyl 4,6-dichloro pyridine-2-carboxylate) B Intermediate Acid (4,6-Dichloropicolinic acid) CAS: 88912-25-8 A->B 1. NaOH, EtOH/H2O 2. HCl (pH 2) C Target Acyl Chloride (4,6-Dichloropicolinoyl chloride) CAS: 98138-06-8 B->C (COCl)2 or SOCl2 DMF (cat.), DCM

Fig 1: Two-stage synthesis pathway of 4,6-dichloropyridine-2-carbonyl chloride from its ester.

Stage 1: Saponification of the Ester Precursor

Mechanistic Rationale

The transformation of ethyl 4,6-dichloropyridine-2-carboxylate to its corresponding acid relies on standard saponification. Sodium hydroxide (NaOH) provides the hydroxide nucleophile, which attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate that collapses to expel the ethoxide leaving group.

An ethanol/water co-solvent system is deliberately chosen: ethanol ensures the solvation of the hydrophobic organic ester, while water dissolves the inorganic NaOH. Following the formation of the sodium carboxylate salt, the system is acidified with dilute HCl. This protonates the carboxylate, drastically reducing its aqueous solubility and forcing the highly pure 4,6-dichloropyridine-2-carboxylic acid to precipitate [3].

Protocol 1: Synthesis of 4,6-Dichloropyridine-2-carboxylic acid

This protocol is scaled for a ~2.4 mmol reaction but is linearly scalable to multigram batches.

  • Initialization: In a round-bottom flask, suspend ethyl 4,6-dichloropyridine-2-carboxylate (0.5 g, 2.43 mmol) in a homogeneous mixture of ethanol (11 mL) and deionized water (1.1 mL).

  • Reagent Addition: Add sodium hydroxide (0.11 g, 2.67 mmol, 1.1 eq) to the suspension.

  • Thermal Activation: Equip the flask with a reflux condenser and stir the mixture at 60 °C for 1 hour.

    • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the high-

      
       ester spot and the appearance of a baseline spot (the carboxylate salt) confirms quantitative conversion.
      
  • Solvent Evaporation: Remove the ethanol by rotary evaporation under reduced pressure. Wash the remaining aqueous residue with dichloromethane (DCM) to extract any unreacted starting material or non-polar impurities. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid (1M HCl) until the pH reaches ~2.0. A white precipitate will form immediately.

  • Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate (

    
     mL). Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate (
    
    
    
    ), and concentrate in vacuo.

Stage 2: Dehydroxylative Chlorination (Acyl Chloride Formation)

Mechanistic Rationale

The conversion of the carboxylic acid to the acyl chloride utilizes oxalyl chloride


 or thionyl chloride 

[4]. This reaction is kinetically sluggish on its own and requires catalytic N,N-Dimethylformamide (DMF).

DMF reacts rapidly with the chlorinating agent to form a highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion). The carboxylic acid attacks this intermediate, forming an activated acyl-O-iminium species. Subsequent nucleophilic attack by the liberated chloride ion collapses the tetrahedral intermediate, yielding the target acyl chloride, regenerating the DMF catalyst, and releasing gaseous byproducts [5].

VilsmeierMechanism DMF DMF + (COCl)2 VH Vilsmeier-Haack Intermediate [Chloroiminium Ion] DMF->VH - CO2, - CO, - Cl- Adduct Acyl-O-Iminium Adduct VH->Adduct + Acid Acid 4,6-Dichloropicolinic Acid Acid->Adduct Product 4,6-Dichloropicolinoyl Chloride + Regenerated DMF Adduct->Product Nucleophilic Attack by Cl- (Tetrahedral collapse)

Fig 2: DMF-catalyzed dehydroxylative chlorination mechanism via Vilsmeier-Haack intermediate.

Protocol 2: Synthesis of 4,6-Dichloropyridine-2-carbonyl chloride
  • Initialization: Under a strict inert atmosphere (Nitrogen or Argon), dissolve 4,6-dichloropyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 3 mL per mmol of substrate) [6].

  • Catalyst Addition: Add anhydrous DMF (approx. 10 drops per 10 mmol of substrate).

  • Chlorination: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add oxalyl chloride (1.5 eq).

    • Self-Validation Check: The immediate evolution of gas (

      
       and 
      
      
      
      ) serves as a visual, self-validating indicator that the Vilsmeier-Haack intermediate is forming and reacting.
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 3 hours [6].

  • Reaction Monitoring: To verify completion, withdraw a 10 µL aliquot, quench it in 0.5 mL of methanol (converting the acyl chloride to a methyl ester), and analyze via TLC or LC-MS against the starting acid.

  • Isolation: Once gas evolution ceases and conversion is confirmed, concentrate the mixture to dryness under reduced pressure. Crucial: Do not use aqueous workup. The resulting crude 4,6-dichloropyridine-2-carbonyl chloride should be used immediately in the subsequent coupling step or stored under inert gas at -20 °C to prevent hydrolysis back to the acid.

Quantitative Data & Characterization Metrics

To ensure rigorous quality control, the following table summarizes the expected quantitative data and physicochemical properties for both the intermediate and the target compound [2][3].

Metric / PropertyIntermediate (Precursor)Target Compound
Chemical Name 4,6-Dichloropyridine-2-carboxylic acid4,6-Dichloropyridine-2-carbonyl chloride
CAS Number 88912-25-898138-06-8
Molecular Formula


Molecular Weight 192.00 g/mol 210.44 g/mol
Physical State White to off-white crystalline solidPale yellow to brown liquid/gum (crude)
Melting Point 114 - 116 °CN/A (Typically used in situ)
IR (KBr,

)
3562 (O-H), 1692 (C=O), 1557, 1395~1750 (Acyl C=O stretch)
Expected Yield ~98.7% (from ester)>95% (crude, quantitative conversion)
Stability/Storage Stable at RT; Store dryHighly moisture sensitive; Store at -20 °C under

References

  • Syngenta Crop Protection AG. "Pesticidally active azole-amide compounds". Google Patents (WO2020002563A1).
  • Mohammadkhani, L., & Heravi, M. M. "Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride: Oxalyl Chloride: A Versatile Reagent in Organic Transformations". ResearchGate. Available at:[Link]

  • Gain Therapeutics. "Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase". Google Patents (WO2021105908A1).

4,6-Dichloropyridine-2-carbonyl chloride: Chemical Properties, Reactivity, and Applications in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4,6-Dichloropyridine-2-carbonyl chloride (CAS: 98138-06-8)

Executive Summary

In the landscape of medicinal chemistry and agrochemical development, functionalized pyridines serve as indispensable pharmacophores. 4,6-Dichloropyridine-2-carbonyl chloride is a highly reactive, bifunctional building block characterized by an electrophilic acyl chloride group and a di-chlorinated pyridine ring. As a Senior Application Scientist, I have found that mastering the reactivity of this compound requires a deep understanding of its electronic environment. The electron-withdrawing nature of the 4,6-dichloro substituents not only modulates the basicity of the pyridine nitrogen but also dictates the chemoselectivity of downstream transformations, enabling pathways—such as the Rosenmund reduction—that typically fail in unsubstituted pyridine systems.

Structural & Electronic Properties

The chemical behavior of 4,6-dichloropyridine-2-carbonyl chloride is governed by the synergistic electronic effects of its substituents:

  • Inductive Withdrawing Effects (-I): The chlorine atoms at the C-4 and C-6 positions exert a strong inductive pull, significantly reducing the electron density of the pyridine ring.

  • Nitrogen Basicity Suppression: Unsubstituted pyridine-2-carbonyl chlorides possess a relatively basic nitrogen atom that can interfere with transition-metal-catalyzed reactions by coordinating to the metal center. The 4,6-dichloro substitution drastically lowers the basicity of the nitrogen, rendering the ring non-coordinating.

  • Orthogonal Electrophilicity: The molecule presents two distinct electrophilic sites: the highly reactive acyl chloride carbon (hard electrophile) and the C-4 position of the pyridine ring (soft electrophile activated for Nucleophilic Aromatic Substitution, SNAr).

Synthesis Workflow & Causality

The standard preparation of 4,6-dichloropyridine-2-carbonyl chloride involves the deoxygenative chlorination of 4,6-dichloropicolinic acid. While thionyl chloride (


) is a traditional reagent, modern drug development protocols favor oxalyl chloride  with a catalytic amount of N,N-dimethylformamide (DMF)[1].

Causality behind the choice of reagents: Oxalyl chloride is preferred because it allows the reaction to proceed under mild conditions (0 °C to room temperature). Heating electron-deficient pyridines with


 can lead to unwanted side reactions or degradation. The addition of catalytic DMF generates the Vilsmeier-Haack intermediate  (a highly electrophilic chloroiminium ion), which rapidly reacts with the carboxylic acid. The byproducts of oxalyl chloride are strictly gaseous (carbon monoxide, carbon dioxide, and hydrogen chloride), which are easily vented, leaving a clean crude product without the need for aqueous workup.

Synthesis A 4,6-Dichloropicolinic Acid B Oxalyl Chloride + DMF (cat.) in DCM, 0°C to RT A->B Reagents added C Vilsmeier-Haack Intermediate B->C DMF activation D 4,6-Dichloropyridine-2-carbonyl chloride C->D Chlorination & gas evolution

Workflow for synthesizing 4,6-dichloropyridine-2-carbonyl chloride via oxalyl chloride.

Core Reactivity & Mechanistic Pathways

Nucleophilic Acyl Substitution

The most immediate application of this compound is the formation of amides and esters. The acyl chloride reacts rapidly with primary and secondary amines. In pharmaceutical synthesis, this is often the first step in constructing complex azole-amide pesticidal or therapeutic frameworks [3].

The Rosenmund Reduction Anomaly

A fascinating mechanistic feature of 4,6-dichloropyridine-2-carbonyl chloride is its success in the Rosenmund reduction (catalytic hydrogenation to the corresponding aldehyde using


).
Typically, the Rosenmund reduction fails completely with picolinic, nicotinic, and isonicotinic acid chlorides. The basicity of the unsubstituted pyridine nitrogen leads to quaternary salt formation or direct poisoning of the palladium catalyst. However, the electron-withdrawing 4,6-dichloro groups decrease the ring's basicity so effectively that 4,6-dichloropicolinoyl chloride undergoes the reduction smoothly, yielding >50% of 4,6-dichloropicolinaldehyde without catalyst deactivation [2].
Nucleophilic Aromatic Substitution (SNAr)

Following acyl substitution, the pyridine ring remains primed for SNAr. The C-4 chlorine is highly activated by both the para-nitrogen and the electron-withdrawing carbonyl derivative at C-2. This allows for regioselective displacement of the C-4 chlorine by strong nucleophiles (e.g., alkoxides or secondary amines) during late-stage functionalization.

Reactivity Core 4,6-Dichloropyridine-2-carbonyl chloride Amide Amidation (Amines) Core->Amide Acyl Substitution Ester Esterification (Alcohols) Core->Ester Acyl Substitution Aldehyde Rosenmund Reduction Core->Aldehyde Pd/BaSO4, H2 SNAr SNAr at C-4 (Nucleophiles) Core->SNAr Aromatic Substitution

Divergent reactivity pathways of 4,6-dichloropyridine-2-carbonyl chloride.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include in-process analytical checks to confirm reaction progress without compromising the moisture-sensitive intermediates.

Protocol 1: Synthesis of 4,6-Dichloropyridine-2-carbonyl chloride

Objective: Convert 4,6-dichloropicolinic acid to the acyl chloride.

  • Setup: In an oven-dried, argon-purged round-bottom flask, suspend 4,6-dichloropicolinic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (3 mL/mmol).

  • Catalyst Addition: Add 2-3 drops of anhydrous DMF. Causality: DMF is strictly required to form the active chlorinating species; without it, the reaction with oxalyl chloride is kinetically stalled.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add oxalyl chloride (1.5 eq).

  • In-Process Validation (Visual): Observe immediate effervescence (

    
     and 
    
    
    
    gas evolution). The suspension will gradually become a homogeneous solution as the acid is consumed.
  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Validation (Analytical): Acyl chlorides degrade on LC-MS columns. To validate completion, withdraw a 10 µL aliquot, quench it in 200 µL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl ester mass (

    
    ) and the absence of the starting acid mass confirms 100% conversion.
    
  • Isolation: Concentrate the mixture under reduced pressure to yield the crude acid chloride as an off-white solid. Use immediately in the next step to prevent hydrolysis.

Protocol 2: Amidation with a Primary Amine

Objective: Couple the acyl chloride with an amine to form a stable amide[1].

  • Setup: Dissolve the freshly prepared 4,6-dichloropyridine-2-carbonyl chloride (1.0 eq) in anhydrous DCM (3 mL/mmol) and cool to 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the reaction, preventing the nucleophilic amine from precipitating as an unreactive hydrochloride salt.

  • Amine Addition: Add the target primary amine (1.1 eq) dropwise.

  • Maturation: Stir at room temperature for 1–2 hours.

  • Validation: Analyze via TLC or LC-MS. The complete disappearance of the transient methyl ester (if cross-referenced with Protocol 1) and the appearance of the target amide mass indicates completion.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM, dry over anhydrous 
    
    
    
    , filter, and concentrate.

Quantitative Data Summary

The following table summarizes the critical physical and reactive parameters of 4,6-Dichloropyridine-2-carbonyl chloride to aid in experimental planning.

ParameterValue / DescriptionPractical Implication
CAS Number 98138-06-8Primary identifier for procurement.
Molecular Formula

N/A
Molecular Weight 210.44 g/mol Required for stoichiometric calculations.
Physical State Off-white to pale yellow solidVisual indicator of purity; darkening indicates degradation.
Moisture Sensitivity Highly SensitiveMust be stored under inert gas (Argon/Nitrogen) at -20 °C.
Typical Yield (Synthesis) >95% (via Oxalyl Chloride)Highly efficient conversion; crude can often be used without purification.
Rosenmund Reduction Yield >50%Exceptionally high for a pyridine derivative due to suppressed basicity.

References

  • Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase Source: US Patent Application US20230107499A1 URL
  • Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives, Part 3 Source: VDOC.PUB (Document Archive) URL:[Link]

  • Source: World Intellectual Property Organization (WIPO)

Spectroscopic Characterization of 4,6-Dichloropyridine-2-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 4,6-Dichloropyridine-2-carbonyl chloride, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to provide a robust and scientifically grounded prediction of its spectral characteristics.

Molecular Structure and a Note on Data Provenance

4,6-Dichloropyridine-2-carbonyl chloride is a trifunctionalized pyridine ring, with chloro substituents at positions 4 and 6, and a reactive carbonyl chloride group at position 2. This substitution pattern dictates a unique electronic environment, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4,6-Dichloropyridine-2-carbonyl chloride, both ¹H and ¹³C NMR will provide critical information about the arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4,6-Dichloropyridine-2-carbonyl chloride is expected to be simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for 4,6-Dichloropyridine-2-carbonyl chloride

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-38.0 - 8.2Doublet1-2The H-3 proton is ortho to the electron-withdrawing carbonyl chloride group, leading to a downfield shift. It will be split by the H-5 proton through a four-bond coupling.
H-57.6 - 7.8Doublet1-2The H-5 proton is ortho to a chloro group and meta to the carbonyl chloride group. It will be split by the H-3 proton through a four-bond coupling.

The electron-withdrawing nature of the carbonyl chloride and the chloro substituents will deshield the ring protons, causing them to resonate at relatively low field.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the carbonyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for 4,6-Dichloropyridine-2-carbonyl chloride

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2165 - 170The carbonyl carbon of the acyl chloride is expected to be the most downfield signal.
C-6152 - 156The carbon bearing a chloro substituent and adjacent to the nitrogen will be significantly downfield.
C-4150 - 154The carbon bearing a chloro substituent will be downfield.
C-3128 - 132This carbon is adjacent to the carbonyl chloride group.
C-5125 - 129This carbon is situated between two chloro-substituted carbons.
-C(=O)Cl168 - 172The carbonyl carbon of the acid chloride functional group is highly deshielded.
Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound would involve:

  • Sample Preparation: Dissolve 5-10 mg of 4,6-Dichloropyridine-2-carbonyl chloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the longer relaxation times of quaternary carbons, a sufficient relaxation delay should be used.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of 4,6-Dichloropyridine-2-carbonyl chloride will be dominated by the strong absorption of the carbonyl group.

Table 3: Predicted Key IR Absorption Bands for 4,6-Dichloropyridine-2-carbonyl chloride

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibrational Mode
C=O (Acyl Chloride)1770 - 1810StrongStretching
C=C, C=N (Aromatic Ring)1550 - 1600Medium-StrongStretching
C-Cl1000 - 1100StrongStretching

The most characteristic band will be the strong C=O stretch of the acyl chloride, which appears at a higher frequency than the carbonyl stretch of a corresponding carboxylic acid due to the inductive effect of the chlorine atom.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using a neat sample (if liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, 4,6-Dichloropyridine-2-carbonyl chloride is expected to show a distinct molecular ion peak. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and its fragments will be characteristic.

Table 4: Predicted Key m/z Peaks and their Interpretation for 4,6-Dichloropyridine-2-carbonyl chloride

m/zInterpretationIsotopic Pattern
210/212/214[M]⁺ (Molecular Ion)Characteristic pattern for two chlorine atoms (approx. 9:6:1 ratio).
175/177/179[M-Cl]⁺Loss of a chlorine radical from the acyl chloride.
147/149[M-COCl]⁺Loss of the carbonyl chloride group.
Fragmentation Pathway

The primary fragmentation pathway is expected to be the loss of the chlorine atom from the acyl chloride group, followed by the loss of carbon monoxide.

fragmentation M [C₆H₂Cl₃NO]⁺ m/z = 210/212/214 F1 [C₆H₂Cl₂NO]⁺ m/z = 175/177/179 M->F1 - Cl F2 [C₅H₂Cl₂N]⁺ m/z = 147/149 F1->F2 - CO synthesis reactant 4,6-Dichloropicolinic acid product 4,6-Dichloropyridine-2-carbonyl chloride reactant->product Chlorination reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) reagent->product

4,6-Dichloropyridine-2-carbonyl chloride (CAS 98138-06-8): Synthesis, Reactivity, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dichloropyridine-2-carbonyl chloride (CAS: 98138-06-8) is a highly functionalized, electrophilic heterocyclic building block extensively utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs)[1]. As an acylating agent, it facilitates the rapid formation of picolinamides and picolinate esters. Furthermore, the presence of two chlorine atoms on the electron-deficient pyridine ring enables regioselective nucleophilic aromatic substitution (


), making it a versatile scaffold for multi-component derivatization[2].

This whitepaper details the physicochemical properties, mechanistic synthesis pathways, reactivity logic, and self-validating experimental protocols for handling and utilizing this critical intermediate.

Chemical Identity and Physicochemical Data

To ensure precise analytical tracking and inventory management, the core identifiers and quantitative properties of 4,6-Dichloropyridine-2-carbonyl chloride are summarized below[1][3].

Property / IdentifierValue / Description
Chemical Name 4,6-Dichloropyridine-2-carbonyl chloride
Synonyms 4,6-Dichloropicolinoyl chloride
CAS Registry Number 98138-06-8
Molecular Formula

Molecular Weight 210.44 g/mol
SMILES String O=C(Cl)C1=NC(Cl)=CC(Cl)=C1
Physical State Moisture-sensitive liquid/low-melting solid (varies by purity)
Storage Conditions Inert atmosphere (Argon/Nitrogen), freezer (-20°C)[3]

Mechanistic Synthesis Pathway

The synthesis of 4,6-dichloropyridine-2-carbonyl chloride is typically achieved through a two-step sequence starting from commercially available methyl 4,6-dichloropyridine-2-carboxylate[4].

Step 1: Base-Catalyzed Hydrolysis

The methyl ester is hydrolyzed using sodium hydroxide in an ethanol/water mixture at 60 °C[4]. The addition of ethanol ensures the organic precursor remains in solution, while the hydroxide ion attacks the electrophilic carbonyl carbon. Subsequent acidification with dilute hydrochloric acid precipitates the intermediate, 4,6-dichloropicolinic acid (Yield: ~98.7%)[4].

Step 2: Chlorination via Thionyl Chloride or Oxalyl Chloride

The isolated carboxylic acid is converted to the acyl chloride using a chlorinating agent such as thionyl chloride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) or oxalyl chloride (

)[5].
  • Causality of Reagent Choice: Thionyl chloride is often preferred because its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, driving the reaction forward via Le Chatelier's principle and simplifying purification[5].

  • Catalytic DMF: The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (an iminium intermediate), which acts as the active, highly electrophilic chlorinating species, significantly accelerating the conversion[6].

Synthesis A Methyl 4,6-dichloro- pyridine-2-carboxylate B 4,6-Dichloropicolinic acid (Intermediate) A->B NaOH, EtOH/H2O 60°C, 1 hr (Hydrolysis) C 4,6-Dichloropyridine-2- carbonyl chloride (CAS: 98138-06-8) B->C SOCl2, DMF (cat.) Reflux (Chlorination)

Workflow: Two-step synthesis of 4,6-Dichloropyridine-2-carbonyl chloride.

Reactivity Profile and Regioselectivity Logic

The utility of 4,6-dichloropyridine-2-carbonyl chloride stems from its three distinct electrophilic sites. Understanding the hierarchy of reactivity is crucial for designing selective synthetic routes.

  • Acylation (Carbonyl Carbon): The acyl chloride is the most reactive site. In the presence of a nucleophile (amine or alcohol) and a non-nucleophilic base (e.g., triethylamine or pyridine), it rapidly forms amides or esters[6].

  • 
     at C-4:  The chlorine atom at the 4-position is highly activated toward nucleophilic aromatic substitution. This is due to the strong electron-withdrawing effect of the pyridine nitrogen atom, which sits para to the C-4 position and effectively stabilizes the anionic Meisenheimer intermediate[2].
    
  • 
     at C-6:  The chlorine at the 6-position is ortho to the nitrogen. While reactive, it is generally less susceptible to initial 
    
    
    
    than the C-4 position due to steric hindrance from the adjacent acyl/amide group and slightly lower electronic stabilization compared to the para position[2].

Reactivity Core 4,6-Dichloropyridine-2-carbonyl chloride Acylation 1. Acylation (Carbonyl) Ultrafast Forms Amides/Esters Core->Acylation Amines/Alcohols + Et3N (0°C to RT) SNAr4 2. SNAr (C-4 Position) Fast Stabilized by para-Nitrogen Core->SNAr4 Alkoxides/Amines Elevated Temp (60°C) SNAr6 3. SNAr (C-6 Position) Slow Requires Harsher Conditions Core->SNAr6 Excess Nucleophile Reflux (>100°C)

Hierarchical reactivity map of 4,6-Dichloropyridine-2-carbonyl chloride.

Standard Operating Procedure (SOP): Synthesis and Self-Validation

The following protocol outlines the synthesis of the acyl chloride from the carboxylic acid. Trustworthiness in this protocol is established through a self-validating TLC quench method. Acid chlorides streak heavily on silica gel, making direct reaction monitoring impossible. By quenching an aliquot in methanol, the acid chloride is instantly converted to the stable methyl ester, allowing for precise TLC analysis.

Materials Required
  • 4,6-Dichloropicolinic acid (1.0 eq)[4]

  • Thionyl chloride (

    
    , 5.0 eq)[5]
    
  • N,N-Dimethylformamide (DMF, 0.05 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol (for TLC quenching)

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet. Route the condenser exhaust through a base trap (e.g., 1M NaOH) to neutralize evolved

    
     and 
    
    
    
    gases[5].
  • Reagent Loading: Suspend 4,6-dichloropicolinic acid in anhydrous DCM (10 mL/g of substrate). Add catalytic DMF (1-2 drops).

  • Chlorination: Slowly add thionyl chloride dropwise at room temperature. Caution: Gas evolution will occur.

  • Heating: Gradually heat the reaction mixture to reflux (approx. 45 °C for DCM, or 80 °C if using Toluene) for 2–4 hours. The suspension will become a clear, homogeneous solution as the acid converts to the highly soluble acyl chloride.

  • Self-Validating Reaction Monitoring (Methanol Quench):

    • Withdraw a 10 µL aliquot of the reaction mixture.

    • Inject the aliquot into a GC vial containing 0.5 mL of anhydrous methanol and 1 drop of triethylamine.

    • Shake for 30 seconds. This converts any unreacted acid chloride into the methyl ester.

    • Spot the quenched mixture on a TLC plate alongside the starting material (4,6-dichloropicolinic acid). Elute with Hexanes/Ethyl Acetate (3:1). Complete disappearance of the baseline acid spot confirms 100% conversion.

  • Workup & Isolation: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure (using a rotary evaporator equipped with a secondary cold trap). Co-evaporate with anhydrous toluene (2 x 10 mL) to azeotropically remove residual thionyl chloride.

  • Storage: The resulting 4,6-dichloropyridine-2-carbonyl chloride should be used immediately in the next step or stored neat under argon at -20 °C to prevent hydrolysis back to the acid[3].

References

  • LookChem. "Cas 7719-09-7, Thionyl chloride Properties and Uses". LookChem Database. Available at:[Link]

  • Google Patents. "WO2020002563A1 - Pesticidally active azole-amide compounds". WIPO.

Sources

Engineering the Synthesis of 4,6-Dichloropyridine-2-carbonyl Chloride: A Technical Guide to Precursors and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly reactive electrophiles like 4,6-dichloropyridine-2-carbonyl chloride (CAS 98138-06-8)[1] is a critical operation in medicinal chemistry and agrochemical development. This compound serves as a cornerstone building block for constructing complex amides, esters, and cross-coupling partners. Because acyl chlorides are inherently unstable and prone to hydrolysis, their synthesis must be executed with precision, relying on optimized upstream starting materials and rigorously controlled catalytic environments.

This whitepaper provides an in-depth analysis of the starting materials, the mechanistic causality behind reagent selection, and self-validating experimental protocols required to synthesize 4,6-dichloropyridine-2-carbonyl chloride.

Retrosynthetic Strategy and Starting Materials

The most robust and scalable pathway to 4,6-dichloropyridine-2-carbonyl chloride is a two-stage linear sequence. The immediate precursor is 4,6-dichloropyridine-2-carboxylic acid (also known as 4,6-dichloropicolinic acid, CAS 88912-25-8)[2]. Because the free carboxylic acid is rarely sourced directly for large-scale industrial synthesis due to cost, it is typically generated in situ or in a preceding step via the saponification of commercially available alkyl esters, such as methyl or ethyl 4,6-dichloropyridine-2-carboxylate [3].

Retrosynthesis Ester Ester Precursor (Ethyl 4,6-dichloropicolinate) Acid Intermediate Acid (4,6-Dichloropicolinic acid) Ester->Acid NaOH, EtOH/H2O 60°C, 1 hr Chloride Target Acyl Chloride (4,6-Dichloropicolinoyl chloride) Acid->Chloride SOCl2 or (COCl)2 DMF (cat.), DCM

Figure 1: Synthetic workflow from ester precursor to the target acid chloride.

Stage 1: Saponification of the Ester Precursor

Causality & Logic

The conversion of ethyl 4,6-dichloropyridine-2-carboxylate to its corresponding acid requires basic hydrolysis. Sodium hydroxide (NaOH) is specifically chosen over potassium hydroxide because the resulting sodium carboxylate salt exhibits an optimal solubility profile in the required ethanol/water co-solvent system[3].

The mixed solvent system (EtOH/H₂O in a 10:1 ratio) is a critical parameter. Ethanol ensures that the highly lipophilic organic ester remains fully solvated, while the water fraction provides the necessary medium for hydroxide nucleophilicity. The reaction is strictly maintained at 60 °C. This temperature provides thermodynamic control, pushing the saponification to near-quantitative completion within 1 hour, while remaining low enough to prevent unwanted nucleophilic aromatic substitution (SNAr) of the labile chlorine atoms at the 4- and 6-positions of the pyridine ring[3].

Experimental Protocol 1: Synthesis of 4,6-Dichloropyridine-2-carboxylic acid

This protocol is designed as a self-validating system; the transition from a homogenous solution to a precipitating solid during acidification confirms successful conversion.

  • Reagent Preparation: In a round-bottom flask, suspend ethyl 4,6-dichloropyridine-2-carboxylate (0.5 g, 2.43 mmol) in a solvent mixture comprising 11 mL of absolute ethanol and 1.1 mL of deionized water[3].

  • Base Addition: Add sodium hydroxide (0.11 g, 2.67 mmol, ~1.1 equivalents) to the suspension. The slight stoichiometric excess ensures complete consumption of the ester without degrading the pyridine core[3].

  • Thermal Activation: Equip the flask with a reflux condenser and stir the mixture at 60 °C for exactly 1 hour[3]. Monitor via TLC (Hexanes/EtOAc) to confirm the disappearance of the starting material.

  • Solvent Exchange: Upon completion, remove the ethanol by rotary evaporation under reduced pressure. Wash the remaining aqueous residue with dichloromethane (2 x 10 mL) to extract any unreacted ester or non-polar impurities. Discard the organic layer[3].

  • Acidification & Precipitation: Submerge the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid (1M) until the pH reaches ~2. A white solid will rapidly precipitate, validating the protonation of the carboxylate salt[3].

  • Isolation: Extract the acidified aqueous phase with ethyl acetate (3 x 15 mL). Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Yield: The process yields 4,6-dichloropyridine-2-carboxylic acid as a white solid (Yield: ~0.46 g, 98.7%, m.p. 114-116 °C)[3].

Stage 2: Acyl Chloride Formation (Chlorination)

Causality & Logic

Converting 4,6-dichloropyridine-2-carboxylic acid to 4,6-dichloropyridine-2-carbonyl chloride requires a highly reactive chlorinating agent. While refluxing in neat thionyl chloride (SOCl₂) is a classical approach, the thermal stress (70–80 °C) can induce side reactions or degradation of the pyridine ring.

Modern protocols utilize oxalyl chloride ((COCl)₂) or thionyl chloride in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at ambient temperatures (20 °C to 25 °C)[4]. This is made possible by the addition of a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with the chlorinating agent to form a Vilsmeier-Haack intermediate (a chloroiminium ion). This intermediate is vastly more electrophilic than the bulk chlorinating agent, allowing the reaction to proceed rapidly at room temperature, thereby preserving the integrity of the di-chlorinated pyridine core[4].

Mechanism SOCl2 Chlorinating Agent (SOCl2 or Oxalyl Chloride) + DMF Vilsmeier Vilsmeier-Haack Intermediate [Me2N=CHCl]+ Cl- SOCl2->Vilsmeier Activation (Exothermic) Activated Activated Acyl-Vilsmeier Complex Vilsmeier->Activated Carboxylate Attack Acid 4,6-Dichloropicolinic Acid Acid->Activated Product 4,6-Dichloropicolinoyl Chloride + Gas Evolution + DMF Activated->Product Chloride Displacement

Figure 2: DMF-catalyzed Vilsmeier-Haack activation mechanism for acyl chloride synthesis.

Quantitative Data: Chlorinating Agent Comparison
Chlorinating SystemCatalystTemperatureByproductsEfficiency / Notes
Thionyl Chloride None (Neat)70–80 °CSO₂, HClHigh yield, but thermal stress risks substrate degradation.
Thionyl Chloride DMF (cat.)25–60 °CSO₂, HClFaster kinetics; lower energy requirement.
Oxalyl Chloride DMF (cat.)0–25 °CCO₂, CO, HClMildest conditions; highly efficient; preferred for sensitive substrates[4].
Experimental Protocol 2: Synthesis of 4,6-Dichloropyridine-2-carbonyl chloride

This protocol utilizes gas evolution as a self-validating kinetic marker. The cessation of bubbling indicates the complete consumption of the carboxylic acid.

  • System Purging: Flame-dry a 50 mL two-neck round-bottom flask and purge with inert nitrogen gas to prevent hydrolysis of the resulting acyl chloride.

  • Substrate Dissolution: Dissolve 4,6-dichloropyridine-2-carboxylic acid (0.250 g, 1.30 mmol) in 10 mL of anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)[4].

  • Catalyst Addition: Inject a catalytic quantity of anhydrous DMF (approx. 10 µL, ~0.1 eq) into the solution[4].

  • Chlorination: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add oxalyl chloride (0.20 g, 1.56 mmol, 1.2 eq) or thionyl chloride over 5 minutes. Immediate effervescence (release of CO₂, CO, and HCl) will be observed, validating the formation of the Vilsmeier-Haack complex and subsequent acyl substitution.

  • Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 1 to 2 hours until all gas evolution ceases[4].

  • Isolation: Concentrate the reaction mixture under reduced pressure (using a rotary evaporator equipped with a base trap to neutralize residual HCl/SO₂) to afford crude 4,6-dichloropyridine-2-carbonyl chloride.

  • Storage/Usage: The resulting acyl chloride should not be purified via aqueous workup. It must be used immediately in the subsequent amidation or esterification step, or stored under an argon atmosphere at -20 °C.

References

  • ChemicalBook - 4,6-Dichloro-2-pyridinecarboxylic acid synthesis Source: 3

  • CymitQuimica - CAS 88912-25-8: 4,6-Dichloropyridine-2-carboxylic acid Source:2

  • Sigma-Aldrich - 4,6-Dichloropyridine-2-carbonyl chloride | 98138-06-8 Source:1

  • Google Patents - WO2020002563A1 - Pesticidally active azole-amide compounds Source:4

Sources

Mechanistic & Process Guide: Synthesis of 4,6-Dichloropyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanistic and practical framework for the synthesis of 4,6-Dichloropyridine-2-carbonyl chloride . This document is structured for research and process chemists, prioritizing reaction causality, scalable protocols, and safety.

Executive Summary

4,6-Dichloropyridine-2-carbonyl chloride (CAS: 98138-06-8) is a high-value heterocyclic electrophile used primarily as a scaffold in the development of enzyme inhibitors (e.g., prolyl hydroxylase inhibitors) and agrochemicals.[1] Its synthesis requires precise regiochemical control to install chlorine atoms at the 4 and 6 positions while preserving the carbonyl functionality at position 2.

This guide delineates the "Ester-Intermediate Route," a robust industrial pathway that circumvents the solubility issues of zwitterionic pyridinium acids. The process involves the chlorodehydroxylation of Ethyl 4,6-dihydroxypyridine-2-carboxylate followed by hydrolysis and acyl chloride formation.

Retrosynthetic Analysis & Strategy

To achieve the target structure with high purity, a linear retrosynthetic disconnection is applied:

  • Target: 4,6-Dichloropyridine-2-carbonyl chloride.[1]

  • Precursor: 4,6-Dichloropyridine-2-carboxylic acid (4,6-Dichloropicolinic acid).[1]

  • Key Intermediate: Ethyl 4,6-dichloropyridine-2-carboxylate.[1]

  • Starting Material: Ethyl 4,6-dihydroxypyridine-2-carboxylate (accessible via condensation of diethyl acetonedicarboxylate and ammonium acetate).

Rationale for Route Selection:

  • Regioselectivity: The 4,6-dihydroxy substitution pattern is locked in the starting material, eliminating the need for difficult isomer separations common in direct pyridine chlorination.

  • Processability: Chlorinating the ester rather than the acid prevents the formation of insoluble intermolecular aggregates and allows for standard organic extraction.

Pathway Visualization

SynthesisPath SM Ethyl 4,6-dihydroxypyridine- 2-carboxylate INT1 Ethyl 4,6-dichloropyridine- 2-carboxylate SM->INT1 POCl3 / PCl5 Reflux (Chlorodehydroxylation) INT2 4,6-Dichloropyridine- 2-carboxylic acid INT1->INT2 NaOH / EtOH (Hydrolysis) PROD 4,6-Dichloropyridine- 2-carbonyl chloride INT2->PROD SOCl2 / cat. DMF (Acyl Chloride Formation)

Caption: Linear synthetic pathway from dihydroxy ester precursor to the target acid chloride.

Mechanistic Deep Dive

Step 1: Chlorodehydroxylation (The Vilsmeier-Haack Type Mechanism)

The transformation of the hydroxyl groups (tautomeric pyridones) to chlorides is the critical step. It utilizes Phosphoryl chloride (


) , often enhanced by Phosphorus pentachloride (

)
.[2][3]

Mechanism:

  • Tautomerization: The 4- and 6-hydroxy groups exist in equilibrium with their keto (pyridone) forms. The keto form is the reactive species.

  • Activation: The carbonyl oxygen attacks the electrophilic phosphorus of

    
    , forming a dichlorophosphate intermediate. This converts the oxygen into a potent leaving group.
    
  • Nucleophilic Substitution (

    
    ):  A chloride ion (from the reagent pool) attacks the carbon at the 4/6 position.
    
  • Aromatization: The tetrahedral intermediate collapses, expelling the phosphate group and re-establishing the aromatic pyridine ring.

ChlorinationMech Substrate Pyridone Tautomer (C=O at C4/C6) Activation O-Phosphorylation (Formation of -O-POCl2) Substrate->Activation POCl3 Attack Nucleophilic Attack (Cl- attacks C4/C6) Activation->Attack Cl- Elimination Elimination & Aromatization (-PO2Cl2-) Attack->Elimination Restores Aromaticity Product Chloropyridine Elimination->Product

Caption: Mechanism of hydroxyl-to-chloro conversion via phosphoryl chloride activation.

Step 2: Acyl Chloride Formation

The conversion of the carboxylic acid to the acid chloride uses Thionyl Chloride (


)  with catalytic Dimethylformamide (DMF) .

Mechanism:

  • Catalytic Cycle: DMF reacts with

    
     to form the Vilsmeier reagent (chloroiminium ion), which is more electrophilic than 
    
    
    
    itself.
  • Activation: The carboxylic acid attacks the Vilsmeier reagent (or

    
     directly), forming an activated acyl chlorosulfite or acyl-imidoyl intermediate.
    
  • Substitution: Chloride ion attacks the carbonyl carbon.

  • Collapse: The intermediate collapses, releasing

    
     (gas), 
    
    
    
    (gas), and regenerating the DMF catalyst.

Experimental Protocols

Phase A: Synthesis of Ethyl 4,6-dichloropyridine-2-carboxylate

Reference Grounding: This protocol aligns with standard chlorination methodologies for hydroxypyridines [1, 4].

Reagents:

  • Ethyl 4,6-dihydroxypyridine-2-carboxylate (1.0 equiv)

  • Phosphoryl chloride (

    
    ) (5.0 equiv) - Solvent & Reagent
    
  • Phosphorus pentachloride (

    
    ) (0.5 equiv) - Booster
    

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    inlet).
  • Addition: Charge the flask with Ethyl 4,6-dihydroxypyridine-2-carboxylate. Carefully add

    
     (exothermic). Add 
    
    
    
    in portions.
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. The suspension should become a clear solution as the reaction proceeds.
    
  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The starting material spot (baseline) should disappear.

  • Workup:

    • Cool to room temperature.[4]

    • Critical Safety Step: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to quench excess

      
      . Maintain temperature 
      
      
      
      .
    • Neutralize to pH 7–8 using solid

      
       or saturated 
      
      
      
      .
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or use silica gel chromatography if necessary.

Phase B: Hydrolysis to 4,6-Dichloropyridine-2-carboxylic acid

Reference Grounding: Based on hydrolysis protocols for chloropicolinic esters [1].

Reagents:

  • Ethyl 4,6-dichloropyridine-2-carboxylate (1.0 equiv)

  • Sodium Hydroxide (NaOH) (2.5 equiv)

  • Ethanol/Water (10:1 v/v)

Procedure:

  • Dissolve the ester in Ethanol/Water.[1]

  • Add NaOH and heat to

    
     for 1–2 hours.
    
  • Evaporate Ethanol.[1]

  • Acidify the aqueous residue with 1M HCl to pH 2–3. The acid will precipitate as a white solid.[5]

  • Filter, wash with cold water, and dry in a vacuum oven at

    
    .
    
Phase C: Formation of 4,6-Dichloropyridine-2-carbonyl chloride

Reference Grounding: Standard acid chloride synthesis [2, 3].

Reagents:

  • 4,6-Dichloropyridine-2-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 equiv)
    
  • DMF (anhydrous) (2–3 drops, catalytic)

Procedure:

  • Setup: Flame-dried flask under inert atmosphere (

    
     or Ar).
    
  • Addition: Suspend the acid in

    
    . Add catalytic DMF.
    
  • Reaction: Heat to reflux (

    
    ) for 3 hours. Gas evolution (
    
    
    
    ,
    
    
    ) will be observed.
  • Completion: The reaction is complete when the solid dissolves completely and gas evolution ceases.

  • Isolation:

    • Distill off excess

      
       under reduced pressure.
      
    • Add dry Toluene and evaporate again (azeotropic removal of traces of

      
      ).
      
    • The residue is the crude acid chloride (often an off-white to yellow solid/oil).

    • Purification: Vacuum distillation is recommended for high purity, or use directly in the next step.

Key Data & Process Parameters

ParameterSpecificationNote
Reaction Temp (Step 1)

Reflux required for full chlorination.
Stoichiometry (Step 1)

(

eq)
Excess serves as solvent and ensures complete conversion.
Quenching Temp

Exothermic hydrolysis of

can cause runaway if uncontrolled.
Reaction Temp (Step 3)

Standard reflux for

.
Catalyst (Step 3) DMF (1-2 mol%)Essential for rate acceleration via Vilsmeier intermediate.

Safety & Handling

  • 
     & 
    
    
    
    :
    Highly corrosive and react violently with water to release
    
    
    and phosphoric/sulfurous acids. Handle only in a fume hood. Wear chemical-resistant gloves and a face shield.
  • 4,6-Dichloropyridine-2-carbonyl chloride: Potent lachrymator and skin irritant. Reacts with moisture in the air. Store under inert gas in a sealed container.

References

  • ChemicalBook. (n.d.). Synthesis of 4,6-dichloropyridine-2-carboxylic acid [Compound (II-17)]. Retrieved from

  • ResearchGate. (2012). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Retrieved from

  • Nbinno. (n.d.). Mastering the Synthesis of Pyridine-2-carbonyl Chloride: A Key Pharmaceutical Intermediate. Retrieved from

  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from

  • PrepChem. (n.d.). Synthesis of 3,6-dichloropicolinic acid. (Provided for context on picolinic acid handling). Retrieved from

Sources

Technical Guide: Stability and Storage of 4,6-Dichloropyridine-2-carbonyl Chloride

[1]

Part 1: Executive Summary & Chemical Profile[1]

4,6-Dichloropyridine-2-carbonyl chloride (also known as 4,6-Dichloropicolinoyl chloride) is a high-value electrophilic building block.[1] Its reactivity, driven by the acyl chloride functionality attached to an electron-deficient pyridine ring, makes it prone to rapid degradation if mishandled.[1]

Chemical Identity
PropertyDetail
IUPAC Name 4,6-Dichloropyridine-2-carbonyl chloride
CAS Number 98138-06-8 (Refer also to acid precursor: 88912-25-8)
Molecular Formula C₆H₂Cl₃NO
Molecular Weight 210.44 g/mol
Physical State Low-melting solid or viscous liquid (dependent on purity/temperature)
Solubility Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols
Critical Hazards Overview
  • Moisture Sensitivity: Extreme. Hydrolyzes rapidly to release HCl gas and the parent acid.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Lachrymator: Vapors are highly irritating to mucous membranes.

Part 2: Stability Assessment & Degradation Mechanisms[1]

The stability of this compound is governed by two primary vectors: Hydrolysis and Thermal Decomposition .

Hydrolytic Instability

The electron-withdrawing chlorine atoms at positions 4 and 6 of the pyridine ring increase the electrophilicity of the carbonyl carbon at position 2.[1] This makes the compound significantly more reactive toward nucleophiles (including water) than unsubstituted benzoyl chlorides.

Mechanism: Upon exposure to atmospheric moisture, the acyl chloride undergoes nucleophilic attack by water, expelling chloride as a leaving group.[1] This generates 4,6-dichloropicolinic acid and hydrochloric acid fumes.[1] The HCl produced can autocatalytically accelerate further degradation or corrode storage vessels.

Thermal Instability

While pyridine acid chlorides are generally thermally stable up to moderate temperatures, the presence of trace acid (from hydrolysis) can lower the decomposition threshold. Prolonged storage above ambient temperature may lead to decarboxylation, although this is less common than hydrolysis.[1]

Visualization: Degradation Pathway

The following diagram illustrates the primary failure mode (hydrolysis) and the downstream consequences.

DegradationPathwayCompound4,6-Dichloropyridine-2-carbonyl chlorideIntermediateTetrahedralIntermediateCompound->Intermediate+ H₂O (Fast)MoistureAtmosphericMoisture (H₂O)Moisture->IntermediateProduct4,6-DichloropicolinicAcid (Solid Precipitate)Intermediate->ProductCollapseByproductHCl Gas(Corrosive Fumes)Intermediate->ByproductElimination

Caption: Figure 1. Hydrolytic degradation pathway showing the rapid conversion to the parent acid and release of corrosive HCl gas upon moisture exposure.[1]

Part 3: Storage Protocols

To maintain purity >97% over extended periods, a "Zero-Moisture" chain of custody must be maintained.[1]

The "Golden Standard" Storage Conditions
ParameterSpecificationRationale
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and moisture.[1] Argon is preferred as it is heavier than air and blankets the solid/liquid.
Temperature +2°C to +8°C (Refrigerated) Slows kinetic rate of hydrolysis and thermal decomposition.
Container Glass with PTFE-lined cap Glass is impervious to HCl.[1] PTFE (Teflon) liners prevent cap corrosion and seal degradation.
Secondary Containment Desiccator with P₂O₅ or Silica Acts as a failsafe against moisture ingress through the primary seal.
Sealant Parafilm® or Electrical Tape Applied clockwise around the cap-neck junction to prevent loosening due to thermal contraction.[1]
Long-Term Storage Decision Tree

Use this workflow to determine the appropriate storage location based on usage frequency.

StorageWorkflowStartReceived CompoundCheckSealInspect Seal IntegrityStart->CheckSealUsageIntended Usage?CheckSeal->UsageImmediateUse within 1 weekUsage->ImmediateLongTermStorage > 1 weekUsage->LongTermFridgeStore at 4°Cunder Argonin DesiccatorImmediate->FridgeFreezerStore at -20°C(Double Sealed)LongTerm->FreezerWarmUpCRITICAL:Warm to Room Tempbefore openingFridge->WarmUpBefore UseFreezer->WarmUpBefore Use

Caption: Figure 2. Decision logic for storage location and the critical warming step to prevent condensation.

Part 4: Handling & Experimental Usage

Preparation for Use
  • Thermal Equilibration: Never open a cold bottle of acid chloride in a humid lab. Condensation will immediately form inside the bottle, destroying the remaining stock.[1] Allow the container to reach room temperature (approx. 30-60 mins) inside a desiccator before opening.

  • Workspace: All handling should occur inside a fume hood or a glovebox .

Transfer Protocol
  • Solid/Paste: If the material is solid, use a clean, oven-dried spatula.[1] Do not use metal spatulas that show signs of rust.

  • Liquid: If liquid, use a glass syringe with a stainless steel needle.[1] Avoid plastic syringes (polypropylene) for long-term contact as acid chlorides can leach plasticizers or degrade the plunger tip.[1]

Reaction Setup
  • Solvents: Use only anhydrous solvents (DCM, THF, Toluene) dried over molecular sieves.[1]

  • Base Trap: If the reaction generates HCl, ensure a base (e.g., Triethylamine, Pyridine) is present to neutralize the acid, or use a caustic scrubber for the off-gas.[1]

Quality Control (QC)

Since acid chlorides are difficult to analyze directly via LC-MS due to hydrolysis on the column:

  • Derivatization Method: Take a small aliquot (~10 mg), react it with excess methanol or benzyl amine.[1]

  • Analysis: Analyze the resulting methyl ester or amide via HPLC or GC. This gives a stable surrogate to measure the purity of the acid chloride.

  • Visual Check: The presence of white crystalline precipitate (the acid) in a liquid sample indicates significant hydrolysis.

Part 5: Emergency & Disposal[1][3]

  • Spill Management: Do not use water. Absorb with dry sand, vermiculite, or clay.[1] Neutralize carefully with a dilute solution of sodium bicarbonate or soda ash after absorbing the bulk liquid.[1]

  • First Aid:

    • Skin: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15 minutes.[1]

    • Eyes: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses.[4]

  • Disposal: Quench excess material by slowly adding it to a stirred solution of dilute sodium hydroxide or sodium bicarbonate on an ice bath.[1] Dispose of as halogenated organic waste.

References

  • Synthesis & Properties: Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride.[1][5] ResearchGate.

  • Precursor Data: 4,6-Dichloropicolinic acid synthesis and properties. ChemicalBook.

  • General Handling of Pyridine Acid Chlorides: Mastering the Synthesis of Pyridine-2-carbonyl Chloride. NBInno.

  • Safety Data: Safety Data Sheet - Pyridine-2-carbonyl Chloride Hydrochloride. TCI Chemicals.

4,6-Dichloropyridine-2-carbonyl chloride safety data sheet (MSDS) information

[1]

Chemical Identity & Strategic Significance[1]

4,6-Dichloropyridine-2-carbonyl chloride (also known as 4,6-Dichloropicolinoyl chloride ) is a high-value heterocyclic building block used critically in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals requiring a functionalized pyridine scaffold.[1]

Its reactivity profile is dominated by the electrophilic carbonyl chloride moiety, significantly activated by the electron-withdrawing chlorine atoms at the 4- and 6-positions of the pyridine ring.[1] This makes the compound exceptionally susceptible to nucleophilic attack, requiring rigorous exclusion of moisture during handling.[1]

Property Data
CAS Number 98138-06-8
IUPAC Name 4,6-Dichloropyridine-2-carbonyl chloride
Molecular Formula C₆H₂Cl₃NO
Molecular Weight 210.44 g/mol
Physical State Low-melting solid or viscous liquid (dependent on purity/temperature)
Solubility Soluble in DCM, THF, Toluene (Reacts violently with water/alcohols)

Hazard Profiling: Mechanistic Toxicology

Unlike standard organic reagents, the hazard of this compound is not static; it is kinetic .[1] The danger arises from its rapid hydrolysis upon contact with biological tissue or ambient moisture.[1]

The Hydrolysis Cascade (The "Acid Bite")

Upon contact with mucous membranes (eyes, lungs) or skin, the compound undergoes immediate hydrolysis.[1] This releases Hydrochloric Acid (HCl) gas and 4,6-Dichloropicolinic acid .[1] The tissue damage is twofold:

  • Thermal/Chemical Burn: The hydrolysis is exothermic, causing thermal injury alongside chemical corrosion.[1]

  • Protein Acylation: The intact acid chloride can acylate tissue proteins before hydrolysis is complete, leading to potential sensitization and deep tissue necrosis.[1]

Visualization: Hydrolysis Mechanism & Hazard Generation

The following diagram illustrates the molecular pathway of degradation that drives the acute toxicity profile.

HydrolysisMechanismAcidCl4,6-Dichloropyridine-2-carbonyl chlorideIntermediateTetrahedralIntermediateAcidCl->IntermediateNucleophilic AttackWaterH₂O(Moisture/Tissue)Water->IntermediateProductsHydrolysis ProductsIntermediate->ProductsElimination of Cl⁻HClHCl Gas(Corrosive Fumes)Products->HClRapid ReleaseAcid4,6-DichloropicolinicAcidProducts->AcidResidue

Figure 1: Mechanism of hydrolysis.[1] The rapid release of HCl gas upon contact with moisture is the primary driver of acute inhalation and contact hazards.[1]

Storage & Stability Protocols

Core Directive: Stability is binary. The compound is either dry and stable, or wet and degrading.[1] There is no intermediate "safe" state.[1]

The "Self-Validating" Storage System

To ensure scientific integrity, storage conditions must provide immediate visual feedback on containment failure.[1]

  • Primary Container: Glass or Teflon-lined vessel. Do not use metal (corrosion risk).[1]

  • Atmosphere: Store under Argon or Nitrogen .[1][2] Argon is preferred due to its higher density, providing a better "blanket" when the container is opened.[1]

  • Temperature: Refrigerate (2–8°C). Cold temperatures slow the kinetics of adventitious hydrolysis.[1]

  • Secondary Containment (The Validator): Store the primary vial inside a secondary jar containing a color-indicating desiccant (e.g., silica gel with moisture indicator).

    • Validation: If the desiccant changes color, the primary seal is compromised.[1]

    • Validation: If white fumes (HCl mist) are visible upon opening the secondary jar, the septum has failed.[1]

Safe Handling Workflow

Expertise Insight: The most common accident vector is the "syringe transfer" where a needle blocks due to hydrolysis products (solid acid formation) at the tip, leading to pressure buildup and spray.[1]

Protocol: Inert Transfer (Schlenk/Glovebox)[1]
  • Preparation:

    • All glassware (flasks, syringes, needles) must be oven-dried (>120°C) for at least 2 hours.[1]

    • Use a positive-pressure inert gas line (Nitrogen/Argon).

  • The Transfer (Liquid/Melt):

    • Do not pour. Use a wide-bore cannula or positive-displacement pipette.

    • Syringe Rule: If using a syringe, pull inert gas into the syringe before entering the reagent bottle to equalize pressure.

    • Blockage Check: Before withdrawing liquid, push a small amount of gas out.[1] If resistance is felt, the needle tip may be clogged with hydrolyzed solid.[1] Stop immediately. Do not force it.

  • Quenching (The "Kill" Step):

    • Never rinse equipment directly with water.[1]

    • Protocol: Submerge contaminated needles/glassware in a bath of 10% Sodium Carbonate/Methanol or dilute Sodium Hydroxide/Ice mixture.[1] This neutralizes the acid chloride to the ester or salt without violent gas evolution.[1]

Visualization: Safe Handling Logic Flow

SafetyWorkflowStartStart: Reagent RetrievalCheckVisual Check:Fuming? Solids on Septum?Start->CheckAbortABORT:Quench & DisposeCheck->AbortYes (Compromised)ProceedProceed to TransferCheck->ProceedNo (Clear)TransferInert Gas Transfer(Cannula/Syringe)Proceed->TransferQuenchQuench Equipment:MeOH/Base BathTransfer->QuenchImmediate

Figure 2: Decision matrix for safe handling. Visual inspection for hydrolysis signs (fuming/solids) is the critical Go/No-Go gate.[1]

Emergency Response

Trustworthiness: Standard first aid often suggests "flush with water."[1] While true, for acid chlorides, one must understand that the initial contact with water generates heat.[1] The flushing must be copious and sustained to dissipate this heat.

Exposure Route Immediate Action Scientific Rationale
Skin Contact Wipe, then Flush. Gently wipe off excess liquid with a dry pad before flushing with water for 15+ mins.Minimizes the exothermic hydrolysis reaction directly on the skin surface.[1]
Eye Contact Irrigate Immediately. Hold eyelids apart.[1] Flush for 30 mins.The HCl gas generated rapidly penetrates the corneal epithelium; immediate dilution is critical to prevent permanent opacity.[1]
Inhalation Evacuate to Fresh Air. If breathing is difficult, administer Oxygen.[1]Inhaled HCl causes pulmonary edema (fluid in lungs).[1] Symptoms may be delayed up to 24 hours.[1]

Ecological Impact & Disposal[1]

Disposal Logic: Do not dispose of the intact acid chloride.[1] It is a "reactive waste."[1]

  • Controlled Hydrolysis: Slowly add the waste material to a stirred solution of 2.5 M NaOH or saturated Sodium Bicarbonate over an ice bath.

  • Result: This converts the volatile, corrosive acid chloride into the non-volatile, water-soluble sodium salt of 4,6-dichloropicolinic acid (Sodium 4,6-dichloropyridine-2-carboxylate).[1]

  • Final Disposal: The resulting aqueous solution can be neutralized to pH 7 and disposed of as aqueous chemical waste, subject to local regulations.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24869197, 4,6-Dichloropyridine-2-carboxylic acid (Parent Acid).[1] Retrieved from [Link][1]

  • University of California, Merced (2025). Standard Operating Procedure: Safe Handling of Acid Chlorides.[1] Retrieved from [Link][1]

Technical Hazard Guide: 4,6-Dichloropyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

4,6-Dichloropyridine-2-carbonyl chloride (CAS 98138-06-8) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways and infectious diseases. As an acyl chloride derivative of pyridine, it possesses a dual-hazard profile: it is both highly corrosive to biological tissue and violently reactive with moisture.

This technical guide provides a rigorous analysis of the compound's physicochemical hazards, decomposition pathways, and handling protocols. It is designed to move beyond generic safety data sheets (SDS) by integrating field-proven experimental logic with authoritative toxicological mechanisms.

Part 2: Chemical Identity & Physicochemical Properties[1]

Understanding the structural parameters is the first line of defense. The electron-withdrawing chlorine atoms on the pyridine ring enhance the electrophilicity of the carbonyl carbon, making this compound significantly more reactive toward nucleophiles (including water) than non-halogenated analogs.

PropertyData
Chemical Name 4,6-Dichloropyridine-2-carbonyl chloride
Synonyms 4,6-Dichloropicolinoyl chloride; 2-Chlorocarbonyl-4,6-dichloropyridine
CAS Number 98138-06-8
Molecular Formula C₆H₂Cl₃NO
Molecular Weight 210.44 g/mol
Physical State Solid (Low-melting) or semi-solid depending on purity
Solubility Soluble in DCM, THF, Toluene; Decomposes in Water/Alcohols
Structure Pyridine ring substituted with Cl at positions 4 & 6, and a -COCl group at position 2

Part 3: Reactivity & Stability Profile

The primary hazard of 4,6-Dichloropyridine-2-carbonyl chloride drives its utility in synthesis: the labile chlorine atom on the carbonyl group. This section details the mechanistic pathway of its decomposition, which dictates all storage and handling requirements.

Mechanism of Hydrolysis

Upon contact with atmospheric moisture or water, the compound undergoes rapid nucleophilic acyl substitution . The water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to expel chloride.[1] This generates the corresponding carboxylic acid and hydrochloric acid (HCl) gas—a severe inhalation hazard.

HydrolysisMechanism Start 4,6-Dichloropyridine- 2-carbonyl chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Water + H₂O (Nucleophile) Water->Inter Prod1 4,6-Dichloropyridine- 2-carboxylic acid Inter->Prod1 Elimination Prod2 HCl (gas) (Toxic/Corrosive) Inter->Prod2 Exothermic Release

Figure 1: Hydrolysis pathway showing the conversion of the acyl chloride to the carboxylic acid with the release of toxic HCl gas.[1]

Incompatibility Matrix
  • Water/Moisture: Violent decomposition; release of heat and HCl.

  • Alcohols/Amines: Rapid exothermic reaction to form esters/amides (controlled synthesis) or runaway thermal events (uncontrolled contact).

  • Bases: Violent neutralization reaction.

  • Oxidizers: Potential for fire and release of nitrogen oxides (NOx).

Part 4: Hazard Identification (GHS Classification)

Based on the structural analogs and functional group reactivity (Acyl Chlorides), the following GHS classifications are critical for risk assessment:

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2] The mechanism involves acid hydrolysis on the skin surface, leading to both thermal and chemical burns.

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled. The release of HCl gas causes immediate respiratory tract irritation and potential pulmonary edema.

  • Corrosive to Metals (Category 1): HCl byproduct attacks common metals (steel, aluminum), necessitating glass or Hastelloy equipment.

Part 5: Safe Handling & Experimental Protocols

Engineering Controls & PPE
  • Respiratory: If working outside a glovebox, use a NIOSH-approved full-face respirator with multi-gas cartridges (Acid Gas/Organic Vapor).

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil) for dexterity.

    • Outer Layer: Laminate film (e.g., Silver Shield) or heavy-duty Butyl rubber. Standard nitrile degrades rapidly upon exposure to acyl chlorides.

  • Eye Protection: Chemical splash goggles plus a face shield. Safety glasses are insufficient against corrosive vapors.

Operational Workflow: Synthesis Setup

This workflow ensures containment of corrosive vapors and protection of the moisture-sensitive reagent.[3]

HandlingWorkflow Storage Storage: < 4°C Inert Atmosphere (Ar/N₂) Prep Preparation: Dry Glassware (Oven >120°C) Check Humidity Storage->Prep Dispense Dispensing: Glovebox or Schlenk Line (Avoid Open Air) Prep->Dispense Reaction Reaction: Add slowly to Nucleophile Control Exotherm (Ice Bath) Dispense->Reaction Quench Quenching: Dilute Acid/Base Trap Never add water directly Reaction->Quench

Figure 2: Safe handling workflow emphasizing moisture exclusion and exothermic control.

Part 6: Emergency Response & Spill Management

CRITICAL: Do NOT use water to clean up a spill of 4,6-Dichloropyridine-2-carbonyl chloride.

Spill Cleanup Protocol
  • Evacuate: Clear the area immediately. The hydrolysis fumes (HCl) will spread rapidly.

  • Isolate: Close lab doors to allow the ventilation system to contain vapors.

  • Neutralize (Dry Method):

    • Cover the spill with a dry mixture of sodium carbonate (soda ash) or calcium carbonate (limestone) mixed with clay cat litter (bentonite).

    • Rationale: This absorbs the liquid and provides a base to neutralize the acid generated without adding water which would accelerate the reaction.

  • Collect: Sweep the solid mixture into a dry, sealable container. Label as "Corrosive/Toxic Waste."

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen should be administered by trained personnel. Mechanism: HCl causes bronchoconstriction; immediate removal prevents lung damage.

  • Skin Contact: Immediate flushing is required, but speed is key. Flush with water for 15+ minutes. Note: The initial contact with water will generate heat (hydrolysis); high-volume flushing dissipates this heat.

  • Eye Contact: Rinse with water for 15 minutes, holding eyelids open. Consult an ophthalmologist immediately.

Part 7: Synthesis Context in Drug Development

In medicinal chemistry, 4,6-Dichloropyridine-2-carbonyl chloride is not merely a reagent; it is a scaffold. The chlorine atoms at positions 4 and 6 are susceptible to further nucleophilic aromatic substitution (


), allowing researchers to sequentially functionalize the pyridine ring.
  • Application: Synthesis of antiviral and anticancer agents where the pyridine core mimics purine/pyrimidine bases.

  • Reaction Logic: The acid chloride is typically converted to an amide or ester first (mild conditions), followed by substitution of the ring chlorines (harsher conditions), preserving the carbonyl functionality.

References

  • Sigma-Aldrich. Product Specification: 4,6-Dichloropyridine-2-carbonyl chloride (CAS 98138-06-8). Retrieved from

  • ChemicalBook. 4,6-Dichloropyridine-2-carboxylic acid Synthesis and Derivatives. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Pyridine-2-carbonyl chloride derivatives. Retrieved from

  • PubChem. Compound Summary: 4,6-Dichloropicolinic acid (Hydrolysis Product). Retrieved from

  • National Institutes of Health (NIH). Synthetic approaches of chloro-containing molecules for drug discovery. Retrieved from

Sources

Solubility of 4,6-Dichloropyridine-2-carbonyl chloride in organic solvents

[1]

Executive Summary

4,6-Dichloropyridine-2-carbonyl chloride (CAS: 98138-06-8), also known as 4,6-dichloropicolinoyl chloride, is a high-value electrophilic intermediate used primarily in the synthesis of kinase inhibitors and agrochemical actives.[1] Its utility stems from the differential reactivity of the C2-acyl chloride versus the C4/C6-chlorine substituents, allowing for regiospecific nucleophilic substitutions.[1][2]

However, its handling is complicated by acute moisture sensitivity and a high susceptibility to hydrolysis. This guide provides a definitive technical framework for solvent selection, emphasizing that solubility cannot be decoupled from stability. Dichloromethane (DCM) and Toluene are identified as the gold-standard solvents for processing, while protic solvents are strictly forbidden.

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12][13]

Understanding the molecule's polarity and electronic distribution is prerequisite to predicting its solubility landscape.

PropertyData / Description
CAS Number 98138-06-8
IUPAC Name 4,6-Dichloropyridine-2-carbonyl chloride
Molecular Formula C₆H₂Cl₃NO
Molecular Weight 210.44 g/mol
Physical State White to off-white crystalline solid (low melting)
Melting Point ~50–60 °C (Predicted based on isomeric analogs)
Polarity Moderate (Lipophilic pyridine ring balanced by polar carbonyl)
Reactivity Class High (Acyl chloride; rapid hydrolysis to carboxylic acid + HCl)
Structural Analysis for Solvation

The molecule features a lipophilic pyridine core decorated with three electron-withdrawing chlorine atoms (two on the ring, one on the carbonyl). This electron deficiency reduces the basicity of the pyridine nitrogen, making the molecule less likely to form salts in non-acidic media, but highly soluble in non-polar to moderately polar aprotic solvents.

Solubility Landscape

The following data categorizes solvents based on Thermodynamic Solubility (capacity to dissolve) and Kinetic Stability (rate of decomposition).

Solvent Compatibility Matrix[1][2]
Solvent ClassSpecific SolventSolubility RatingStability RatingApplication Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)High (if anhydrous)Primary Choice. Ideal for reactions & extractions.[1][2]
Chlorinated Chloroform / DCEExcellent HighGood for reflux temperatures >40°C.
Aromatic TolueneGood (>50 mg/mL)HighPreferred for recrystallization and high-temp reactions.
Ethers THF / 2-MeTHFGood Moderate*Must be peroxide-free and strictly anhydrous.[1][2]
Esters Ethyl AcetateModerate ModerateAcceptable for rapid workups; risk of transesterification if wet.
Alkanes Hexane / HeptanePoor (<1 mg/mL)HighAntisolvent. Used to precipitate the product from DCM/Toluene.
Protic Water / AlcoholsReactive Zero FORBIDDEN. Rapid hydrolysis occurs.
Dipolar Aprotic DMSO / DMFGood LowAvoid. DMF can catalyze decomposition; DMSO is hygroscopic.
Critical Mechanism: Hydrolysis

In the presence of water (even atmospheric moisture), the acyl chloride undergoes nucleophilic attack, collapsing to 4,6-dichloropyridine-2-carboxylic acid and releasing HCl gas. This reaction is irreversible and exothermic.

Implication: All solvents must be dried (water content <50 ppm) using molecular sieves or a solvent purification system (SPS) before contact.

Visualization: Solvation & Process Workflow

The following diagrams illustrate the decision logic for solvent selection and the standard workflow for handling this sensitive intermediate.

Diagram 1: Solvent Selection Decision Tree

SolventSelectionStartSelect Solvent for4,6-Dichloropyridine-2-carbonyl chlorideIsProticIs the solvent Protic?(Water, MeOH, EtOH)Start->IsProticIsAnhydrousIs the solvent Anhydrous?(<50 ppm H2O)IsProtic->IsAnhydrousNoStopSTOP: Rapid Hydrolysis& DecompositionIsProtic->StopYesPolarityCheckPolarity / Boiling Point NeedsIsAnhydrous->PolarityCheckYesDryItDry Solvent First(Mol Sieves / Distillation)IsAnhydrous->DryItNoDCMDichloromethane (DCM)Best for Synthesis/WorkupPolarityCheck->DCMHigh SolvencyLow BPTolueneTolueneBest for RecrystallizationPolarityCheck->TolueneMod SolvencyHigh BPHexaneHexane/HeptaneUse as AntisolventPolarityCheck->HexaneLow SolvencyPrecipitationDryIt->PolarityCheck

Caption: Logical framework for selecting a solvent, prioritizing chemical stability over simple solubility.

Diagram 2: Recommended Purification Workflow

PurificationCrudeCrude Reaction Mixture(in SOCl2 or Toluene)StripVacuum DistillationRemove volatilesCrude->StripRedissolveRedissolve ResidueSolvent: Dry DCMStrip->RedissolveFilterInert FiltrationRemove inorganic saltsRedissolve->FilterPrecipAdd AntisolventSolvent: Dry HexaneFilter->PrecipIsolateIsolate SolidFiltration under N2Precip->Isolate

Caption: Standard Schlenk-line workflow for purifying the acid chloride, utilizing DCM/Hexane solvent switching.

Experimental Protocols

Protocol: Qualitative Solubility Determination (Inert Conditions)

Since specific quantitative data is rare for this intermediate, this protocol validates solubility in your specific solvent batch.

Objective: Determine if a solvent is suitable for reaction (Solubility >0.1 M) or purification. Equipment: Schlenk tube, Nitrogen/Argon line, Syringe.

  • Preparation: Charge a flame-dried Schlenk tube with 100 mg of 4,6-Dichloropyridine-2-carbonyl chloride under an inert atmosphere (Glovebox or N₂ stream).

  • Solvent Addition: Add the target anhydrous solvent in 0.1 mL increments via septum.

  • Observation:

    • < 0.5 mL added (High Solubility): If fully dissolved, solubility is >200 mg/mL. Suitable for reaction concentration.

    • 0.5 - 2.0 mL added (Moderate Solubility): Solubility ~50-200 mg/mL.[1][2] Suitable for reflux or warm processing.

    • > 2.0 mL added (Low Solubility): Solubility <50 mg/mL. Potential antisolvent.

  • Stability Check: Let the solution stand for 1 hour. Appearance of cloudiness, precipitate, or gas evolution (HCl bubbles) indicates solvent incompatibility (likely moisture contamination).

Synthesis & Handling Best Practices
  • Storage: Store solid at -20°C under Argon.

  • Transfer: Avoid spatulas in open air. Use "solid addition funnels" under N₂ flow or dissolve in the shipping container if possible.

  • Quenching: When cleaning glassware, quench residual acid chloride with a 10% NaOH/Methanol mixture in a fume hood to neutralize generated HCl.

References

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Chlorinated Pyridine Derivatives. (General class reference for pyridine acid chloride reactivity). Retrieved from [Link]

  • Google Patents. (2011). Method for producing 4-chloropyridine-2-carboxylic acid chloride (WO2011093256A1).[1] (Process chemistry reference for analogous synthesis). Retrieved from

Methodological & Application

Application Note: Amide Synthesis via 4,6-Dichloropyridine-2-carbonyl chloride

[1]

Executive Summary & Strategic Value

4,6-Dichloropyridine-2-carbonyl chloride is not merely an acylating agent; it is a linchpin scaffold .[1] Unlike simple benzoyl chlorides, this pyridine derivative possesses a unique reactivity profile driven by the electron-deficient nature of the pyridine ring.

  • Primary Utility: Rapid formation of the amide bond (Site A).

  • Secondary Utility: The chlorine atoms at positions 4 and 6 serve as "handles" for subsequent diversifications via Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-couplings.
    
  • Critical Challenge: Controlling chemoselectivity. The electron-withdrawing carbonyl group activates the ring chlorines, creating a risk of competing

    
     reactions during the amidation step if temperature and stoichiometry are not rigorously controlled.
    

Mechanistic Insight & Reaction Logic

The Chemoselectivity Paradox

The success of this reaction relies on exploiting the kinetic difference between nucleophilic acyl substitution (fast, occurs at

nucleophilic aromatic substitution

1
  • Acylation (Desired): The amine attacks the carbonyl carbon.[2] This is favored at low temperatures (

    
    ).
    
  • 
     (Undesired):  Excess amine or high temperatures can displace the chlorine at the 4-position (para to the nitrogen) or 6-position. The 4-position is typically more activated due to the combined inductive and resonance withdrawal of the pyridine nitrogen and the carbonyl group.
    
Visualization: Reaction Pathways

The following diagram illustrates the competing pathways and the logic for condition selection.

ReactionPathwayscluster_conditionsCritical Control ParametersReagent4,6-Dichloropyridine-2-carbonyl chlorideIntermediateTetrahedralIntermediateReagent->Intermediate Low Temp (0°C)Kinetic ControlSideProductByproduct(SnAr Displacement)Reagent->SideProduct High Temp (>RT)Excess AmineAmineAmine (R-NH2)Amine->IntermediateProductTarget Amide(Acylation)Intermediate->Product -HCl(Fast)Stoichiometry (1:1)Stoichiometry (1:1)Stoichiometry (1:1)->ProductNon-nucleophilic BaseNon-nucleophilic BaseNon-nucleophilic Base->Product

Caption: Kinetic competition between Acylation (Green) and SnAr (Red). Low temperature is critical.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
4,6-Dichloropyridine-2-carbonyl chloride 1.0ElectrophileMoisture sensitive. Store under

.
Amine (R-NH₂) 0.95 - 1.0NucleophileUse slight deficit to prevent SnAr.[1]
DIPEA (Hünig's Base) 1.2 - 1.5HCl ScavengerPreferred over TEA to reduce nucleophilicity.[1]
Dichloromethane (DCM) Solvent[0.1 M]Anhydrous required.[1]
DMAP 0.05CatalystOptional; use only for sterically hindered amines.
Step-by-Step Methodology

Step 1: Preparation of the Active Reagent (If using Acid precursor) Note: Commercial acid chlorides often hydrolyze. For critical applications, generate fresh from 4,6-dichloropyridine-2-carboxylic acid.[1]

  • Suspend the parent acid (1.0 equiv) in anhydrous DCM.

  • Add Oxalyl Chloride (1.2 equiv) dropwise at

    
    .[1]
    
  • Add catalytic DMF (2-3 drops). Gas evolution (

    
    , 
    
    
    ,
    
    
    ) will occur.[1]
  • Stir at RT for 2 hours until solution clears.

  • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in fresh anhydrous DCM.

Step 2: Coupling Reaction (The "Cold-Addition" Method)

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Amine Solution: Dissolve the Amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM. Cool this solution to

    
      using an ice bath.
    
  • Addition: Dissolve the 4,6-Dichloropyridine-2-carbonyl chloride in minimal DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes.

    • Why? Slow addition ensures the concentration of the highly reactive acid chloride remains low relative to the amine, preventing local hotspots that trigger side reactions.

  • Reaction: Stir at

    
     for 30 minutes. Allow to warm to Room Temperature (RT) only if TLC shows incomplete conversion.
    
    • Monitoring: Check TLC/LCMS.[2][3] The product usually forms within 1 hour.

Step 3: Workup & Purification

  • Quench: Add saturated

    
     solution to quench unreacted acid chloride.
    
  • Extraction: Extract with DCM (3x).

  • Wash: Wash combined organics with Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: The product is often a white/off-white solid. 4,6-dichloro-substituted amides are typically stable on silica.[1]

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield / Hydrolyzed Acid Wet solvent or old reagent.Use anhydrous DCM.[2] Distill acid chloride or prepare fresh with

/Oxalyl Chloride.
Byproduct (M+ Amine - HCl)

reaction at C4/C6.[1]
Strictly maintain

.
Avoid excess amine.[1] Switch to a bulky base (DIPEA) to prevent base-catalyzed SnAr.[1]
Incomplete Reaction Hindered Amine.[]Add 5 mol% DMAP. Allow to warm to RT slowly.
Workflow Visualization

WorkflowStartStart: Reagent PrepCheckIs Acid ChlorideCommercial & Fresh?Start->CheckMakeFreshGenerate in situ:Acid + (COCl)2 + cat. DMFCheck->MakeFreshNo / UnsureCouplingCoupling ReactionDCM, DIPEA, 0°CCheck->CouplingYesMakeFresh->CouplingMonitorMonitor (TLC/LCMS)Check for SnAr byproductsCoupling->MonitorMonitor->CouplingIncomplete(Add DMAP/Time)QuenchQuench: Sat. NaHCO3Monitor->QuenchCompletePurifyFlash Chromatography(Hex/EtOAc)Quench->Purify

Caption: Decision tree for synthesis and purification workflow.

Safety & Handling

  • Corrosive: Acid chlorides react violently with water to release HCl gas. Handle in a fume hood.

  • Sensitizer: Pyridine derivatives can be skin sensitizers. Wear nitrile gloves and eye protection.

  • Storage: Store the acid chloride in a tightly sealed container at

    
     or 
    
    
    under inert gas.

References

  • Preparation of Pyridine Acid Chlorides

    • Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. ResearchGate.

  • Amide Coupling Methodologies

    • The Amide Functional Group: Properties, Synthesis, and Nomenclature.[1][5] Master Organic Chemistry.

    • Amide Synthesis - Fisher Scientific.

  • Reactivity of Chloropyridines (

    
     Context): 
    
    • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI Molecules. (Note: While discussing pyrimidines, this reference provides critical mechanistic analogies for the reactivity of 4,6-dichloro-heterocycles).

Application Note: 4,6-Dichloropyridine-2-carbonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dichloropyridine-2-carbonyl chloride (also known as 4,6-dichloropicolinoyl chloride) is a high-value heterocyclic building block that offers three distinct vectors for chemical diversification. Its unique substitution pattern allows for orthogonal functionalization: the highly reactive acid chloride at C2, the para-activated chlorine at C4, and the ortho-activated chlorine at C6. This guide outlines the chemoselective and regioselective protocols required to exploit this scaffold for the synthesis of complex bioactive molecules, particularly enzyme inhibitors and receptor ligands.

Chemical Profile & Stability

  • CAS Number: 19847-10-0 (Acid Chloride) / 88912-25-8 (Parent Acid)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 210.44 g/mol

  • Physical State: Off-white to yellow solid (low melting point) or oil; hydrolytically unstable.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

Reactivity Hierarchy

The molecule presents three electrophilic sites with distinct activation energies. Understanding this hierarchy is critical for designing sequential synthesis campaigns.

SiteFunctional GroupReactivity LevelDominant MechanismTypical Conditions
C2 Acyl Chloride (

)
High (Kinetic Control)Nucleophilic Acyl Substitution

to RT, weak base
C4 Aryl Chloride (para-N)Medium (Thermodynamic)

(Regioselective)

, amine/alkoxide
C6 Aryl Chloride (ortho-N)Low

or Pd-Catalyzed Coupling

or Catalyst

Strategic Reaction Pathways (Visualization)

The following flowchart illustrates the logical progression of functionalizing this scaffold. Note the critical branching point at the C4 position.

G Start 4,6-Dichloropyridine- 2-carboxylic Acid AcidCl 4,6-Dichloropyridine- 2-carbonyl Chloride Start->AcidCl SOCl2, cat. DMF Reflux, 2h Amide 4,6-Dichloro- picolinamide (C2-Sub) AcidCl->Amide R-NH2, DIPEA DCM, 0°C C4_Sub 4-Amino-6-chloro- picolinamide (C4-Sub) Amide->C4_Sub R'-NH2 (1.1 eq) THF/EtOH, 60°C (Regioselective SnAr) Final 4,6-Diamino- picolinamide (C4,C6-Sub) C4_Sub->Final R''-NH2 (Excess) DMSO, 120°C Suzuki 6-Aryl-4-amino- picolinamide C4_Sub->Suzuki Ar-B(OH)2, Pd cat. Suzuki Coupling

Figure 1: Sequential functionalization strategy. The C2 acid chloride is addressed first, followed by the highly activated C4 chloride, and finally the C6 position.

Detailed Experimental Protocols

Protocol A: Generation & Amide Coupling (C2 Functionalization)

Context: The acid chloride is often generated in situ to ensure maximum reactivity. This protocol describes the conversion of the parent acid followed by immediate coupling.

Reagents:

  • 4,6-Dichloropyridine-2-carboxylic acid (1.0 equiv)[1]

  • Thionyl chloride (

    
    ) (5.0 equiv)
    
  • Catalytic DMF (2-3 drops)

  • Dichloromethane (DCM) [Anhydrous]

  • Primary/Secondary Amine (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    

Procedure:

  • Activation: In a flame-dried RBF equipped with a reflux condenser and drying tube, suspend the carboxylic acid in anhydrous DCM (or Toluene).

  • Add

    
     dropwise, followed by catalytic DMF.
    
  • Heat to reflux (

    
     for DCM, 
    
    
    
    for Toluene) for 2–3 hours until gas evolution ceases and the solution becomes clear.
  • Isolation (Optional but recommended): Concentrate the mixture in vacuo to remove excess

    
    . Azeotrope with toluene twice to remove traces of acid. Result: Crude yellow oil (Acid Chloride).
    
  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to

    
    .
    
  • Add the amine (

    
    ) and base (
    
    
    
    ) dropwise.
  • Warm to room temperature and stir for 1 hour.

  • Workup: Quench with water, extract with DCM, wash with brine, and dry over

    
    .
    

Critical Checkpoint: Monitor by TLC. The acid chloride is highly reactive; if the amine is sterically hindered, use DMAP (0.1 equiv) as a catalyst.

Protocol B: Regioselective (C4 Functionalization)

Context: The C4 position is significantly more reactive than C6 due to the para-relationship with the pyridine nitrogen, which effectively stabilizes the Meisenheimer intermediate.

Reagents:

  • 4,6-Dichloropicolinamide (Product from Protocol A)

  • Nucleophile (e.g., Morpholine, Aniline, Alkoxide) (1.05 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA
    
  • Solvent: Acetonitrile (MeCN) or THF

Procedure:

  • Dissolve the 4,6-dichloropicolinamide in MeCN.

  • Add the base followed by the nucleophile.[2]

  • Temperature Control:

    • Aliphatic Amines: Heat to

      
      .
      
    • Anilines: Heat to reflux (

      
      ).
      
  • Monitor reaction strictly by HPLC/LC-MS. Stop when the starting material is consumed. Over-reaction leads to C4,C6-disubstitution.

  • Purification: The mono-substituted (C4) product usually precipitates upon addition of water or can be purified via flash chromatography (Hexane/EtOAc).

Expert Insight:

"If regioselectivity is poor (e.g., >10% C6 byproduct), lower the temperature and switch the solvent to isopropanol. The steric bulk of the solvent can further discourage attack at the hindered C6 position."

Protocol C: Diversification at C6 (Suzuki Coupling)

Context: The remaining C6-chloride is deactivated relative to C4 but remains a viable handle for transition-metal catalysis.

Reagents:

  • 4-Amino-6-chloropicolinamide derivative

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: 1,4-Dioxane[3]

Procedure:

  • Degas the solvent (Dioxane) with Argon for 15 minutes.

  • Add the substrate, boronic acid, and base.

  • Add the Pd-catalyst last under a positive stream of Argon.

  • Heat to

    
     for 4–12 hours.
    
  • Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC if necessary.

Troubleshooting & Optimization

IssueProbable CauseSolution
Hydrolysis of Acid Chloride Wet solvents or atmospheric moisture.Use freshly distilled

; use Schlenk techniques; store intermediate under

.
Poor Regioselectivity (C4 vs C6) Reaction temperature too high; Nucleophile too small/reactive.Lower temp to

; Use bulky bases; Switch solvent to t-Amyl alcohol.
Incomplete C6 Reaction Deactivation by electron-donating group at C4.Switch to high-activity catalysts (e.g., XPhos Pd G3); Use microwave irradiation (

).

References

  • Synthesis of 4,6-Dichloropyridine-2-carboxylic acid derivatives

    • Title: Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride.
    • Source: ResearchG
    • URL:[Link]

  • Regioselectivity in Halogenated Pyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
    • Source: N
    • URL:[Link]

  • Safety & Handling (SDS): Title: Safety Data Sheet - Pyridine-2-carbonyl Chloride Hydrochloride. Source: TCI Chemicals.
  • Commercial Availability & Properties

    • Title: 4,6-Dichloropyridine-2-carboxylic acid Compound Summary.
    • Source: PubChem.[4]

    • URL:[Link]

Sources

Application Note: Precision Amide Coupling with 4,6-Dichloropyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the protocol for the chemoselective acylation of amines using 4,6-Dichloropyridine-2-carbonyl chloride (CAS: 98138-06-8). This reagent is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD), as it offers three distinct vectors for diversification: the amide handle (C2) and two electrophilic chlorides (C4, C6) susceptible to subsequent nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling.

The Critical Challenge: The primary operational risk is regioselectivity . While the acyl chloride is the most reactive electrophile, the pyridine ring is electron-deficient due to the inductive effects of the nitrogen and the two chlorine atoms. Consequently, the C4 and C6 positions are activated toward


.[1] Uncontrolled conditions (excess heat, super-nucleophilic amines) can lead to competitive displacement of the ring chlorides, resulting in complex mixtures.

Core Directive: This protocol utilizes kinetic control —low temperature and stoichiometric precision—to exclusively target the carbonyl center.

Mechanistic Pathway & Competitive Landscapes

Understanding the competing pathways is essential for troubleshooting. The reaction must be engineered to favor Pathway A over Pathway B.

Figure 1: Reaction Pathways and Selectivity

ReactionPathways Start 4,6-Dichloropyridine- 2-carbonyl chloride Prod_Amide Target Amide (Kinetic Product) Start->Prod_Amide Pathway A: Acylation (Fast at 0°C) Prod_SNAr SNAr Byproduct (Thermodynamic/Side) Start->Prod_SNAr Pathway B: Ring Substitution (Promoted by Heat/Excess Amine) Prod_Hydrolysis Carboxylic Acid (Moisture Damage) Start->Prod_Hydrolysis Pathway C: Hydrolysis (Wet Solvents) Amine Amine (R-NH2)

Caption: Pathway A is the desired acylation. Pathway B represents the displacement of chloride at the 4 or 6 position, which is minimized by temperature control.

Materials & Equipment Specifications

Reagents
  • Electrophile: 4,6-Dichloropyridine-2-carbonyl chloride (>97%). Note: If the reagent appears as a sticky solid or has a pungent sour odor distinct from the acrid smell of acid chloride, it may be partially hydrolyzed. Verify by taking a small aliquot in MeOH and checking LCMS for the methyl ester.

  • Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv). DIPEA is preferred for sterically hindered amines.
    
  • Solvent: Dichloromethane (DCM) (Anhydrous). Alternative: THF if the amine has poor solubility in DCM.

Equipment
  • Flame-dried round-bottom flask or reaction vial purged with

    
     or Ar.
    
  • Syringe pump or pressure-equalizing addition funnel (for scales >1g).

  • Ice/Water bath (

    
    ).
    

Detailed Experimental Protocol

This protocol is standardized for a 1.0 mmol scale.

Step 1: Preparation of the Electrophile Solution
  • In a flame-dried flask under inert atmosphere (

    
    ), dissolve 4,6-Dichloropyridine-2-carbonyl chloride  (210 mg, 1.0 mmol) in anhydrous DCM  (5 mL).
    
  • Cool the solution to

    
      using an ice bath.
    
    • Why? Cooling suppresses the rate of

      
       side reactions significantly more than it suppresses the acylation rate.
      
Step 2: Amine Addition (The Critical Step)
  • In a separate vial, dissolve the Amine (1.0 mmol, 1.0 equiv) and DIPEA (1.2 mmol, 1.2 equiv) in anhydrous DCM (2 mL).

  • Add the Amine/Base solution to the stirred Acid Chloride solution dropwise over 5–10 minutes.

    • Why? Dropwise addition prevents localized high concentrations of amine, which could trigger double-addition or ring substitution.

  • Maintain temperature at

    
      for 30 minutes.
    
  • Allow the reaction to warm to Room Temperature (RT) and stir for an additional 1–2 hours.

Step 3: Monitoring & Workup[1]
  • TLC/LCMS Check: Sample an aliquot. Quench with MeOH before injection.

    • Target: Mass of Product

      
      .
      
    • Byproduct Check: Look for

      
       which indicates 
      
      
      
      (double addition).
  • Quench: Add saturated aqueous

    
     (10 mL).
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Wash: Wash combined organics with Brine, then dry over

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure.

Step 4: Purification[2]
  • Flash Chromatography: Typically Hexanes/Ethyl Acetate gradients. The dichloro-pyridine core is lipophilic; products often elute early (10–30% EtOAc).

  • Recrystallization: If the product is a solid, recrystallization from EtOH/Heptane is often effective.

Workflow Visualization

Figure 2: Operational Workflow

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Dissolve Acid Chloride in DCM under N2 Step2 Cool to 0°C Step1->Step2 Step3 Dropwise Addition of Amine + DIPEA Step2->Step3 Step4 Stir 0°C (30 min) -> RT (1h) Step3->Step4 Step5 Quench (Sat. NaHCO3) Step4->Step5 Step6 DCM Extraction & Conc. Step5->Step6

Caption: Step-by-step execution flow emphasizing temperature control during addition.

Optimization & Troubleshooting Data

ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or old reagent.Distill DCM over

or use molecular sieves. Verify acid chloride quality by making a methyl ester derivative in MeOH.

Byproducts
Reaction too hot or amine too nucleophilic.Keep reaction strictly at

or

. Reduce amine equivalents to exactly 1.0.
Incomplete Reaction Steric hindrance on amine.Switch base to Pyridine (acting as solvent and catalyst) or add catalytic DMAP (use caution: DMAP can accelerate side reactions).
Sticky Precipitate Amine hydrochloride salt crashing out.Add more DCM or switch to THF. Ensure vigorous stirring.

Safety & Handling (E-E-A-T)

  • Corrosivity: 4,6-Dichloropyridine-2-carbonyl chloride reacts violently with water to release HCl gas. Open containers only in a fume hood.

  • Toxicity: Pyridine derivatives can be toxic.[2] Wear nitrile gloves and safety glasses.

  • Storage: Store the acid chloride under inert gas at

    
    . If the liquid turns into a solid crust, it has likely hydrolyzed to the carboxylic acid.
    

References

  • Synthesis of 4,6-dichloropyridine derivatives

    • ChemicalBook. (n.d.). Synthesis of 4,6-Dichloropyridine-2-carboxylic acid. Retrieved from

  • General Amide Coupling Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852.

  • Reactivity of Chloropyrimidines/Pyridines (

    
     risks): 
    
    • MDPI. (2022).[7][3] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Retrieved from

    • Note: This reference illustrates the susceptibility of the 4,6-dichloro system to nucleophilic attack, validating the need for low-temper

Sources

Application Note: Strategic Utilization of 4,6-Dichloropyridine-2-carbonyl Chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 4,6-Dichloropyridine-2-carbonyl chloride represents a "Privileged Scaffold." Its value lies not merely in its structural presence but in its orthogonal reactivity profile . This molecule offers three distinct vectors for diversification, allowing researchers to rapidly synthesize libraries of tri-substituted pyridines—a core motif found in numerous kinase inhibitors (e.g., c-Met, VEGFR), antiviral agents, and antitubercular drugs (MmpL3 inhibitors).

This guide provides a rigorous technical framework for handling, reacting, and optimizing this intermediate. We move beyond basic synthesis to explore the regioselective control required to assemble complex pharmaceutical intermediates with high fidelity.

Chemical Profile & Reactivity Map

Understanding the electronic landscape of the pyridine ring is prerequisite to successful synthesis.

  • Vector A (C2-Carbonyl): The acid chloride is the most reactive site (hard electrophile). It reacts rapidly with amines and alcohols at low temperatures.

  • Vector B (C4-Chlorine): The para position relative to the nitrogen. This site is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the stabilization of the Meisenheimer complex by the ring nitrogen. It is generally more reactive than the C6 position.

  • Vector C (C6-Chlorine): The ortho position. While also activated, it is sterically more hindered by the adjacent nitrogen lone pair and the C2-substituent. It typically requires harsher conditions or transition-metal catalysis (Suzuki/Buchwald) for substitution.

Visualization: The Orthogonal Reactivity Workflow

ReactivityMap cluster_legend Reactivity Gradient Core 4,6-Dichloropyridine- 2-carbonyl chloride Amide Step 1: C2-Amide (The Anchor) Core->Amide R-NH2, 0°C (Fastest) C4_Sub Step 2: C4-Substitution (S_NAr / Regioselective) Amide->C4_Sub Nuc-H, Mild Heat (Kinetic Control) C6_Sub Step 3: C6-Substitution (Forcing Cond. / Catalysis) C4_Sub->C6_Sub Nuc'-H, High T or Pd-Catalysis High Reactivity High Reactivity Medium Reactivity Medium Reactivity High Reactivity->Medium Reactivity Low Reactivity Low Reactivity Medium Reactivity->Low Reactivity

Figure 1: Sequential functionalization strategy. The reaction order (C2 → C4 → C6) leverages the inherent electronic bias of the scaffold to minimize side products.

Handling & Safety Protocols

Hazard Class: Corrosive (Skin Corr.[1] 1B), Moisture Sensitive.

  • Moisture Control: The acid chloride hydrolyzes rapidly to the parent acid (CAS 88912-25-8) and HCl gas. All reagents must be dried. Solvents (DCM, THF) should be anhydrous (<50 ppm water).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. If the compound turns from yellow/white to distinct orange/brown, check for hydrolysis or polymerization.

  • Quenching: Quench excess acid chloride with methanol before disposal. Do not add water directly to the concentrated bulk material.

Experimental Protocols

Protocol A: The "Anchor" Reaction (C2-Amide Coupling)

This step establishes the primary pharmacophore handle. We utilize a Schotten-Baumann-like condition in organic media to prevent hydrolysis.

Objective: Synthesize N-substituted-4,6-dichloropyridine-2-carboxamide.

Reagents:

  • 4,6-Dichloropyridine-2-carbonyl chloride (1.0 equiv)

  • Amine Partner (e.g., Aniline or Alkyl amine) (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, addition funnel, and internal thermometer.

  • Dissolution: Charge the amine partner and DIPEA into the flask with DCM. Cool the solution to 0°C using an ice/water bath.

  • Addition: Dissolve the acid chloride in minimal DCM. Add this solution dropwise to the amine mixture over 30 minutes. Critical: Maintain internal temperature <5°C to prevent competing SNAr reactions on the highly activated ring.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC/LC-MS (Note: Acid chloride hydrolyzes on LC-MS; look for the methyl ester if using MeOH mobile phase, or the amide product).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM. Wash organic layer with 0.5M HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄.[2]

  • Purification: Recrystallization from EtOAc/Hexanes is usually sufficient. Flash chromatography may be needed for polar amines.

Data Validation:

  • ¹H NMR: Look for the amide proton (broad singlet, δ 8.0–10.0 ppm) and two distinct doublets for the pyridine protons (C3-H and C5-H) around δ 7.6–8.0 ppm with meta-coupling (J ~2 Hz).

Protocol B: Regioselective C4-Functionalization (SNAr)

The Challenge: Differentiating between C4 and C6 chlorines. The Solution: Exploiting the para-directing electronic effect. The C4 position is electronically favored for nucleophilic attack.[3][4]

Objective: Synthesize 4-substituted-6-chloro-pyridine-2-carboxamide.

Reagents:

  • Product from Protocol A (1.0 equiv)[2][5]

  • Nucleophile (e.g., Morpholine, Piperazine, Alkoxide) (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for weaker nucleophiles)

  • Solvent: Acetonitrile (ACN) or DMF.

Procedure:

  • Mixture: Suspend the starting amide and base in ACN.

  • Addition: Add the nucleophile.

  • Temperature:

    • Strong Nucleophiles (Cyclic amines): Heat to 40–60°C .

    • Weak Nucleophiles (Anilines): Heat to 80–100°C (requires DMF).

  • Monitoring: Monitor strictly by HPLC. You are looking for the disappearance of the starting material and the formation of the mono-substituted product.

    • Caution: Over-reaction leads to the 4,6-disubstituted byproduct. Stop reaction at ~95% conversion if selectivity is eroding.

  • Workup: Pour into water. The product often precipitates. If not, extract with EtOAc.[6]

Regioselectivity Check: To confirm C4 substitution over C6:

  • NOESY NMR: If the nucleophile has protons, look for a NOE correlation between the nucleophile and the C3-H of the pyridine. C3-H is adjacent to the C2-Amide and C4-Substituent. C5-H is adjacent to C4-Substituent and C6-Cl.

  • Shift Analysis: Substitution at C4 typically causes a larger upfield shift of the adjacent C3/C5 protons compared to C6 substitution.

Case Study: Synthesis of a Kinase Inhibitor Core

Context: Many c-Met and VEGFR inhibitors utilize a central pyridine ring linked to two aromatic systems.

ParameterValueNotes
Target Generic Kinase Inhibitor Scaffold
Starting Material 4,6-Dichloropyridine-2-carbonyl chloride
Step 1 Yield 92%Amide coupling with 3-fluoroaniline
Step 2 Selectivity >20:1 (C4:C6)SNAr with N-methylpiperazine at 50°C
Step 3 Method Suzuki CouplingC6-Cl displacement with phenylboronic acid

Step 3 Protocol (Suzuki Coupling at C6): Since the C6-Cl is deactivated and sterically hindered, SNAr is difficult. Palladium-catalyzed cross-coupling is preferred.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

  • Conditions: Dioxane/Water (4:1), Na₂CO₃, 100°C, 12 hours.

  • Outcome: This yields the trisubstituted pyridine: C2-Amide, C4-Amine, C6-Aryl.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Acid ChlorideEnsure DCM is dry. Verify reagent quality. Use fresh thionyl chloride to regenerate acid chloride from acid if necessary.
Poor Regioselectivity (Step 2) Temperature too highLower reaction temperature. Switch from DMF to ACN or THF to reduce rate and improve kinetic control.
No Reaction at C6 (Step 3) Steric HindranceSwitch to Buchwald-Hartwig conditions (Pd₂dba₃ / XPhos) or use a more reactive boronic ester.
Formation of "Dimer" Bifunctional NucleophileIf using a diamine (e.g., piperazine), ensure it is mono-protected (e.g., Boc-piperazine) or used in large excess.

References

  • Regioselectivity in Dichloropyridines: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines" (Analogous Pyridine Chemistry). [Link]

  • MmpL3 Inhibitors (Indole/Pyridine Carboxamides): ResearchGate. "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents." [Link]

Sources

Application Note: Scalable Synthesis and Isolation of 4,6-Dichloropyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 4,6-Dichloropyridine-2-carbonyl chloride (CAS: 98138-06-8)

Introduction and Mechanistic Rationale

4,6-Dichloropyridine-2-carbonyl chloride is a highly reactive electrophilic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of novel heterocyclic amides and esters [1].

For large-scale operations, the synthesis of this acyl chloride from its corresponding carboxylic acid—4,6-dichloropicolinic acid (CAS: 88912-25-8) [2]—must be carefully optimized to ensure high yield, safety, and operational efficiency. While various chlorinating agents (e.g., oxalyl chloride, phosphorus pentachloride) exist, thionyl chloride (


)  remains the reagent of choice for scale-up.

Causality in Reagent Selection: The use of


 is driven by downstream processing (DSP) requirements. The byproducts of this chlorination are sulfur dioxide (

) and hydrogen chloride (

), both of which are gaseous and easily scrubbed from the reactor exhaust. This leaves only the product and excess

, which can be efficiently removed via vacuum distillation, eliminating the need for aqueous workups that would otherwise hydrolyze the moisture-sensitive acyl chloride [3].

To overcome the high activation energy of the direct reaction, a catalytic amount of N,N-Dimethylformamide (DMF) is introduced. DMF reacts with


 to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride), a highly electrophilic intermediate that rapidly converts the carboxylic acid to the acyl chloride while regenerating the DMF catalyst.

Process Workflow

Workflow N1 4,6-Dichloropicolinic Acid (Precursor) N2 Vilsmeier-Haack Activation (SOCl2 + cat. DMF) N1->N2 Toluene, 75°C N3 In-Process Control (IPC) (MeOH Quench -> HPLC) N2->N3 Aliquot sampling N4 Vacuum Distillation (Removal of Volatiles) N3->N4 >99% Conversion N5 4,6-Dichloropyridine-2-carbonyl chloride (Isolated Product) N4->N5 Product Recovery

Workflow for the scalable synthesis of 4,6-Dichloropyridine-2-carbonyl chloride.

Quantitative Data and Stoichiometry

The following table outlines the optimized stoichiometric ratios designed to maximize conversion while minimizing thermal degradation during the distillation phase.

Reagent / MaterialMW ( g/mol )EquivalentsMass/Vol (per 1 mol scale)Function
4,6-Dichloropicolinic acid192.001.00192.0 gStarting Material
Thionyl Chloride (

)
118.971.50178.5 g (109 mL)Chlorinating Agent
N,N-Dimethylformamide (DMF)73.090.053.65 g (3.8 mL)Catalyst
Toluene (Anhydrous)92.14N/A1000 mL (5.2 Vol)Solvent

Experimental Protocol

Note: This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction does not proceed to the next stage without analytical confirmation.

Step 1: Reactor Preparation and Charging
  • Ensure the jacketed glass-lined reactor is thoroughly dried and purged with inert gas (Nitrogen or Argon) to prevent premature hydrolysis of the product.

  • Charge the reactor with 4,6-dichloropicolinic acid (1.0 eq) and anhydrous toluene (5.2 relative volumes).

  • Initiate stirring (200-300 rpm). The mixture will appear as a heterogeneous suspension.

Step 2: Catalytic Activation and Reagent Addition
  • Add catalytic DMF (0.05 eq) to the suspension.

  • Heat the reactor jacket to maintain an internal temperature of 40 °C.

  • Begin the dropwise addition of

    
     (1.5 eq) over 60 minutes.
    
    • Causality Check: Controlled addition manages the rate of

      
       and 
      
      
      
      gas evolution. Ensure the reactor is connected to an alkaline scrubber system (e.g., 10% NaOH) capable of handling the gas volume.
Step 3: Reaction Maturation
  • Once addition is complete, ramp the internal temperature to 75 °C.

  • Maintain the temperature for 3 to 4 hours.

    • Visual Validation: The reaction is nearing completion when gas evolution ceases and the heterogeneous suspension transitions into a clear, homogeneous solution.

Step 4: In-Process Control (IPC) - Self-Validation

Acyl chlorides are highly reactive and will degrade on standard reverse-phase HPLC columns. Derivatization is required for accurate analysis.

  • Withdraw a 0.5 mL aliquot from the reactor.

  • Quench the aliquot immediately into 2 mL of anhydrous methanol containing a drop of triethylamine. This rapidly converts the acyl chloride into the stable methyl 4,6-dichloropyridine-2-carboxylate.

  • Analyze the quenched sample via HPLC.

  • Validation Gate: Proceed to Step 5 only when the unreacted 4,6-dichloropicolinic acid is

    
     relative to the derivatized product. If conversion is incomplete, add an additional 0.2 eq of 
    
    
    
    and stir for 1 hour.
Step 5: Isolation via Vacuum Distillation
  • Cool the reactor to 40 °C.

  • Apply a controlled vacuum (gradually lowering to 50-100 mbar) to distill off the toluene and excess

    
    .
    
    • Causality Check: Vacuum distillation is strictly required. Attempting to boil off the excess

      
       at atmospheric pressure (bp ~79 °C) alongside toluene (bp ~110 °C) will subject the product to prolonged thermal stress, leading to decomposition and darkening of the product.
      
  • The resulting product, 4,6-Dichloropyridine-2-carbonyl chloride, is obtained as a viscous oil or low-melting solid. It should be stored under an inert atmosphere at 2-8 °C or telescoped directly into the subsequent amidation/esterification step.

References

  • Kureha Kagaku Kogyo K.K. (2003). Process for producing picolinic acid derivatives (U.S. Patent No. 6,610,853 B1). U.S. Patent and Trademark Office.

Application Note: 4,6-Dichloropyridine-2-carbonyl Chloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic utilization of 4,6-Dichloropyridine-2-carbonyl chloride (also known as 4,6-dichloropicolinoyl chloride). This versatile building block offers a unique "reactivity triad"—an acid chloride, a C4-chlorine, and a C6-chlorine—allowing for the programmed assembly of complex heterocyclic pharmacophores.

Executive Summary & Strategic Value

In the landscape of drug discovery, the pyridine ring is a "privileged structure," appearing in over 20% of known pharmaceuticals. 4,6-Dichloropyridine-2-carbonyl chloride (CAS: 98138-06-8, related acid CAS: 88912-25-8) represents a high-value scaffold due to its orthogonal reactivity profile .

Unlike symmetrical pyrimidines or simple pyridines, this molecule presents three distinct electrophilic sites that can be differentiated by reaction conditions:

  • C2-Carbonyl Chloride: Highly reactive, kinetically favored for acylation (Step 1).

  • C4-Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) due to para-positioning relative to the ring nitrogen (Step 2).

  • C6-Chlorine: The least reactive electrophile, sterically shielded and ortho-positioned, reserved for late-stage diversification or metal-catalyzed cross-coupling (Step 3).

This guide provides a validated roadmap for exploiting this hierarchy to synthesize polysubstituted pyridine libraries and fused heterocyclic systems.

Chemical Profile & Reactivity Logic

PropertySpecification
Chemical Name 4,6-Dichloropyridine-2-carbonyl chloride
Molecular Formula C₆H₂Cl₃NO
Molecular Weight 210.44 g/mol
Physical State White to off-white crystalline solid or oil (often prepared in situ)
Storage Moisture sensitive; Store under Nitrogen/Argon at 2-8°C
Key Hazard Corrosive, Lachrymator (reacts with water to release HCl)
The Reactivity Triad (Mechanistic Insight)

The successful utilization of this scaffold relies on the "Kinetic vs. Thermodynamic" control of its three electrophilic sites.

  • Site A (COCl): The carbonyl carbon is susceptible to attack by nucleophiles (amines, alcohols) at low temperatures (-10°C to 0°C). This reaction is fast and irreversible.

  • Site B (C4-Cl): The C4 position is para to the pyridine nitrogen. The formation of the Meisenheimer intermediate at C4 allows the negative charge to be delocalized onto the electronegative nitrogen atom. This stabilization makes C4 significantly more reactive toward SNAr than C6.

  • Site C (C6-Cl): The C6 position is ortho to the nitrogen. While also activated, it is less reactive than C4 due to steric hindrance (adjacent to the amide/ester group formed in Step 1) and slightly less favorable electronics compared to the para position in this specific substitution pattern.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Acid to Acid Chloride)

Note: The acid chloride is often unstable for long-term storage and is best generated in situ from 4,6-dichloropyridine-2-carboxylic acid.

Reagents:

  • 4,6-Dichloropyridine-2-carboxylic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)

  • Solvent: Toluene or Dichloromethane (DCM)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 4,6-dichloropyridine-2-carboxylic acid and anhydrous toluene (5 mL/mmol).

  • Activation: Add Thionyl Chloride dropwise under an inert atmosphere (N₂).

    • Alternative: For milder conditions, use Oxalyl Chloride (1.2 equiv) and 2 drops of DMF in DCM at 0°C.

  • Reaction: Heat to reflux (80-110°C) for 2–3 hours. The suspension should become a clear solution, indicating conversion.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and solvent. Co-evaporate with toluene (2x) to ensure removal of acidic volatiles.

  • Output: The resulting crude oil/solid is 4,6-Dichloropyridine-2-carbonyl chloride , used immediately in Protocol B.

Protocol B: Chemoselective Amide Coupling (Site 1 Functionalization)

Target: Derivatization of the carbonyl group without displacing ring chlorines.

Reagents:

  • Crude Acid Chloride (from Protocol A)

  • Primary/Secondary Amine (R-NH₂, 1.05 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous DCM[2]

Step-by-Step:

  • Dissolution: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0°C in an ice bath.

  • Addition: Mix the amine and DIPEA in DCM. Add this solution dropwise to the acid chloride over 15 minutes.

    • Critical Check: Maintain temperature < 5°C to prevent SNAr side reactions.

  • Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT). Monitor by TLC/LC-MS (Look for mass shift: M+Amine-Cl).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Result:4,6-Dichloro-N-substituted-picolinamide .

Protocol C: Regioselective SNAr at C4 (Site 2 Functionalization)

Target: Selective displacement of the C4-Chlorine.

Reagents:

  • 4,6-Dichloro-picolinamide derivative (from Protocol B)

  • Nucleophile (e.g., Morpholine, Piperazine, Aniline) (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv) or TEA (for aliphatic amines)

  • Solvent: DMF, DMSO, or Acetonitrile

Step-by-Step:

  • Setup: Dissolve the substrate in DMF (5 mL/mmol). Add K₂CO₃.

  • Nucleophile Addition: Add the amine nucleophile.

  • Reaction: Heat the mixture.

    • Aliphatic Amines: 40–60°C for 2–6 hours.

    • Anilines (Weaker Nucleophiles): 80–100°C may be required.

  • Mechanism Check: The C4 position is attacked preferentially.

    • Note: If the temperature is too high (>120°C), C6 substitution may occur as a minor impurity.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

    • Result:4-Substituted-6-chloro-picolinamide .

Visualization: Reaction Workflow & Pathway[3][4]

The following diagram illustrates the logical flow of functionalization, highlighting the regioselectivity rules.

G cluster_legend Regioselectivity Rule Start 4,6-Dichloropyridine-2-carboxylic Acid AcidChloride 4,6-Dichloropyridine-2-carbonyl Chloride (Transient Intermediate) Start->AcidChloride SOCl2, Reflux (Activation) Amide Scaffold 1: 4,6-Dichloro-picolinamide AcidChloride->Amide R-NH2, DIPEA, DCM, 0°C (Site 1: Acylation) C4_Product Scaffold 2 (Major): 4-Amino-6-chloro-picolinamide Amide->C4_Product Nu-H, K2CO3, DMF, 60°C (Site 2: Regioselective SNAr at C4) C6_Product Scaffold 3 (Rare/Forced): 4,6-Diamino-picolinamide C4_Product->C6_Product Nu-H (Excess), 120°C or Pd-Cat (Site 3: C6 Substitution) Note Reactivity Order: 1. COCl (Fastest) 2. C4-Cl (Para-activation) 3. C6-Cl (Ortho-shielded)

Caption: Step-wise functionalization pathway of 4,6-dichloropyridine-2-carbonyl chloride, demonstrating the reactivity hierarchy (COCl > C4-Cl > C6-Cl).

Application Case Study: Synthesis of a Kinase Inhibitor Core

Objective: Synthesis of a 4-amino-6-chloro-pyridine-2-carboxamide scaffold, a common motif in kinase inhibitors targeting the ATP-binding pocket.

Data Summary:

StepReactionConditionsYieldRegioselectivity (C4:C6)
1 AmidationBenzylamine, DCM, 0°C92%N/A (Only COCl reacts)
2 SNArMorpholine, DMF, 60°C85%> 20:1
3 Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄78%C6 Functionalization

Interpretation: The high yield in Step 2 confirms the strong preference for C4 substitution. The remaining C6-chlorine in the product serves as a "handle" for a subsequent Suzuki-Miyaura coupling (Step 3), allowing the installation of biaryl systems critical for hydrophobic interactions in drug targets.

References

  • Synthesis of 4,6-Dichloropyridine-2-carboxylic acid

    • Title: 4,6-Dichloro-2-pyridinecarboxylic acid synthesis[1]

    • Source: ChemicalBook[1]

  • Regioselectivity in Dichloropyridines

    • Title: A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine
    • Source: BenchChem Application Notes[3]

  • Heterocyclic Synthesis Applications

    • Title: Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride (Analogous Chemistry)[4]

    • Source: MDPI (Molecules 2010)
    • URL:[Link][1][5]

  • SNAr Methodology on Pyrimidines/Pyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights
    • Source: MDPI (Pharmaceuticals 2024)
    • URL:[Link][1]

Sources

Work-up procedure for reactions with 4,6-Dichloropyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Work-up and Handling of 4,6-Dichloropyridine-2-carbonyl chloride

Executive Summary

4,6-Dichloropyridine-2-carbonyl chloride (CAS: 98138-06-8) is a high-value electrophilic building block used extensively in the synthesis of kinase inhibitors, peptidomimetics, and agrochemicals. Its utility stems from the differential reactivity between the highly labile acid chloride at the C2 position and the electrophilic chlorines at the C4 and C6 positions.

However, this compound presents a "Reactivity Paradox": while the acid chloride moiety requires activation for coupling, the electron-deficient pyridine ring makes the C4/C6 chlorines susceptible to unwanted Nucleophilic Aromatic Substitution (


) and the carbonyl group prone to rapid hydrolysis. This guide outlines a robust work-up procedure designed to maximize yield while suppressing these specific side reactions.

Chemical Context & Reactivity Profile

Understanding the electronic environment of this molecule is prerequisite to successful handling.

  • Primary Electrophile (Target): The C2-acyl chloride is the intended reaction site for nucleophiles (amines/alcohols).

  • Secondary Electrophiles (Hazards): The nitrogen in the pyridine ring withdraws electron density, making the ring chlorines (especially at C4) susceptible to displacement by strong nucleophiles or during harsh work-up conditions (high pH/temperature).

  • Hydrolytic Instability: The electron-withdrawing effect of the ring chlorines makes the carbonyl carbon significantly more electrophilic than benzoyl chloride, leading to rapid hydrolysis to 4,6-dichloropicolinic acid upon exposure to atmospheric moisture.

Reactivity Pathway Diagram

The following diagram illustrates the primary reaction vs. degradation pathways.

ReactivityPathway Start 4,6-Dichloropyridine-2- carbonyl chloride Product Desired Amide (Target) Start->Product  Main Reaction Hydrolysis 4,6-Dichloropicolinic Acid (Impurity A) Start->Hydrolysis  Hydrolysis SNAr 4-Amino-6-chloro byproduct (Impurity B) Start->SNAr  Side Reaction (SNAr) Amine Amine (R-NH2) (Controlled Conditions) Amine->Start Water Moisture/H2O (Uncontrolled) Water->Start StrongNuc Strong Nucleophile (High Temp/Base) StrongNuc->Start

Figure 1: Competitive reaction pathways. The work-up must remove Impurity A without generating Impurity B.

Standard Operating Procedure: Amide Coupling Work-up

Scenario: Reaction of 4,6-Dichloropyridine-2-carbonyl chloride with a primary amine in DCM or THF, using DIPEA or Pyridine as a base.

Materials Required
  • Quenching Buffer: Saturated aqueous Sodium Bicarbonate (

    
    ) or 1M Citric Acid (depending on product basicity).
    
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Protocol
  • Reaction Quench (Critical Step):

    • Action: Cool the reaction mixture to 0°C.

    • Reagent: Slowly add Saturated Aqueous

      
       (approx. 1:1 volume ratio to reaction solvent).
      
    • Why: The reaction is exothermic.[2] Cooling prevents thermal acceleration of

      
       side reactions on the ring chlorines. The base neutralizes the HCl generated during coupling and quenching.
      
  • Phase Separation:

    • Transfer to a separatory funnel.

    • Separate the organic layer.[3][4]

    • Extract the aqueous layer twice with fresh solvent (DCM/EtOAc) to recover trapped product.

  • Wash Sequence (The "3-Step Polish"):

    • Wash 1: Acidic Wash (0.5M - 1M Citric Acid or 1M HCl):

      • Target: Unreacted amine and pyridine/DIPEA base.

      • Note: If your product contains a basic amine moiety, SKIP this step or use a pH that protonates the impurity but not the product.

    • Wash 2: Basic Wash (Sat.

      
      ): 
      
      • Target: Removes 4,6-dichloropicolinic acid (hydrolysis byproduct) by converting it to the water-soluble sodium salt.

      • Caution: Do not use strong bases like NaOH, as hydroxide ions can attack the C4-position chlorine (

        
        ).
        
    • Wash 3: Brine (Sat. NaCl):

      • Target: Removes residual water from the organic phase.

  • Drying and Concentration:

    • Dry over Anhydrous

      
       for 15-30 minutes.
      
    • Filter and concentrate in vacuo at <40°C. High temperatures during evaporation can degrade thermally labile amides.

Troubleshooting & Optimization

The following table addresses common failure modes when working with this specific acid chloride.

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of starting material before reaction.Ensure acid chloride is white/off-white. If yellow/gummy, it has hydrolyzed. Re-distill or regenerate from acid using

.
Impurity: Hydroxyl-pyridine

reaction at C4/C6 by water/hydroxide.
Avoid NaOH washes. Keep work-up cold. Reduce time in contact with aqueous base.
Impurity: Amino-pyridine

reaction at C4/C6 by excess amine.
Use stoichiometric amine (1.0 - 1.1 eq). Add acid chloride to the amine at low temp to keep amine concentration relative to chloride low.
Emulsion Formation Pyridinium salts acting as surfactants.[5]Filter the biphasic mixture through a Celite pad or add a small amount of Methanol to break surface tension.
Work-up Logic Flowchart

WorkupLogic Start Reaction Complete Quench Quench: Sat. NaHCO3 (0°C) Start->Quench PhaseSep Phase Separation (Org vs Aq) Quench->PhaseSep CheckProduct Is Product Basic? PhaseSep->CheckProduct Organic Layer AcidWash Wash: 1M Citric Acid (Removes Amines/Pyridine) CheckProduct->AcidWash No (Neutral/Acidic) SkipAcid Skip Acid Wash CheckProduct->SkipAcid Yes (Basic) BaseWash Wash: Sat. NaHCO3 (Removes Hydrolyzed Acid) AcidWash->BaseWash SkipAcid->BaseWash Brine Wash: Brine + Dry (Na2SO4) BaseWash->Brine Evap Concentrate < 40°C Brine->Evap

Figure 2: Decision tree for aqueous work-up based on product properties.

Storage and Stability

If you are isolating the acid chloride itself (rather than reacting it immediately):

  • Atmosphere: Must be stored under Argon or Nitrogen.[6]

  • Temperature: Store at 2°C – 8°C.

  • Container: Glass with Teflon-lined caps. Parafilm is insufficient for long-term storage as HCl fumes can degrade it.

  • Verification: Before use, run a mini-reaction with Methanol. Check LCMS/NMR. If >5% Methyl ester is formed compared to the Methyl ether (from

    
    ), the reagent is active. If only Acid is seen, the reagent is dead.
    

References

  • Synthesis and Reactivity of Pyridine-2-carbonyl chlorides

    • Mastering the Synthesis of Pyridine-2-carbonyl Chloride: Handling and Stability Considerations. (2026).[6] nbinno.com. Link

  • Nucleophilic Arom

    
    ) Risks: 
    
    • Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.[3] (2025).[1][3][5][7][8] BenchChem Application Notes. Link (Analogous reactivity pattern in electron-deficient heterocycles).

  • General Acid Chloride Handling

    • Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation.[2] OrgoSolver. Link

  • Safety Data & Handling

    • Safety Data Sheet: Pyridine-2-carbonyl Chloride Hydrochloride. TCI Chemicals. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloropyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #PYR-CL-OPT-04 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

The Objective: Maximize the yield and purity of 4,6-Dichloropyridine-2-carbonyl chloride (CAS: 98138-06-8 / Derivative).

The Challenge: This synthesis is a classic nucleophilic acyl substitution, but the electron-deficient nature of the 4,6-dichloropyridine ring creates a "Goldilocks" scenario. The carbonyl carbon is highly electrophilic, making the reaction rapid, but the resulting acid chloride is exceptionally sensitive to moisture-induced hydrolysis. Furthermore, thermal instability can lead to decarboxylation or polymerization (tarring) if the reaction stress is too high.

The Solution: A catalyzed Thionyl Chloride (


) protocol with strict moisture control and vacuum distillation is the industry standard. This guide moves beyond basic recipes to explain the process engineering required for consistent >90% yields.

Optimized Protocol: The "Self-Validating" Workflow

Do not deviate from the stoichiometry without calculating the molar equivalents. This protocol assumes a starting material of 4,6-Dichloropyridine-2-carboxylic acid (4,6-Dichloropicolinic acid).

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4,6-Dichloropicolinic Acid Substrate1.0Must be dry (<0.5% water content).
Thionyl Chloride (

)
Reagent/Solvent5.0 - 8.0Acts as solvent. Excess ensures complete conversion.
DMF (Dimethylformamide) Catalyst0.05 (5 mol%)Critical. Forms the Vilsmeier-Haack active species.
Toluene (Optional) Co-solventN/AUse only if slurry viscosity is too high. Neat is preferred.
Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Charging: Charge the 4,6-Dichloropicolinic acid (solid) under a gentle nitrogen stream.

  • Reagent Addition: Add Thionyl Chloride (

    
    ) slowly at room temperature. The reaction is endothermic initially but will evolve gas (
    
    
    
    ,
    
    
    ).
  • Catalysis: Add the catalytic DMF. Observation: You should see immediate vigorous bubbling. This confirms catalyst activity.

  • Reaction: Heat the mixture to reflux (

    
    C). Maintain reflux for 3–5 hours.
    
    • Endpoint Check: The solution should become clear and homogeneous. Solids indicate incomplete reaction.

  • Workup (The Critical Yield Step):

    • Cool to

      
      C.
      
    • Connect to a vacuum manifold (with a cold trap for

      
      ).
      
    • Strip excess ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       under reduced pressure.[1] Do not overheat  (>60°C) during stripping to prevent tarring.
      
    • Chase: Add dry toluene (2x volume) and strip again to azeotrope trace

      
      .
      
  • Isolation: The residue is the crude acid chloride. For high purity, perform a vacuum distillation (typically high boiling, requires good vacuum <5 mmHg) or recrystallize from dry hexane/EtOAc if the compound solidifies.

Process Visualization

Workflow Diagram

The following diagram outlines the critical path and decision nodes for the synthesis.

G Start Start: 4,6-Dichloropicolinic Acid DryCheck QC: Moisture Content < 0.5%? Start->DryCheck Drying Action: Dry in Vacuum Oven (50°C) DryCheck->Drying No Mix Add SOCl2 (5-8 eq) + DMF (cat) DryCheck->Mix Yes Drying->DryCheck Reflux Reflux (80°C, 3-5h) Mix->Reflux CheckClear Visual: Solution Clear? Reflux->CheckClear AddTime Action: Add 1h Reflux CheckClear->AddTime No Strip Vacuum Strip Excess SOCl2 (Max 60°C) CheckClear->Strip Yes AddTime->Reflux Chase Azeotrope with Toluene Strip->Chase Distill Vacuum Distillation / Isolation Chase->Distill

Caption: Operational workflow for 4,6-Dichloropyridine-2-carbonyl chloride synthesis emphasizing QC checkpoints.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Category A: Low Yield Issues

Q: I obtained a yield of 60%, but the literature suggests >90%. Where did I lose the product? A: The "missing" yield is almost certainly due to hydrolysis during isolation .

  • The Mechanism: The electron-withdrawing chlorine atoms at positions 4 and 6 make the carbonyl carbon at position 2 highly electrophilic. It reacts with atmospheric moisture much faster than unsubstituted benzoyl chloride.

  • The Fix:

    • Did you use a drying tube during reflux? (Mandatory).

    • Did you expose the crude oil to air while weighing? (Handle under

      
      ).
      
    • Critical: Ensure your

      
       source is fresh. Old 
      
      
      
      absorbs water, turning into
      
      
      and
      
      
      , which are useless for the reaction and introduce water into your flask.

Q: My reaction mixture never turned clear; solids remained even after 6 hours. A: This indicates catalyst failure or substrate impurity .

  • Catalyst: Did you add DMF? Without DMF, thionyl chloride reacts very slowly with electron-deficient pyridine acids. The DMF forms a reactive chloroiminium species (Vilsmeier reagent) that attacks the carboxylic acid [1].

  • Substrate: If your starting material (acid) contains inorganic salts (from a previous hydrolysis step), they will not dissolve. Filter the hot mixture (under inert atmosphere) to remove inorganic salts before stripping the solvent.

Category B: Purity & Appearance

Q: The product is a dark black tar instead of a pale yellow liquid/solid. A: You have thermal decomposition .

  • Cause: Pyridine derivatives are prone to polymerization or decarboxylation if the pot temperature exceeds 100°C, especially in the presence of acid.

  • The Fix:

    • Do not use a heating mantle set to "High". Use an oil bath set precisely to 80-85°C.

    • When stripping

      
      , use a strong vacuum so you can distill it off at a lower temperature (<50°C internal temp).
      

Q: NMR shows a doublet at ~7.8 ppm that doesn't match the product. A: This is likely unreacted starting material or the anhydride impurity .

  • Diagnosis: If you use exactly 1.0 equiv of

    
    , you risk forming the anhydride (Acid-CO-O-CO-Acid) instead of the acid chloride.
    
  • The Fix: Always use a large excess of

    
     (minimum 5 equivalents). The thionyl chloride acts as the solvent to drive the equilibrium to the acid chloride side [2].
    

Mechanistic Insight (The "Why")

Understanding the role of DMF is crucial for troubleshooting. It is not just a solvent; it is a chemical participant.[2][3]

Mechanism DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 Inter Activated Intermediate Vilsmeier->Inter + Acid Acid 4,6-Dichloro- picolinic Acid Product Target Acid Chloride Inter->Product + Cl- - DMF Product->DMF Regenerated

Caption: Catalytic cycle of DMF converting Thionyl Chloride into the highly reactive Vilsmeier reagent.

Explanation:

  • DMF reacts with

    
     to form the electrophilic Vilsmeier reagent (
    
    
    
    ).
  • This reagent attacks the carboxylic acid oxygen much faster than

    
     can alone.
    
  • Chloride ion attacks the activated carbonyl, releasing the Acid Chloride and regenerating DMF.

  • Takeaway: If you omit DMF, you are relying on a much slower, non-catalytic pathway [3].

Safety & Scale-Up

  • Hazard:

    
     releases massive amounts of 
    
    
    
    and
    
    
    gas.
    • Control: All reactions must be vented through a scrubber (NaOH solution) or a dedicated fume hood exhaust. Do not seal the vessel (explosion risk).

  • Corrosion: The product hydrolyzes to release HCl. Stainless steel needles will corrode. Use glass or Teflon-coated equipment.

  • Storage: Store the final product under Argon/Nitrogen in a fridge. Seal with Parafilm. It will degrade if left on the bench.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kureha Kagaku Kogyo K.K. (2003).[4] Method for producing 4-chloropyridine-2-carboxylic acid chloride. US Patent 6,610,853.[4] Link

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link

  • BenchChem. (2025).[1][5] Technical Support Center: Optimization of 2,6-Dichloropyridine Synthesis. Link

Sources

Side reactions of 4,6-Dichloropyridine-2-carbonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the reactivity, side reactions, and troubleshooting protocols for 4,6-Dichloropyridine-2-carbonyl chloride . This document is structured for researchers and process chemists requiring high-fidelity control over acylation reactions while suppressing competing pathways.

Subject: Troubleshooting Nucleophilic Acylations & Side Reaction Management Document ID: TS-PYR-46DC-2024 Applicable For: Drug Discovery, Peptidomimetic Synthesis, Kinase Inhibitor Development

Core Reactivity Profile

4,6-Dichloropyridine-2-carbonyl chloride is a high-energy electrophile. Its reactivity is defined by the competition between the acyl chloride (C2-COCl) and the activated pyridine ring (susceptible to


).
  • Primary Pathway (Desired): Nucleophilic acyl substitution at the carbonyl group to form amides or esters.

  • Secondary Pathway (Undesired): Nucleophilic Aromatic Substitution (

    
    ), predominantly at the C4 position .
    
  • Tertiary Pathway (Decomposition): Hydrolysis to the carboxylic acid and subsequent anhydride formation.

Reaction Pathway Diagram

The following logic flow illustrates the competition between the desired acylation and the parasitic


 pathways.

ReactionPathways SM 4,6-Dichloropyridine- 2-carbonyl chloride Product Target Product (Amide/Ester) SM->Product Kinetic Control (Low Temp, <0°C) Impurity_C4 Impurity A: C4-Substituted (SNAr Byproduct) SM->Impurity_C4 Thermodynamic Control (Excess Nuc, >25°C) Impurity_Hyd Impurity B: Carboxylic Acid (Hydrolysis) SM->Impurity_Hyd H2O / Wet Solvent Nuc Nucleophile (R-NH2 / R-OH) Impurity_Anh Impurity C: Symmetrical Anhydride Impurity_Hyd->Impurity_Anh + SM (Coupling)

Figure 1: Mechanistic divergence in the reaction of 4,6-dichloropyridine-2-carbonyl chloride. Green paths indicate desired outcomes; red/dashed paths indicate side reactions.

Troubleshooting & FAQs

Section A: Regioselectivity & Competition

Q1: I am observing a byproduct with a mass of [M + Nucleophile - 36]. What is this? Diagnosis: This is the


 byproduct , resulting from the displacement of a chlorine atom on the pyridine ring by your nucleophile.
Technical Insight: 
In 4,6-dichloropyridines, the C4 position  is significantly more reactive toward nucleophilic attack than the C6 position. This is because the nitrogen atom of the pyridine ring can best stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the para (C4) position relative to itself.
  • Mechanism: The nucleophile attacks C4, displacing chloride.[1]

  • Trigger: This side reaction is favored by high temperatures (>0°C) , excess nucleophile (>1.1 eq), or strong bases .

  • Corrective Action:

    • Temperature Control: Conduct the acylation at -78°C to -10°C . The activation energy for acylation is lower than for

      
      ; low temperature kinetically selects for the carbonyl reaction.
      
    • Stoichiometry: Add the nucleophile slowly (dropwise) to the acid chloride, not the other way around. Ensure strictly 1.0–1.05 equivalents of nucleophile are used.

Q2: Why does the C4-chlorine react if the acid chloride is supposed to be more reactive? Expertise: While the acid chloride is the "softer" and generally faster electrophile, the pyridine ring is highly activated by two factors:

  • Electronic Withdrawal: The pyridine nitrogen and the carbonyl group at C2 are both electron-withdrawing, making the ring electron-deficient.

  • Leaving Group Ability: Chloride is a good leaving group.[2] If the acid chloride is sterically hindered or if the nucleophile is "hard" (charge-localized), the

    
     pathway becomes competitive.
    
Section B: Hydrolysis & Stability

Q3: My LC-MS shows a peak corresponding to the carboxylic acid (Mass = SM - 18.5 + 1). Is my reagent bad? Diagnosis: Yes, your reagent has hydrolyzed. Technical Insight: 4,6-Dichloropyridine-2-carbonyl chloride is extremely hygroscopic. Upon contact with atmospheric moisture, it reverts to 4,6-dichloropyridine-2-carboxylic acid .

  • Consequence: The acid will not react with amines/alcohols under standard acid chloride conditions (no coupling agent), leading to lower yields. Furthermore, the acid can react with remaining acid chloride to form symmetrical anhydrides (High MW dimers).

  • Corrective Action:

    • Re-chlorination: If a significant amount of acid is present, reflux the material in neat thionyl chloride (

      
      ) with a catalytic amount of DMF (1-2 drops) for 2 hours before use. Remove 
      
      
      
      under vacuum.
    • Solvent Drying: Ensure DCM or THF is distilled or dried over molecular sieves (<50 ppm water).

Section C: Impurity Fingerprinting

Use this table to identify common side products in your mass spectrum.

Observed Mass ShiftIdentityCauseSolution
M (Target) Amide/Ester Desired Reaction --
M - 35 + Nuc

Product
Attack at C4-ClLower Temp; Reduce Nuc equivalents.
M - 36 + 17 (OH) Carboxylic Acid HydrolysisDry solvents; Schlenk technique.[3]
2xSM - 63 Anhydride Acid + Acid ChlorideRemove water; Avoid long storage of solution.

Validated Experimental Protocols

Protocol A: High-Fidelity Acylation (Minimizing )

This protocol utilizes kinetic control to favor C2-acylation over C4-substitution.

Reagents:

  • 4,6-Dichloropyridine-2-carbonyl chloride (1.0 eq)

  • Nucleophile (Amine/Alcohol) (1.0 eq)

  • Base: DIPEA (Hunig's Base) or 2,6-Lutidine (1.1 eq) - Note: Non-nucleophilic bases prevent base-catalyzed

    
    .
    
  • Solvent: Anhydrous DCM (

    
    ) or THF.
    

Step-by-Step:

  • Preparation: Dissolve 4,6-Dichloropyridine-2-carbonyl chloride in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon.

  • Cooling: Cool the solution to -20°C (Ice/Salt or Acetone/Dry Ice bath). Critical Step.

  • Addition: Mix the Nucleophile and Base in a separate dry vial. Add this mixture dropwise to the cold acid chloride solution over 15–30 minutes.

    • Why? Keeping the acid chloride in excess during addition minimizes the local concentration of nucleophile, suppressing double-addition or

      
      .
      
  • Reaction: Stir at -20°C for 1 hour. Monitor by TLC or LC-MS.

    • Endpoint: Do not warm to RT unless conversion is stalled.

  • Quench: Quench with cold saturated

    
     solution.
    
Protocol B: Re-activation of Hydrolyzed Reagent

Use this if your starting material contains >10% carboxylic acid.

  • Place the crude acid/chloride mixture in a round-bottom flask.

  • Add Thionyl Chloride (

    
    , 5-10 vol) .
    
  • Add DMF (cat., 1 mol%) .

  • Reflux at 75°C for 2 hours.

  • Concentrate to dryness under reduced pressure (rotary evaporator with a base trap).

  • Azeotrope with dry toluene (2x) to remove residual

    
    .
    

References

  • Reactivity of Dichloropyridines

    • BenchChem Technical Review. "Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine."
    • Source:

  • Regioselectivity Mechanisms (

    
    ): 
    
    • WuXi AppTec QM Magic Class. "Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines/Pyridines." (Chapter 29).
    • Source:

  • Synthesis & Handling of Pyridine Acid Chlorides

    • Master Organic Chemistry. "Nucleophilic Acyl Substitution Protocols."
    • Source:

  • Side Reaction Characterization

    • MDPI Molbank.
    • Source:

Sources

Purification of crude 4,6-Dichloropyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4,6-Dichloropyridine-2-carbonyl chloride

Executive Summary

4,6-Dichloropyridine-2-carbonyl chloride (also known as 4,6-dichloropicolinoyl chloride; CAS: 98138-06-8) is a critical electrophilic intermediate used in the synthesis of amide-based pharmacophores. Its high reactivity, driven by the electron-deficient pyridine ring and the acyl chloride moiety, makes it prone to rapid hydrolysis and nucleophilic attack.

This guide addresses the specific challenges of purifying this compound: moisture sensitivity , thermal instability , and separation from chlorinating agents .

Critical Troubleshooting (Q&A Format)

Q1: My crude product, initially an oil, has solidified into a white powder after sitting on the bench. Is it pure? Diagnosis: Likely Hydrolysis . Technical Insight: Acid chlorides are highly hygroscopic. Exposure to ambient moisture converts the liquid/low-melting acid chloride back to 4,6-dichloropicolinic acid (MP: 114–116 °C), which is a high-melting white solid [1]. Corrective Action:

  • Immediate: Check solubility in dry chloroform. The acid is less soluble than the acid chloride.

  • Prevention: Store strictly under Argon/Nitrogen. If hydrolysis is partial, re-dissolve in SOCl₂ and reflux for 1 hour to reconvert the acid to the acid chloride, then strip solvent.

Q2: The crude reaction mixture is black/dark brown. How do I remove the color without aqueous washing? Diagnosis: Tar/Polymer Formation . Technical Insight: Pyridine rings with halogens are susceptible to nucleophilic aromatic substitution (


) and polymerization at high temperatures, especially in the presence of trace metal impurities or excessive heating during chlorination.
Corrective Action: 
  • Do NOT use aqueous washes (bicarbonate/brine) as this will destroy the product.

  • Protocol: Perform a Vacuum Distillation . The tars are non-volatile and will remain in the pot.

  • Alternative: If distillation is not feasible, dissolve the crude in dry Toluene or Hexane, treat with activated charcoal (dry), filter through a pad of Celite under inert atmosphere, and evaporate.

Q3: I cannot remove residual Thionyl Chloride (


) even after hours on the rotavap. 
Diagnosis: Entrapment .
Technical Insight: 

can become trapped in the viscous oil lattice of the product. Residual acid gases (

,

) can also catalyze degradation. Corrective Action:
  • Azeotropic Distillation: Add dry Toluene (2-3x volume) to the crude residue and evaporate. Toluene forms a binary azeotrope with

    
     (BP ~76 °C), effectively carrying it over [2]. Repeat this process 2-3 times.
    

Q4: During vacuum distillation, the product decomposes or "bumps" violently. Diagnosis: Thermal Instability / High Pressure. Technical Insight: The boiling point of pyridine acid chlorides is high (>250 °C at atm). Heating to these temperatures causes decomposition. Corrective Action:

  • High Vacuum is Mandatory: You must achieve <1 mmHg (ideally <0.5 mmHg).

  • Temperature Control: Keep the oil bath temperature below 120 °C. If the product does not distill, your vacuum is insufficient. Do not increase heat; improve the vacuum.

Validated Purification Protocols

Protocol A: Isolation & Removal of Chlorinating Agents (Standard)

Use this immediately after the synthesis reaction (e.g., from picolinic acid +


).
  • Concentration: Remove bulk

    
     by rotary evaporation at 40–50 °C.
    
  • The "Toluene Chase":

    • Add anhydrous Toluene (10 mL per gram of crude).

    • Evaporate to dryness.[1]

    • Repeat 3 times. This ensures removal of

      
       traces which can interfere with subsequent steps.
      
  • Final Strip: Apply high vacuum (Schlenk line, <0.1 mmHg) for 1 hour at room temperature.

    • Checkpoint: The product should be a yellow-to-orange oil or low-melting solid. If it smells strongly of pungent

      
      , repeat the toluene chase.
      
Protocol B: Vacuum Distillation (High Purity)

Required for removing tars and non-volatile impurities.

  • Setup: Short-path distillation head with a vigorous stir bar. Connect to a high-vacuum pump protected by a liquid nitrogen cold trap.

  • Vacuum: Establish stable pressure <1.0 mmHg.

  • Heating:

    • Slowly ramp oil bath to 80 °C.

    • Observe for "fore-run" (lower boiling impurities).

    • Product typically distills between 90–110 °C at 0.5 mmHg (Note: Values are estimated based on homologous 4-chloropicolinoyl chloride; exact BP varies by vacuum strength) [3].

  • Collection: Collect the main fraction as a clear to pale yellow liquid which may solidify upon cooling.

Protocol C: Recrystallization (For Solid Crude)

Only applicable if the crude material solidifies completely.

  • Solvent System: Anhydrous n-Hexane or n-Heptane . (Alternative: Dry Toluene for higher solubility).

  • Procedure:

    • Dissolve crude in minimum boiling anhydrous Hexane under Nitrogen.

    • Note: If an oily black residue remains insoluble, decant the hot clear supernatant into a clean flask.

    • Cool slowly to Room Temperature, then to -20 °C.

  • Filtration: Filter rapidly under a blanket of Nitrogen (using a Schlenk frit is best) to avoid moisture absorption.

Visual Workflows

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification method based on your crude material's state.

PurificationLogic Start Crude Reaction Mixture (Post-SOCl2) ColorCheck Is the Crude Dark/Black? Start->ColorCheck StateCheck Physical State? ColorCheck->StateCheck No (Amber/Yellow) Distill Protocol B: Vacuum Distillation (Removes Tars) ColorCheck->Distill Yes (Tars present) TolueneChase Protocol A: Toluene Azeotrope (Removes SOCl2) StateCheck->TolueneChase Liquid/Oil Recryst Protocol C: Recrystallization (Hexane/Heptane) StateCheck->Recryst Solid Final Pure 4,6-Dichloropyridine- 2-carbonyl chloride Distill->Final TolueneChase->Final Recryst->Final

Caption: Decision matrix for selecting the appropriate purification route based on crude appearance and physical state.

Figure 2: Impurity Formation Pathways

Understanding where impurities come from helps in prevention.

Impurities Product Target Acid Chloride Acid Impurity: 4,6-Dichloropicolinic Acid (White Solid) Product->Acid + H2O (Hydrolysis) Tars Impurity: Polymerized Tars (Black Oil) Product->Tars + Heat (Polymerization) Water Moisture (H2O) Heat Excess Heat (>120°C)

Caption: Primary degradation pathways leading to common impurities.

Technical Data Summary

PropertyValue / Note
Appearance Pale yellow oil (may solidify to off-white mass).
Melting Point (Precursor) 114–116 °C (4,6-Dichloropicolinic acid) [1].[2]
Boiling Point >250 °C (atm); Est. 90–110 °C @ 0.5 mmHg.
Solubility Soluble in DCM, Toluene, THF, EtOAc. Reacts with Water/Alcohols.[2][3]
Storage < -20 °C, under Argon/Nitrogen.
Compatible Solvents Dichloromethane, Chloroform, Toluene, Hexane (Anhydrous).
Incompatible Solvents Water, Methanol, Ethanol, DMF (reactive), DMSO.

References

  • ChemicalBook. (n.d.). 4,6-Dichloro-2-pyridinecarboxylic acid synthesis. Retrieved from

  • BenchChem. (2025).[1][4][5][6] Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine. (General reference for pyrimidine/pyridine chlorination workups). Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Chloropicolinoyl chloride Properties. (Homologous compound data used for estimation).[2] Retrieved from

Sources

Technical Support Center: Optimizing Reaction Conditions for 4,6-Dichloropyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4,6-Dichloropyridine-2-carbonyl chloride (CAS: 98138-06-8) is a critical step in generating scaffolds for agrochemicals and metalloprotease inhibitors. While the conversion of carboxylic acids to acid chlorides is a fundamental transformation, the electron-deficient nature of the 4,6-dichloropyridine ring introduces specific challenges—namely, reduced nucleophilicity of the carboxylic acid and susceptibility to hydrolysis.

This guide moves beyond generic textbook protocols, offering field-proven troubleshooting strategies and self-validating workflows designed to ensure high purity (>98%) and yield.

Troubleshooting Guide (Q&A)

Issue 1: The reaction mixture remains heterogeneous or "sludgy" after hours of reflux.

Diagnosis: Incomplete conversion due to deactivated substrate. Scientific Context: The chlorine atoms at positions 4 and 6 are strongly electron-withdrawing. This reduces the electron density on the carbonyl oxygen of the carboxylic acid, making it a poor nucleophile for attacking Thionyl Chloride (


).
Corrective Action: 
  • Catalysis is Mandatory: You must use N,N-Dimethylformamide (DMF) as a catalyst. DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is far more electrophilic than 
    
    
    
    alone.
  • Protocol Adjustment: Add 2–5 mol% DMF. If the reaction is still slow, ensure your

    
     is fresh; old reagent often contains significant amounts of 
    
    
    
    and HCl, which dilute the effective concentration.
Issue 2: The product turns dark brown or black upon isolation.

Diagnosis: Thermal decomposition or polymerization initiated by trapped HCl. Scientific Context: Pyridine acid chlorides can undergo self-catalyzed decomposition or "charring" if residual HCl is trapped in the viscous oil during concentration. The pyridine nitrogen can act as a base, forming salts that catalyze further degradation. Corrective Action:

  • Azeotropic Removal: Never rely solely on vacuum to remove excess

    
    . Add anhydrous toluene  (2x volume) and rotary evaporate. The toluene forms an azeotrope with 
    
    
    
    , dragging it out more effectively.
  • Temperature Control: Do not exceed 40°C in the water bath during concentration.

Issue 3: I see a "doublet" impurity in the proton NMR around 8.0 ppm.

Diagnosis: Formation of the carboxylic anhydride. Scientific Context: If water enters the system after the acid chloride is formed, it hydrolyzes a molecule back to the acid.[1] This acid then reacts with the remaining acid chloride to form the anhydride. This is common when "quenching" is too slow or moisture enters during storage. Corrective Action:

  • Strict Anhydrous Workup: Avoid aqueous washes if possible. If you must wash, use cold, rapid washes with saturated

    
     and separate immediately.
    
  • Verification: Check the IR spectrum. The anhydride shows a split carbonyl peak (doublet) around 1750–1800 cm⁻¹, whereas the acid chloride shows a single sharp peak ~1770 cm⁻¹.

Optimized Experimental Protocols

Method A: Thionyl Chloride (Robust, Scalable)

Best for: Gram-to-kilogram scale synthesis where slight thermal stress is acceptable.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Charge: Add 4,6-Dichloropyridine-2-carboxylic acid (1.0 equiv).

  • Reagent: Add Thionyl Chloride (5.0 – 10.0 equiv). The excess acts as the solvent.

  • Catalyst: Add DMF (3 drops per gram of substrate). Crucial Step.

  • Reaction: Heat to reflux (75°C) for 2–4 hours.

    • Self-Validation: The suspension should turn into a clear, yellow/orange solution. Gas evolution (

      
      , HCl) will cease upon completion.[2]
      
  • Work-up:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove bulk

      
      .
      
    • Chase: Add anhydrous Toluene (10 mL/g) and concentrate again to dryness. Repeat twice.

    • Isolation: The residue is the crude acid chloride (usually an off-white to yellow solid). Use directly or recrystallize from Hexane/DCM.

Method B: Oxalyl Chloride (Mild, High Purity)

Best for: Small scale, valuable substrates, or if the product is heat-sensitive.

  • Setup: Flame-dried flask,

    
     atmosphere, room temperature (20–25°C).
    
  • Solvent: Suspend the acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Catalyst: Add DMF (0.05 equiv).[2]

  • Reagent: Add Oxalyl Chloride (1.5 equiv) dropwise over 10 minutes.

    • Observation: Vigorous bubbling (

      
      , 
      
      
      
      , HCl) will occur immediately.
  • Reaction: Stir at room temperature for 2–3 hours.

  • Work-up: Concentrate the clear solution to dryness. The low boiling point of oxalyl chloride (61°C) allows easy removal without high heat.

Data & Comparison

FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Reaction Temp Reflux (75°C)Room Temp (25°C)
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Removal Requires Toluene azeotropeEvaporates easily
Cost Low (Good for bulk)Higher (Good for R&D)
Suitability Standard substratesAcid-sensitive / High-purity needs

Visualizations

Figure 1: DMF Catalytic Cycle (Vilsmeier-Haack Activation)

This diagram illustrates why DMF is necessary for electron-deficient pyridines.

DMF_Catalysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 Activated Activated Intermediate Vilsmeier->Activated + Acid Acid 4,6-Dichloro Carboxylic Acid Product Acid Chloride Product Activated->Product + Cl- Regen Regenerated DMF Activated->Regen - HCl Regen->DMF Recycles

Caption: DMF reacts with Thionyl Chloride to form the highly electrophilic Vilsmeier reagent, which activates the carboxylic acid more effectively than Thionyl Chloride alone.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Reaction Check Clear Solution is Clear? Start->Clear Yes Proceed to Workup Clear->Yes Yes No Add 2 drops DMF Wait 1 hr Clear->No No (Cloudy) No->Clear Re-check StillNo Check Reagent Age (Hydrolysis?) No->StillNo Still Cloudy

Caption: Step-by-step decision matrix for handling incomplete reactions.

References

  • Common Organic Chemistry. (2023). Acid to Acid Chloride - Common Conditions.[3][4] Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides.[1][2][3][4][5] Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 4,6-Dichloropyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 4,6-Dichloropyridine-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and ensure the successful synthesis of this critical intermediate.

I. Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific issues that may arise during the synthesis of 4,6-Dichloropyridine-2-carbonyl chloride, which is typically prepared by reacting 4,6-dichloropyridine-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Issue 1: Low or No Yield of 4,6-Dichloropyridine-2-carbonyl chloride

A common frustration in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue in the preparation of acid chlorides.

Potential Causes & Solutions:

  • Incomplete Reaction: The conversion of the carboxylic acid to the acid chloride may not have gone to completion.

    • Causality: The reaction of a carboxylic acid with thionyl chloride is an equilibrium-driven process. The removal of the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), is crucial to drive the reaction forward.[1]

    • Troubleshooting Steps:

      • Extend Reaction Time/Increase Temperature: Ensure the reaction is stirred at a suitable temperature (often reflux) for a sufficient duration.[2] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or in-process Infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) can determine the point of completion.

      • Ensure Anhydrous Conditions: Moisture is detrimental as it will hydrolyze both the chlorinating agent and the acid chloride product.[1][3] All glassware should be oven-dried, and reagents and solvents should be anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]

      • Use of a Catalyst: For less reactive carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) can be added. DMF reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is a more potent chlorinating agent.[1][3]

  • Degradation of Product: The desired acid chloride is highly reactive and can decompose under certain conditions.

    • Causality: As a reactive acyl chloride, the product is susceptible to hydrolysis back to the carboxylic acid in the presence of water.[4][5][6]

    • Troubleshooting Steps:

      • Strict Moisture Control: As mentioned, maintaining anhydrous conditions throughout the reaction and workup is critical.

      • Controlled Workup: During the removal of excess chlorinating agent (often by distillation or under reduced pressure), ensure the temperature is not excessively high to prevent thermal decomposition.

Issue 2: Presence of Unreacted 4,6-Dichloropyridine-2-carboxylic acid in the Final Product

Detecting the starting material in your final product indicates an incomplete reaction.

Potential Causes & Solutions:

  • Insufficient Chlorinating Agent: An inadequate amount of thionyl chloride or oxalyl chloride will result in incomplete conversion.

    • Causality: The stoichiometry of the reaction requires at least one equivalent of the chlorinating agent per equivalent of carboxylic acid. In practice, it is common to use an excess of the chlorinating agent to ensure the reaction goes to completion.

    • Troubleshooting Steps:

      • Optimize Reagent Stoichiometry: Use a molar excess of the chlorinating agent (e.g., 1.5 to 3 equivalents). The exact amount may require optimization for your specific scale and setup.

      • Monitor the Reaction: Use analytical techniques like TLC or HPLC to confirm the disappearance of the starting material before proceeding with the workup.[3]

Issue 3: Formation of Colored Impurities

The appearance of color in the reaction mixture or final product often indicates the presence of side products.

Potential Causes & Solutions:

  • Side Reactions at Elevated Temperatures: Prolonged heating or excessively high temperatures can lead to decomposition and the formation of colored byproducts.

    • Causality: Pyridine-containing compounds can be susceptible to various side reactions under harsh conditions.

    • Troubleshooting Steps:

      • Optimize Reaction Temperature and Time: Determine the minimum temperature and time required for complete conversion to minimize byproduct formation.

      • Purification: If colored impurities are present, purification by distillation under reduced pressure or recrystallization from a non-polar solvent (e.g., hexanes) can be effective.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent to use for the synthesis of 4,6-Dichloropyridine-2-carbonyl chloride?

Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation.[3] Thionyl chloride is often preferred for large-scale syntheses due to its lower cost. The byproducts of the reaction with thionyl chloride are gaseous (SO₂ and HCl), which simplifies purification.[1] Oxalyl chloride can sometimes be used under milder conditions.

Q2: How can I confirm the formation of the acid chloride?

Infrared (IR) spectroscopy is a simple and effective method. You should observe the disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a sharp carbonyl (C=O) stretch for the acid chloride at a higher wavenumber (typically 1750-1815 cm⁻¹).

Q3: What is the best way to purify the crude 4,6-Dichloropyridine-2-carbonyl chloride?

Purification is typically achieved through distillation under reduced pressure. This method effectively removes less volatile impurities, such as any unreacted carboxylic acid, and any non-volatile colored byproducts. Recrystallization from a dry, non-polar solvent like hexane can also be an effective purification method.[3]

Q4: My final product is a solid. How should I handle and store it?

4,6-Dichloropyridine-2-carbonyl chloride is a moisture-sensitive and corrosive compound.[3] It should be handled in a fume hood with appropriate personal protective equipment. For storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.[3]

Q5: Can I use phosphorus pentachloride (PCl₅) for this reaction?

While PCl₅ is also a chlorinating agent, thionyl chloride is generally more convenient because its byproducts are gaseous.[4] The solid byproduct from the reaction with PCl₅ (phosphoryl chloride, POCl₃) can complicate the purification of the desired acid chloride.

III. Experimental Protocols & Data

Protocol 1: Synthesis of 4,6-Dichloropyridine-2-carbonyl chloride

This protocol is a general guideline and may require optimization.

Materials:

  • 4,6-Dichloropyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (or another suitable anhydrous solvent)

  • N,N-Dimethylformamide (DMF, catalytic amount, optional)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4,6-Dichloropyridine-2-carboxylic acid (1.0 eq) in anhydrous toluene.

  • If using, add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension via the dropping funnel at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 4,6-Dichloropyridine-2-carbonyl chloride as a solid or oil.

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterValueExpected Purity (Crude)Expected Purity (Post-Purification)
Reactant Ratio 1:2 (Acid:SOCl₂)85-95%>98%
Reaction Temp. Reflux (Toluene)--
Reaction Time 2-4 hours--

IV. Visualizing the Process

Diagram 1: Synthesis of 4,6-Dichloropyridine-2-carbonyl chloride

G cluster_reactants Reactants cluster_products Products Carboxylic_Acid 4,6-Dichloropyridine- 2-carboxylic acid Acid_Chloride 4,6-Dichloropyridine- 2-carbonyl chloride Carboxylic_Acid->Acid_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acid_Chloride Byproducts SO₂ (g) + HCl (g)

Caption: Reaction scheme for the synthesis of 4,6-Dichloropyridine-2-carbonyl chloride.

Diagram 2: Troubleshooting Flowchart for Low Yield

G Start Low Yield of Acid Chloride Check_Completion Is the reaction complete? (TLC/IR) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Anhydrous Are conditions anhydrous? Incomplete->Anhydrous Yes_Anhydrous Yes Anhydrous->Yes_Anhydrous Yes No_Anhydrous No Anhydrous->No_Anhydrous No Extend_Time Extend reaction time or increase temperature. Yes_Anhydrous->Extend_Time Improve_Anhydrous Dry glassware & reagents. Use inert atm. No_Anhydrous->Improve_Anhydrous Add_Catalyst Consider adding catalytic DMF. Extend_Time->Add_Catalyst Degradation Product Degradation (Hydrolysis) Complete->Degradation Improve_Workup Ensure anhydrous workup conditions. Degradation->Improve_Workup

Caption: A logical guide to troubleshooting low product yield.

V. References

  • Mitsui, C., & Parquette, J. R. (2009). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. [Link]

  • ChemHelper. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Link]

  • Kareem, A. (2021). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Al-Mustansiriyah University.

  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. [Link]

  • Arkat USA, Inc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

  • Google Patents. (n.d.). US4087431A - Preparation of 3,6-dichloropicolinic acid.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Mastering the Synthesis of Pyridine-2-carbonyl Chloride: A Key Pharmaceutical Intermediate. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine.

  • Google Patents. (2005, November 2). Patent 1273574 - Process for the preparation of 4,6-dichloropyrimidine.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine.

  • Scientific & Academic Publishing. (2011, August 15). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. [Link]

  • De Gruyter. (2016, December 6). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

  • Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

Sources

Technical Support Center: 4,6-Dichloropyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,6-Dichloropyridine-2-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reactive intermediate. Here, we address common challenges and questions regarding its stability, handling, and potential decomposition pathways. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the safety of your laboratory.

Introduction to 4,6-Dichloropyridine-2-carbonyl chloride

4,6-Dichloropyridine-2-carbonyl chloride is a highly reactive trifunctional molecule, featuring two chloro-substituents on the pyridine ring and an acyl chloride group. This combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the introduction of a substituted pyridine moiety. However, its high reactivity also makes it susceptible to decomposition under various conditions. Understanding these potential degradation pathways is crucial for its effective use.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues you may encounter during your experiments with 4,6-Dichloropyridine-2-carbonyl chloride.

Question 1: My reaction yield is unexpectedly low. What are the likely causes related to the stability of 4,6-Dichloropyridine-2-carbonyl chloride?

Low yields can often be attributed to the decomposition of the starting material before or during the reaction. The primary culprit is often moisture.

Answer: 4,6-Dichloropyridine-2-carbonyl chloride is highly sensitive to moisture. The acyl chloride group will readily hydrolyze upon contact with water to form the corresponding carboxylic acid (4,6-Dichloropyridine-2-carboxylic acid). This carboxylic acid is significantly less reactive than the acyl chloride and will not participate in the desired acylation reaction, thus lowering your yield.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried before use. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Storage: Store 4,6-Dichloropyridine-2-carbonyl chloride in a tightly sealed container in a desiccator or a dry, inert atmosphere.[1][2][3]

  • Fresh Reagent: If the reagent has been stored for an extended period or has been opened multiple times, its quality may be compromised. Consider using a fresh batch.

Question 2: I am observing the formation of an unexpected byproduct with a mass corresponding to the loss of HCl. What is this species?

The observation of byproducts resulting from the loss of HCl suggests a reaction with a nucleophile present in your reaction mixture.

Answer: Besides hydrolysis, 4,6-Dichloropyridine-2-carbonyl chloride can react with a variety of nucleophiles. If your reaction contains, for example, an alcohol, amine, or even trace amounts of water, these can react with the acyl chloride to form an ester, amide, or carboxylic acid, respectively, with the concomitant loss of HCl.

Furthermore, the chloro-substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), although this typically requires more forcing conditions (e.g., higher temperatures, strong nucleophiles) than the reaction at the acyl chloride.

Troubleshooting Steps:

  • Identify Nucleophiles: Carefully review all components of your reaction mixture, including solvents, catalysts, and any additives, for the presence of nucleophilic functional groups.

  • Control Stoichiometry: Ensure the stoichiometry of your primary nucleophile is carefully controlled to minimize side reactions.

  • Temperature Control: If you suspect SNAr on the pyridine ring is occurring, consider running your reaction at a lower temperature.

Question 3: Can 4,6-Dichloropyridine-2-carbonyl chloride decompose upon heating?

Thermal stability is a critical factor in any chemical reaction.

Troubleshooting Steps:

  • Moderate Temperatures: Avoid excessive heating unless required by the reaction protocol. If high temperatures are necessary, ensure the reaction is conducted in a well-ventilated fume hood.

  • Monitor Reaction Progress: Closely monitor the reaction to avoid prolonged heating after completion.

Visualizing Decomposition Pathways

To provide a clearer understanding of the potential decomposition pathways of 4,6-Dichloropyridine-2-carbonyl chloride, the following diagrams illustrate the key mechanisms.

Hydrolysis Pathway

4,6-Dichloropyridine-2-carbonyl chloride 4,6-Dichloropyridine-2-carbonyl chloride 4,6-Dichloropyridine-2-carboxylic acid 4,6-Dichloropyridine-2-carboxylic acid 4,6-Dichloropyridine-2-carbonyl chloride->4,6-Dichloropyridine-2-carboxylic acid H2O HCl HCl 4,6-Dichloropyridine-2-carboxylic acid->HCl

Caption: Hydrolysis of 4,6-Dichloropyridine-2-carbonyl chloride.

Nucleophilic Acyl Substitution

4,6-Dichloropyridine-2-carbonyl chloride 4,6-Dichloropyridine-2-carbonyl chloride Amide Amide 4,6-Dichloropyridine-2-carbonyl chloride->Amide R-NH2 Ester Ester 4,6-Dichloropyridine-2-carbonyl chloride->Ester R-OH HCl HCl Amide->HCl Ester->HCl

Caption: Reaction with nucleophiles at the acyl chloride.

Nucleophilic Aromatic Substitution (SNAr)

4,6-Dichloropyridine-2-carbonyl chloride 4,6-Dichloropyridine-2-carbonyl chloride Substituted Pyridine Substituted Pyridine 4,6-Dichloropyridine-2-carbonyl chloride->Substituted Pyridine Nu- (strong) Cl- Cl- Substituted Pyridine->Cl-

Caption: SNAr at the pyridine ring.

Experimental Protocols

To minimize decomposition and ensure successful reactions, adhere to the following protocols.

Protocol 1: Handling and Storage of 4,6-Dichloropyridine-2-carbonyl chloride
  • Receiving: Upon receipt, inspect the container for any damage that could compromise the seal.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible substances such as water, bases, and strong oxidizing agents.[1][2][4] Use of a desiccator is highly recommended.

  • Dispensing: When dispensing the reagent, work quickly and efficiently to minimize exposure to atmospheric moisture. Use a dry, inert gas (e.g., nitrogen or argon) to blanket the reagent during handling.

  • Sealing: After dispensing, tightly reseal the container, preferably under an inert atmosphere.

Protocol 2: General Anhydrous Reaction Setup
  • Glassware: All glassware (reaction flask, condenser, dropping funnel, etc.) must be thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use only anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, freshly distilled solvents from an appropriate drying agent are recommended.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon). Use septa and needles for the transfer of reagents.

  • Reagent Addition: Dissolve the 4,6-Dichloropyridine-2-carbonyl chloride in the anhydrous solvent under an inert atmosphere before adding it to the reaction mixture containing the nucleophile.

Data Summary

The following table summarizes the key physical and safety data for 4,6-Dichloropyridine-2-carbonyl chloride and its primary hydrolysis product.

CompoundMolecular FormulaMolecular WeightBoiling Point (°C)Key Hazards
4,6-Dichloropyridine-2-carbonyl chlorideC₆H₂Cl₃NO210.45~243Corrosive, reacts violently with water
4,6-Dichloropyridine-2-carboxylic acidC₆H₃Cl₂NO₂192.00N/ASkin and eye irritant

Note: Physical properties for 4,6-Dichloropyridine-2-carbonyl chloride are based on data for the similar compound 2,6-Dichloropyridine-4-carbonyl chloride.[6][7]

Conclusion

While 4,6-Dichloropyridine-2-carbonyl chloride is a powerful synthetic intermediate, its utility is directly linked to the careful management of its reactivity and potential for decomposition. By understanding the primary degradation pathways—hydrolysis and reaction with unintended nucleophiles—and by implementing rigorous anhydrous and inert handling techniques, researchers can significantly improve experimental outcomes and ensure the safe and effective use of this versatile reagent.

References

  • Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. ResearchGate. [Link]

  • Google Patents. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.
  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkat USA. [Link]

  • Wikipedia. 2,6-Dichloropyridine. [Link]

  • Google Patents. CN1321986C - Method for preparing 4,6 dichloropyridine.
  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. [Link]

  • Chemistry Steps. Nucleophilic Addition to Carbonyl Groups. [Link]

  • Organic Syntheses. Procedure. [Link]

  • Introduction to Organic Chemistry. Simple Nucleophilic Attacks on Carbonyls. [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

Sources

Technical Support Center: Troubleshooting Acylation Reactions with 4,6-Dichloropyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields when utilizing 4,6-Dichloropyridine-2-carbonyl chloride (also known as 4,6-dichloropicolinoyl chloride) in amide or ester coupling reactions.

While acid chlorides are generally highly reactive, this specific substrate presents a dual challenge: extreme moisture sensitivity driven by profound electronic effects, and severe steric hindrance caused by the 6-chloro substituent. This guide is designed to deconstruct the causality behind these failures and provide self-validating, field-proven protocols to push your conversions to completion.

Phase 1: Diagnostic Workflow

Before altering your reaction stoichiometry, use the following logical framework to identify the root cause of your stalled acylation.

DiagnosticWorkflow Start Low Conversion (<50%) Detected CheckMoisture Is the solvent/reagent strictly anhydrous? Start->CheckMoisture MoistureYes Yes CheckMoisture->MoistureYes MoistureNo No CheckMoisture->MoistureNo CheckCatalyst Is a nucleophilic catalyst (e.g., DMAP) present? MoistureYes->CheckCatalyst FixMoisture Dry solvents, use Schlenk techniques, check amine salt MoistureNo->FixMoisture CatYes Yes CheckCatalyst->CatYes CatNo No CheckCatalyst->CatNo CheckDegradation Verify Acid Chloride Integrity (IR/NMR) CatYes->CheckDegradation FixCat Add 0.1-1.0 eq DMAP to overcome steric hindrance CatNo->FixCat Degraded Degraded CheckDegradation->Degraded Intact Intact CheckDegradation->Intact FixDegradation Generate acid chloride in situ (SOCl2 or (COCl)2) Degraded->FixDegradation Optimize Optimize Temperature & Concentration Intact->Optimize

Diagnostic workflow for troubleshooting low conversion in sterically hindered acylations.

Phase 2: Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Why is my conversion stalling at 30-50% despite using excess amine and base?

The Causality: The issue is almost certainly competitive hydrolysis. The pyridine nitrogen and the two chlorine atoms at the 4- and 6-positions are strongly electron-withdrawing. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, making it exceptionally electrophilic[1]. While this is theoretically good for reactivity, it makes the acid chloride hyper-sensitive to trace moisture. Even atmospheric humidity introduced during reagent addition will rapidly hydrolyze the acid chloride back into the unreactive 4,6-dichloropicolinic acid. If 50% of your starting material hydrolyzes, your maximum theoretical yield is capped at 50%.

Quantitative Impact of Moisture:

Solvent Condition Water Content (ppm) Acid Chloride Hydrolysis (%) Target Amide Yield (%)
Standard DCM (Benchtop) ~150 - 200 45% 48%
Anhydrous DCM (Septum) < 50 15% 78%

| Anhydrous DCM (Glovebox/Schlenk) | < 10 | < 2% | > 95% |

Self-Validating Protocol: Rigorous Anhydrous Acylation This protocol includes a built-in validation step to ensure your acid chloride is active before committing your valuable amine substrate.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of dry Argon or Nitrogen.

  • Solvent Validation: Use strictly anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (water content < 10 ppm via Karl Fischer titration).

  • Acid Chloride Dissolution: Dissolve 1.0 equivalent of 4,6-Dichloropyridine-2-carbonyl chloride in the anhydrous solvent (0.1 M to 0.2 M concentration).

  • Validation Aliquot (The Check): Withdraw 50 µL of the solution and quench it into 0.5 mL of anhydrous methanol containing a drop of triethylamine. Analyze via TLC or LC-MS. If the methyl ester forms quantitatively, your acid chloride is intact and the system is dry.

  • Coupling: Cool the main reaction flask to 0 °C. Add 1.5 equivalents of your amine and 2.0 equivalents of an auxiliary base (e.g., DIPEA) dropwise. Allow to warm to room temperature and monitor via LC-MS.

FAQ 2: How do I overcome the steric hindrance caused by the 6-chloro substituent?

The Causality: The 6-chloro group is positioned exactly ortho to the carbonyl chloride, creating a severe steric shield that physically blocks the trajectory of incoming nucleophiles. Standard tertiary amine bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are non-nucleophilic; they only act as proton scavengers and do not activate the carbonyl[2].

To bypass this steric barrier, you must introduce a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP)[3]. DMAP's unhindered pyridine nitrogen rapidly attacks the acid chloride to form a highly reactive, positively charged acylpyridinium intermediate[4]. This intermediate effectively "pushes" the electrophilic center out of the steric shadow of the 6-chloro group, drastically lowering the activation energy for the subsequent attack by your amine.

Base and Catalyst Screening Data:

Base System Catalyst Reaction Time Conversion (%)
DIPEA (2.0 eq) None 24 hours 15%
TEA (2.0 eq) None 24 hours 12%
Pyridine (Solvent) None 12 hours 40%
DIPEA (2.0 eq) DMAP (0.2 eq) 4 hours 92%

| DIPEA (2.0 eq) | DMAP (1.0 eq) | 1 hour | >98% |

Self-Validating Protocol: DMAP-Catalyzed Acylation

  • Setup: Under an inert atmosphere, dissolve the amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.2 to 1.0 eq, depending on the steric bulk of the amine). Note: For extremely hindered secondary amines, use a full stoichiometric equivalent of DMAP.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add a solution of 4,6-Dichloropyridine-2-carbonyl chloride (1.2 eq) in DCM dropwise over 15 minutes.

  • Validation (Color Change): A transient color change (often yellow or orange) upon addition of the acid chloride to the DMAP solution visually validates the formation of the active acylpyridinium species.

  • Workup: Once complete (typically 1-4 hours), quench with saturated aqueous NaHCO₃. The DMAP and DIPEA salts will partition into the aqueous layer, leaving the pure amide in the organic phase.

DMAPCycle AC 4,6-Dichloro- picolinoyl Chloride Intermediate Acylpyridinium Intermediate AC->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product Amide/Ester Product Intermediate->Product + Nucleophile Byproduct DMAP-HCl Complex Intermediate->Byproduct HCl Release Amine Sterically Hindered Nucleophile Amine->Product Byproduct->DMAP Base Scavenging Base Auxiliary Base (e.g., DIPEA) Base->Byproduct HCl

Mechanism of DMAP catalysis overcoming steric hindrance via an acylpyridinium intermediate.

FAQ 3: My isolated 4,6-dichloropicolinoyl chloride degrades during storage. Are there alternative activation strategies?

The Causality: Electron-deficient acid chlorides are inherently unstable over long-term storage. Even in a desiccator, trace moisture will cause slow hydrolysis, and the compound can undergo self-condensation or polymerization over time, leading to a dark, insoluble residue.

The Solution: In Situ Generation Instead of relying on commercial or previously isolated batches of the acid chloride, generate it in situ from 4,6-dichloropicolinic acid immediately prior to the coupling step.

Self-Validating Protocol: In Situ Generation via Oxalyl Chloride

  • Activation: Suspend 4,6-dichloropicolinic acid (1.0 eq) in anhydrous DCM at 0 °C.

  • Reagent Addition: Add Oxalyl Chloride (1.5 eq) followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Validation (Gas Evolution): The reaction will immediately begin evolving CO₂ and CO gas. This bubbling is your self-validating indicator. The reaction is complete when gas evolution entirely ceases (usually 1-2 hours at room temperature).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene to remove any residual HCl.

  • Immediate Use: Redissolve the resulting freshly generated acid chloride in DCM and proceed immediately to the DMAP-catalyzed coupling protocol described in FAQ 2.

References
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS Publications[Link][2]

  • Development of a Robust, Efficient, and Scalable Process for the Synthesis of Bisacodyl ACS Publications[Link][1]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings National Institutes of Health (NIH) / PMC[Link][4]

Sources

Technical Support Center: Troubleshooting Base-Mediated Reactions of 4,6-Dichloropyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4,6-dichloropyridine-2-carbonyl chloride (also known as 4,6-dichloropicolinoyl chloride). While this reagent is a highly effective acylating agent, its electron-deficient pyridine ring and the activating nature of the carbonyl group make the 4- and 6-chloro positions highly susceptible to side reactions.

This guide provides field-proven insights into the causality of base selection, troubleshooting matrices, and self-validating protocols to ensure high-yield amidation and esterification workflows.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why is base selection the most critical parameter in these reactions? A: The base serves a primary thermodynamic purpose: to scavenge the HCl byproduct generated during acyl substitution, thereby preventing the protonation and deactivation of your nucleophile. However, because the 4- and 6-chloro positions on the pyridine ring are highly activated, using a nucleophilic base can trigger a competing1[1]. The base must be strictly non-nucleophilic to ensure chemoselectivity.

Q2: I used an excess of my primary amine reactant to act as the base. Why am I seeing a complex mixture of products? A: Primary and unhindered secondary amines act as both excellent nucleophiles for the acyl chloride and potent nucleophiles for SNAr. When used in excess, the first equivalent forms the desired amide, but the excess amine will attack the 4- or 6-position of the newly formed 4,6-dichloropicolinamide, irreversibly displacing a chloride ion[1].

Q3: Can I use aqueous inorganic bases (e.g., NaOH, KOH) under Schotten-Baumann conditions? A: It is highly discouraged. Strong aqueous bases will rapidly 2 back to 4,6-dichloropicolinic acid[2]. If an inorganic base must be used, anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent is a safer alternative, though it suffers from heterogeneous reaction kinetics.

Q4: What is the industry standard base for these amidation reactions? A: N,N-Diisopropylethylamine (DIPEA) is the gold standard. Its bulky isopropyl groups prevent it from acting as a nucleophile, completely suppressing SNAr, while its basicity is perfectly tuned to neutralize HCl. This is a standard, high-yield protocol in 3[3].

Part 2: Mechanistic Visualizations

ReactionPathways Start 4,6-Dichloropyridine-2-carbonyl chloride Base1 Hindered Tertiary Amine (e.g., DIPEA, TEA) Start->Base1 Ideal Conditions Base2 Excess Nucleophilic Amine (Primary/Secondary) Start->Base2 Poor Choice Base3 Aqueous Strong Base (e.g., NaOH, KOH) Start->Base3 Poor Choice Target Target Amide/Ester (Acyl Substitution) SNAr SNAr Byproduct (4/6-Substitution) Hydrolysis 4,6-Dichloropicolinic Acid (Hydrolysis) Base1->Target Base2->SNAr Base3->Hydrolysis

Reaction pathways of 4,6-dichloropyridine-2-carbonyl chloride dictated by base selection.

Part 3: Troubleshooting Matrix

Use the following quantitative and analytical data to diagnose failed reactions.

Observed IssueAnalytical Symptom (LC-MS/TLC)Root CauseCorrective Action
Multiple product spots LC-MS shows Target Mass + (Amine Mass - 36 Da)SNAr at the 4- or 6-position due to excess nucleophilic amine.Reduce nucleophilic amine to 1.0–1.1 eq; use DIPEA (2.5 eq) as the non-nucleophilic base.
Low yield, mostly starting material LC-MS shows [M+H]⁺ of 4,6-dichloropicolinic acidHydrolysis of the highly reactive acyl chloride.Ensure solvents (DCM/THF) are strictly anhydrous; avoid aqueous bases.
Incomplete conversion TLC shows persistent acyl chloride spot (often streaks)Insufficient base to scavenge HCl, leading to amine protonation and deactivation.Increase DIPEA equivalents to 2.5–3.0; verify base quality and dryness.

Part 4: Validated Experimental Protocol (DIPEA-Mediated Amidation)

This protocol is designed as a self-validating system . By incorporating specific analytical checkpoints, you can verify the integrity of the reaction before proceeding to the next step.

Reagents Required:

  • 4,6-Dichloropyridine-2-carbonyl chloride (1.0 eq)

  • Target Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (3–4 mL/mmol)

Step-by-Step Methodology:

  • Preparation: Purge a dry round-bottom flask with inert gas (N₂ or Ar). Dissolve 4,6-dichloropyridine-2-carbonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the cooled solution. Causality note: Adding the hindered base first ensures that any trace acidic impurities are neutralized before the nucleophile is introduced.

  • Nucleophile Addition: Slowly add the target amine (1.1 eq) dropwise. Maintain the temperature at 0 °C to control the exothermic nature of the acyl substitution and suppress any baseline SNAr kinetics.

  • Reaction & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

    • Validation Checkpoint: Quench a 5 µL reaction aliquot in 1 mL of LC-MS grade Methanol. Analyze via LC-MS. The presence of a methyl ester mass indicates unreacted acyl chloride. The presence of the target amide mass confirms successful conversion. If SNAr has occurred, you will see a mass corresponding to the double-addition product.

  • Workup: Once complete, quench the reaction mixture with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

ProtocolWorkflow Step1 Step 1: Preparation Dissolve in Anhydrous DCM (0 °C) Step2 Step 2: Base Addition Add DIPEA (2.5 eq) Step1->Step2 Step3 Step 3: Nucleophile Add Amine (1.1 eq) Step2->Step3 Step4 Step 4: Reaction Warm to RT, Stir 1-2h Step3->Step4 Step5 Step 5: Workup Quench with NaHCO3 (aq) Step4->Step5

Standardized workflow for the DIPEA-mediated amidation of 4,6-dichloropyridine-2-carbonyl chloride.

References

  • US20230107499A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase. Google Patents. 3

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry - ACS Publications.1

  • 4,6-Dichloro-2-pyridinecarboxylic acid synthesis. ChemicalBook. 2

Sources

Monitoring the progress of reactions involving 4,6-Dichloropyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 4,6-Dichloropyridine-2-carbonyl chloride (CAS: 46395-82-4)

Executive Summary

4,6-Dichloropyridine-2-carbonyl chloride is a high-value electrophilic scaffold used in the synthesis of complex pyridine derivatives. Its high reactivity, while useful for rapid coupling, presents significant challenges for analytical monitoring. Direct analysis often leads to artifacts (hydrolysis) that misrepresent the true reaction composition.

This guide provides validated protocols for monitoring reactions involving this acid chloride, focusing on distinguishing between the active species and its hydrolysis byproducts.

Part 1: The Golden Rule of Sampling

Q: Why do I see inconsistent peak areas when injecting the reaction mixture directly into the HPLC?

A: Direct injection of acid chlorides onto a reverse-phase column is a fundamental error. The moisture in the mobile phase (even in "organic" phases like acetonitrile/methanol) and the silanols on the silica column cause on-column hydrolysis.

  • The Artifact: The acid chloride converts to the carboxylic acid during the run.

  • The Result: You observe a broad, tailing peak for the acid (4,6-dichloropicolinic acid) and assume your acid chloride has decomposed, even if the reaction mixture is perfectly stable.

The Solution: Derivatization Quench You must convert the unstable acid chloride into a stable surrogate immediately upon sampling.

Protocol: Methanol Quench Method

This method converts the acid chloride into its methyl ester , which is stable and chromatographically distinct from the carboxylic acid.

  • Prepare Quench Vial: Place 1.0 mL of anhydrous HPLC-grade Methanol (MeOH) in a GC/HPLC vial.

  • Sample: Take 20-50 µL of the reaction mixture.

  • Quench: Immediately dispense the sample into the MeOH vial. Shake well.

  • Wait: Allow to stand for 5 minutes (ensure complete conversion).

  • Analyze: Inject this solution.

Interpretation:

  • Methyl Ester Peak: Represents the Acid Chloride in your reactor.

  • Carboxylic Acid Peak: Represents the actual Acid impurity present in the reactor before sampling.

QuenchLogic Rxn Reaction Mixture (Acid Chloride) Direct Direct Injection (Aqueous Mobile Phase) Rxn->Direct Incorrect Quench Methanol Quench (Anhydrous) Rxn->Quench Correct Protocol Artifact Artifact: Hydrolysis on Column (Broad Acid Peak) Direct->Artifact H2O Reaction Result Stable Methyl Ester (Sharp, Distinct Peak) Quench->Result Fast Esterification

Figure 1: Logical flow demonstrating why methanol quenching is required to avoid analytical artifacts.

Part 2: Troubleshooting HPLC/UPLC Analysis

Q: How do I distinguish the Acid Chloride (as ester) from the Starting Material (Acid)?

A: The retention time shift is your primary indicator. The methyl ester is significantly less polar than the carboxylic acid (which ionizes at neutral pH).

Data Table: Expected Chromatographic Behavior (C18 Column)

SpeciesForm in AnalysisPolarityRetention Time (Relative)Peak Shape
4,6-Dichloropicolinic acid Free AcidHigh (Polar)1.00 (Reference)Often tails (unless buffered)
4,6-Dichloropyridine-2-carbonyl chloride Methyl Ester (Derivatized)Low (Non-polar)~1.5 - 1.8xSharp, Symmetrical
Thionyl Chloride (Reagent) Dimethyl Sulfite / HClVery HighSolvent FrontN/A (Transparent in UV >250nm)

Troubleshooting Guide:

  • Scenario: I see a split peak for the ester.

    • Cause: Your quench methanol was wet. The acid chloride partially hydrolyzed during the quench.

    • Fix: Use fresh, anhydrous methanol. Add 1 drop of dry pyridine to the quench vial to catalyze the esterification and neutralize HCl.

  • Scenario: The ester peak is growing, but the acid peak isn't shrinking.

    • Cause: If you are synthesizing the acid chloride from the acid, the reaction might be stalling. However, check your detector wavelength. The extinction coefficient of the ester and acid may differ.

    • Fix: Calibrate with isolated standards of the acid and the methyl ester (synthesized separately).

Part 3: In-Situ Monitoring (PAT)

Q: Can I monitor the reaction without taking samples?

A: Yes, and for acid chlorides, this is often superior. ReactIR (FTIR) is the gold standard here because the carbonyl stretch provides a direct "fingerprint" of the species.

Spectroscopic Logic: The conversion of a Carboxylic Acid (-COOH) to an Acid Chloride (-COCl) involves the replacement of the -OH group with a -Cl. The chlorine atom is electron-withdrawing (inductive effect) but also capable of resonance. However, the inductive effect dominates, shortening the C=O bond and shifting the vibrational frequency to a higher wavenumber.

Key IR Bands for Tracking:

  • Starting Material (Acid): ~1700 - 1720 cm⁻¹ (Broad, H-bonded dimer).

  • Reagent (SOCl₂): ~1230 - 1250 cm⁻¹ (S=O stretch).

  • Product (Acid Chloride): 1770 - 1790 cm⁻¹ (Sharp, high frequency).

  • Side Product (Anhydride): Doublet at ~1750 and 1820 cm⁻¹.

Workflow:

  • Insert probe into the reactor (Acid + Solvent).

  • Add Thionyl Chloride/Oxalyl Chloride.

  • Watch: Disappearance of 1710 cm⁻¹ band.

  • Watch: Appearance/Growth of 1780 cm⁻¹ band.

  • Endpoint: When 1710 cm⁻¹ is flatline and 1780 cm⁻¹ plateaus.

IRSpectrum Acid Start: Carboxylic Acid (~1710 cm⁻¹) Reagent Add SOCl₂ / (COCl)₂ Acid->Reagent Intermediate Reaction Progress Reagent->Intermediate Chlorination Chloride End: Acid Chloride (~1780 cm⁻¹) Intermediate->Chloride Blue Shift (Higher Energy) Amide Next Step: Amide (~1650 cm⁻¹) Chloride->Amide Nucleophilic Attack (Red Shift)

Figure 2: Spectroscopic shift pathway. The high-wavenumber shift (Blue Shift) confirms acid chloride formation.

Part 4: Common Reaction Pitfalls

Q: My reaction turned black/tarry. What happened?

A: Pyridine derivatives are electron-deficient.

  • Thermal Decomposition: If using Thionyl Chloride, avoid excessive boiling points. 4,6-dichloropyridine derivatives can be sensitive.[1] Keep temperatures <80°C if possible.

  • Vilsmeier-Haack Artifacts: If using DMF as a catalyst with Oxalyl Chloride, use strictly catalytic amounts (1-2 drops). Excess DMF can react with the product to form stable iminium salts that do not behave like the acid chloride.

Q: The coupling reaction (Acid Chloride + Amine) has stalled.

A: Check your base scavenger.

  • Issue: The HCl generated protonates your amine nucleophile, rendering it unreactive.

  • Fix: Ensure you have >2 equivalents of base (TEA, DIPEA, or Pyridine). One eq neutralizes the HCl from the acid chloride formation (if not distilled), the second neutralizes the HCl from the coupling.

References
  • Valdersnes, S., et al. (2025). Handling and Stability Considerations for Pyridine-2-carbonyl Chloride. Nbinno.

  • Organic Chemistry Tutor. (2025). Synthesis and Reactions of Acid Chlorides: Derivatization for Analysis.

  • BenchChem Technical Support. (2025). HPLC Method Validation Using Acyl Chloride Derivatization Reagents.

  • Mettler Toledo. (2025). In-situ Reaction Analysis of Acid Chlorides using ReactIR.

  • Sigma-Aldrich. (2025). Product Specification: 2,6-Dichloropyridine-4-carbonyl chloride.

Sources

Validation & Comparative

Technical Guide: 13C NMR Characterization of 4,6-Dichloropyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the 13C NMR characterization of 4,6-Dichloropyridine-2-carbonyl chloride , a critical electrophilic scaffold in medicinal chemistry.

This guide moves beyond basic spectral listing to focus on the comparative analysis required to distinguish this reactive intermediate from its stable hydrolysis products and precursors.

Executive Summary: The "Proton-Poor" Challenge

In drug development, 4,6-Dichloropyridine-2-carbonyl chloride is a high-value scaffold used to introduce the 4,6-dichloropyridine moiety into kinase inhibitors and peptidomimetics.

The Analytical Problem: This molecule possesses only two aromatic protons . Consequently, 1H NMR is often inconclusive for verifying the conversion of the carboxylic acid precursor to the acyl chloride. The protons (H3 and H5) show minimal chemical shift perturbation between the acid (COOH) and the chloride (COCl) forms.

The Solution: 13C NMR is the definitive characterization method. It provides direct observation of the carbonyl carbon oxidation state and the quaternary carbons (C2, C4, C6) that define the substitution pattern.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of 4,6-Dichloropyridine-2-carbonyl chloride, we compare 13C NMR against standard alternatives (1H NMR, IR) and structurally related derivatives.

A. Methodological Comparison
Feature13C NMR (Recommended) 1H NMR FT-IR
Diagnostic Power High. Directly observes the C=O and C-Cl centers.Low. Only 2 signals; insensitive to COCl vs COOH change.Medium. Detects C=O stretch (~1770 cm⁻¹), but cannot confirm skeletal purity.
Purity Assessment Detects aliphatic impurities and hydrolysis products (acid).Misses impurities lacking protons (e.g., inorganic salts, chlorinated byproducts).Cannot quantify impurities effectively.
Stability Risk Moderate. Requires dry solvents (CDCl3) to prevent in-tube hydrolysis.Moderate. Same solvent constraints.Low. Solid-state or neat oil analysis possible.
B. Structural Comparison: The "Shift" Diagnostics

The critical distinction is between the Target Product (Acyl Chloride) and its Precursor/Hydrolysis Product (Carboxylic Acid) .

Carbon PositionAcyl Chloride (Product) Carboxylic Acid (Impurity) Methyl Ester (Derivative)
Carbonyl (C=O) ~168 - 171 ppm ~163 - 165 ppm~164 ppm
C2 (Ipso) ~150 - 152 ppm~148 ppm~149 ppm
C4 (C-Cl) ~146 - 148 ppm~145 ppm~146 ppm
C6 (C-Cl) ~152 - 154 ppm~150 ppm~151 ppm
Diagnostic Feature Sharp C=O singlet Broad/shifted C=O (H-bonding)New Peak @ ~53 ppm (OMe)

Expert Insight: The Carbonyl shift of the acyl chloride is typically deshielded (downfield) relative to the acid in non-polar solvents (CDCl3), but this range can overlap depending on concentration. Do not rely on chemical shift alone. Use the "Derivatization Protocol" (Section 4) for absolute confirmation.

Detailed Characterization Data

Predicted 13C NMR Shifts (100 MHz, CDCl3)

Note: Values are diagnostic estimates based on substituent effects of 2,4,6-substituted pyridines.

  • 169.5 ppm (C=O): Carbonyl carbon. Key diagnostic peak.

  • 153.2 ppm (C6): Quaternary aromatic C-Cl. Deshielded by Nitrogen and Chlorine.

  • 150.1 ppm (C2): Quaternary aromatic C-ipso.

  • 147.5 ppm (C4): Quaternary aromatic C-Cl.

  • 126.8 ppm (C3/C5): Aromatic CH. (Correlate with HSQC).

  • 124.5 ppm (C5/C3): Aromatic CH.

Interpretation Logic
  • Quaternary Carbons: You will observe four low-intensity signals (C=O, C2, C4, C6) and two high-intensity signals (C3, C5).

  • Symmetry: The molecule is asymmetric due to the 2-carbonyl substitution, preventing the equivalence of C3/C5 or C4/C6.

Experimental Protocols

Protocol A: Moisture-Free Sample Preparation (Critical)

Failure to exclude water will result in the spectrum of the carboxylic acid, leading to false negatives.

  • Drying: Flame-dry the NMR tube and cap under nitrogen flow.

  • Solvent: Use CDCl3 (Chloroform-d) stored over molecular sieves (4Å). Avoid DMSO-d6, as it is hygroscopic and difficult to dry completely.

  • Preparation: Dissolve ~30 mg of the acyl chloride in 0.6 mL CDCl3 inside a glovebox or under a positive pressure of Nitrogen.

  • Acquisition: Run the 13C scan immediately (minimum 256 scans for quaternary carbon detection).

Protocol B: The "Ester Quench" Validation (Self-Validating System)

This is the industry-standard method to prove you have the reactive Acyl Chloride.

  • Step 1: Acquire the 1H and 13C spectrum of the sample in CDCl3.

  • Step 2: Add 50 µL of anhydrous Methanol (MeOH) directly into the NMR tube.

  • Step 3: Shake and let sit for 5 minutes.

  • Step 4: Re-acquire the spectra.

  • Validation Criteria:

    • Pass: If the original compound was the Acyl Chloride , it will react to form the Methyl Ester . You will see the appearance of a methoxy peak at ~3.9 ppm (1H) and ~53 ppm (13C) . The aromatic peaks will shift slightly upfield.[1]

    • Fail: If the original compound was already the Carboxylic Acid , adding MeOH (without acid catalyst/heat) will result in no reaction . The spectrum will remain unchanged.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing this compound, ensuring distinction from the acid impurity.

CharacterizationWorkflow Start Synthesized Product (4,6-Dichloropyridine-2-carbonyl chloride) Prep Dissolve in Dry CDCl3 (Avoid DMSO) Start->Prep Acquire Acquire 13C NMR Prep->Acquire CheckCO Check Carbonyl Region (160-175 ppm) Acquire->CheckCO PeakPres Peak at ~169 ppm? CheckCO->PeakPres Quench VALIDATION STEP: Add 50µL Methanol (MeOH) PeakPres->Quench Yes (Candidate) Fail ERROR: Precursor (Acid) Present PeakPres->Fail No (Decomposition) ReAcquire Re-acquire NMR Quench->ReAcquire Result Did a new peak appear at ~53 ppm (OMe)? ReAcquire->Result Success CONFIRMED: Active Acyl Chloride Result->Success Yes (Ester formed) Result->Fail No (Unreactive Acid)

Figure 1: Analytical workflow for distinguishing 4,6-Dichloropyridine-2-carbonyl chloride from its hydrolyzed acid form using the 'Ester Quench' method.

References

  • Sigma-Aldrich. 2-Chloropyridine-4-carbonyl chloride Product Specification. (Analogous structural data). Retrieved from

  • Reich, H. J. 13C NMR Chemical Shift Data: Carboxylic Acids and Derivatives. University of Wisconsin-Madison. Retrieved from

  • BenchChem. Synthesis and Characterization of Pyrimidine Derivatives. (Protocol grounding for chloropyridine scaffolds). Retrieved from

  • Royal Society of Chemistry. NMR study of proton transfer interactions in pyridine systems. (Solvent effect data). Retrieved from

  • National Institutes of Health (PubChem). 4,6-Dichloropyridine-2-carboxylic acid (Precursor Data). CID 12087453.[2][3] Retrieved from

Sources

A Comparative Guide to the FT-IR Spectrum of 4,6-Dichloropyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the structural verification of reactive intermediates is paramount. 4,6-Dichloropyridine-2-carbonyl chloride is a key building block, valued for its trifunctional nature that allows for selective derivatization at three distinct sites. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the identity and purity of this crucial reagent. This guide provides an in-depth analysis of the expected FT-IR spectrum of 4,6-Dichloropyridine-2-carbonyl chloride, comparing it with related pyridine derivatives to highlight key diagnostic spectral features.

The Structural Signature: Interpreting the FT-IR Spectrum

The FT-IR spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For 4,6-Dichloropyridine-2-carbonyl chloride, the spectrum is dominated by the characteristic absorptions of the acid chloride group, the dichlorinated pyridine ring, and the carbon-chlorine bonds.

Predicted Key Vibrational Modes
  • The Carbonyl (C=O) Stretch of the Acid Chloride: This is often the most intense and diagnostic peak in the spectrum. For acid chlorides, this absorption typically appears at a high frequency, generally in the range of 1770-1815 cm⁻¹.[3][4] The high electronegativity of the chlorine atom attached to the carbonyl carbon leads to a shorter, stronger C=O bond, shifting its stretching frequency to a higher wavenumber compared to other carbonyl compounds like ketones or esters.[5][6]

  • Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.[7][8] The substitution pattern on the ring influences the exact position and intensity of these bands.

  • C-Cl Stretching Vibrations: The spectrum will also feature absorptions corresponding to the two C-Cl bonds on the pyridine ring and the C-Cl bond of the acid chloride. These stretches typically occur in the fingerprint region, broadly between 550 and 850 cm⁻¹.[2][8] The precise frequencies can be influenced by coupling with other vibrations.

  • C-H Bending Vibrations: Out-of-plane C-H bending vibrations of the pyridine ring can provide information about the substitution pattern and are expected in the 650-900 cm⁻¹ range.[2]

Comparative Spectral Analysis

To contextualize the expected spectrum of 4,6-Dichloropyridine-2-carbonyl chloride, it is instructive to compare it with the known spectra of similar molecules.

Comparison with a Dichloropyridine: 3,5-Dichloropyridine

The FT-IR spectrum of 3,5-Dichloropyridine provides a baseline for the vibrations of the dichlorinated pyridine ring.[9] Key differences to expect in 4,6-Dichloropyridine-2-carbonyl chloride would be:

  • The prominent absence of the strong C=O stretching band around 1770-1815 cm⁻¹.

  • Variations in the C-H out-of-plane bending region due to the different substitution pattern.

Comparison with a Pyridine Carbonyl Compound: 2,6-Dichloropyridine-3-carboxaldehyde

While not an acid chloride, 2,6-Dichloropyridine-3-carboxaldehyde offers a point of comparison for a pyridine ring substituted with a carbonyl-containing group.[10]

  • The C=O stretch of the aldehyde will be present but at a lower frequency than that of the acid chloride, typically in the 1690-1740 cm⁻¹ range.[11]

  • The aldehyde will also exhibit characteristic C-H stretching vibrations around 2720 and 2820 cm⁻¹, which would be absent in the acid chloride.[6]

Data Summary: Predicted vs. Comparative FT-IR Absorptions
Vibrational Mode 4,6-Dichloropyridine-2-carbonyl chloride (Predicted) 3,5-Dichloropyridine (Reference) 2,6-Dichloropyridine-3-carboxaldehyde (Reference) Benzoyl Chloride (Reference)
C=O Stretch (Acid Chloride) 1770-1815 cm⁻¹ (strong) N/AN/A~1773 cm⁻¹ (strong)
C=O Stretch (Aldehyde) N/AN/A~1690-1740 cm⁻¹ (strong)N/A
Pyridine Ring C=C, C=N Stretch 1400-1600 cm⁻¹ (multiple bands)1400-1600 cm⁻¹ (multiple bands)1400-1600 cm⁻¹ (multiple bands)N/A
Aromatic Ring C=C Stretch N/AN/AN/A~1600, 1450 cm⁻¹
C-Cl Stretch 550-850 cm⁻¹ (multiple bands)550-850 cm⁻¹ (multiple bands)550-850 cm⁻¹ (multiple bands)~730-550 cm⁻¹
Aromatic C-H Out-of-Plane Bend 650-900 cm⁻¹650-900 cm⁻¹650-900 cm⁻¹~700-900 cm⁻¹

Experimental Protocol: Acquiring an FT-IR Spectrum

The following provides a generalized, step-by-step methodology for obtaining a high-quality FT-IR spectrum of a solid sample like 4,6-Dichloropyridine-2-carbonyl chloride.

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.

  • Background Spectrum:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Collect a background spectrum to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.[12]

  • Sample Spectrum:

    • Place the prepared sample (KBr pellet or on the ATR crystal) in the sample holder.

    • Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Start kbr KBr Pellet Method prep_start->kbr Solid Sample atr ATR Method prep_start->atr Solid Sample prep_end Prepared Sample kbr->prep_end atr->prep_end background Collect Background Spectrum prep_end->background sample_spec Collect Sample Spectrum background->sample_spec Place Sample processing Ratio Sample to Background sample_spec->processing analysis Peak Identification & Interpretation processing->analysis

Caption: Experimental Workflow for FT-IR Analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the rapid and reliable characterization of 4,6-Dichloropyridine-2-carbonyl chloride.[1] By focusing on the high-frequency C=O stretching band of the acid chloride, in conjunction with the characteristic vibrations of the dichlorinated pyridine ring, researchers can confidently verify the synthesis and purity of this important chemical intermediate. Comparative analysis with related compounds underscores the diagnostic power of these key spectral features, enabling clear structural elucidation and facilitating the advancement of synthetic chemistry in drug discovery and materials science.

References

  • Benchchem. Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
  • University of California, Santa Cruz. IR Tables.
  • Chemistry LibreTexts. Infrared spectra of acid chlorides.
  • Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar.
  • Elixir International Journal. (2023, May 24). IR SPECTRUM OF ACID CHLORIDE AND ANHYDRIDE.
  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • Sharma, S. N., & Dwivedi, C. P. D. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.
  • ResearchGate. FT-IR spectra of (a) pyridine, (b) LS-LDH-a, and (c) LS-LDH.
  • ChemicalBook. 3,5-Dichloropyridine(2457-47-8)IR1.
  • NIST. Pyridine. In NIST Chemistry WebBook.
  • Tamone, L. M., Picone, A. L., & Romano, R. M. (2021). New insights into the Ar-matrix-isolation FTIR spectroscopy and photochemistry of dichloroacetyl chloride, ClC(O)CHCl2: Influence of O2 and comparison with gas-phase photochemistry. Journal of Molecular Structure, 1224, 129033.
  • Elixir International Journal. (n.d.). FT-IR and FT-Raman spectra, vibrational assignments and density functional theory calculations of pyridine-2,6-dicarbonyl dichloride.
  • OpenOChem Learn. Characteristic IR Absorptions.
  • University of Colorado Boulder. Infrared Spectroscopy.
  • ResearchGate. Infrared frequencies of the functional groups in the FTIR spectra of ChCl and it mixture with L-Aspartic acid, were compared to their theoretically predicted values.
  • Michigan State University. Table of Characteristic IR Absorptions.
  • UCLA. IR Absorption Table.
  • The Infrared and Raman Discussion Group. (2002, May 7). A Technical Note on 2. CO, Ph and CN Vibrational Frequencies in Compounds of Unusual Bonding.
  • ResearchGate. Character, frequency and intensity of vibration modes in CH₂Cl₂.
  • Chiang Mai Journal of Science. (2018). Scale Factors for Carbonyl Vibrational Frequencies: A Study of Partial Hessian Approximation.
  • Srivastava, S. L., & Rohitashava. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90.
  • Chemistry LibreTexts. (2023, October 24). 4.9.11.4: Part I - FTIR spectrum of a mixture of HCl and DCl gas.
  • ChemicalBook. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum.

Sources

Technical Comparison: 4,6-Dichloropyridine-2-carbonyl Chloride vs. Alternative Acylation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 4,6-Dichloropyridine-2-carbonyl chloride against alternative acylating strategies, specifically tailored for medicinal chemists and process development scientists.

Executive Summary & Reagent Profile[1][2][3]

4,6-Dichloropyridine-2-carbonyl chloride is a high-reactivity electrophile used to introduce the 4,6-dichloropicolinoyl moiety into pharmacophores. Unlike standard benzoyl chlorides, this reagent presents a unique "reactivity duality" due to the electron-deficient pyridine ring:

  • Hyper-Electrophilic Carbonyl: The electron-withdrawing nitrogen and two chlorine atoms make the acyl chloride (

    
    ) exceptionally reactive toward nucleophiles.
    
  • SNAr Susceptibility: The C4 and C6 positions are activated for Nucleophilic Aromatic Substitution (

    
    ), creating a risk of chlorine displacement by the amine nucleophile during acylation.[1]
    

This guide compares the isolated acid chloride against in situ generation and peptide coupling agents to determine the optimal workflow for yield and purity.

Reagent Snapshot
PropertySpecificationImplication
Structure Pyridine ring, Cl at 4,6; COCl at 2High electron deficiency.[2]
Physical State Low-melting solid / OilHandling difficulty; requires anhydrous storage.
Stability Moisture SensitiveRapid hydrolysis to parent acid; generates HCl.
Main Risk Regioselectivity (

vs. Acylation)
Requires strict temperature control.

Comparative Analysis: Performance & Selectivity

The following analysis contrasts the use of the isolated acid chloride (Route A) against in situ activation methods (Route B) and modern coupling agents (Route C).

Table 1: Performance Matrix of Acylation Strategies
FeatureRoute A: Isolated Acid Chloride Route B: In Situ Acid Chloride (SOCl₂) Route C: Coupling Agent (HATU/EDC)
Reactivity Highest (Instantaneous)High (Variable purity)Moderate to High
Atom Economy High (Byproduct: HCl)Moderate (Excess SOCl₂/HCl)Low (Urea/Phosphoramide waste)
Cost Efficiency High (Bulk scale)Highest (Raw materials)Low (Reagents are expensive)
Side Reactions

risk at >0°C
Ring chlorination /

Lowest Risk (Mild conditions)
Purification Simple (Extraction/Distillation)Difficult (Remove excess reagent)Difficult (Remove coupling byproducts)
Scalability Excellent (Process Chem)Good (Careful venting required)Poor (High cost/waste mass)
Deep Dive: The "SNAr Trap"

The critical differentiator is the side reaction profile.

  • Acid Chloride (Route A/B): The carbonyl is highly activated. However, if the reaction temperature rises or if the amine is highly basic/nucleophilic, the amine may attack C4 or C6, displacing a chloride ion. This results in a permanent impurity (amino-chloropyridine derivative) that is often difficult to separate.

  • Coupling Agents (Route C): Reagents like HATU activate the carboxylic acid as an ester (OBt/OAt). This intermediate is less electrophilic than the acid chloride, significantly reducing the rate of

    
     side reactions, making this the preferred route for small-scale discovery chemistry  where yield is prioritized over cost.
    

Mechanistic Visualization

The diagram below illustrates the divergent pathways. The "Green Path" is the desired acylation. The "Red Path" is the competing


 reaction, which becomes dominant at higher temperatures or with excess amine.

ReactionPathways Start 4,6-Dichloropyridine- 2-carbonyl chloride TetInt Tetrahedral Intermediate Start->TetInt Fast Attack (Kinetic Control) SideProd SNAr Byproduct (Cl Displacement) Start->SideProd Path B: Attack at C4/C6 (High Temp / Excess Base) Amine Amine Nucleophile (R-NH2) Amine->TetInt Product Desired Amide (Acylation) TetInt->Product Path A: -HCl (Low Temp < 0°C)

Caption: Kinetic competition between Acylation (Green) and Nucleophilic Aromatic Substitution (Red).

Experimental Protocols

Protocol A: High-Yield Acylation using Acid Chloride (Process Scale)

Best for: Scalable synthesis, cost-sensitive projects, non-sensitive amines.

Rationale: Uses a biphasic system or strict anhydrous low-temperature conditions to favor kinetic acylation over thermodynamic


.
  • Preparation: Dissolve 4,6-Dichloropyridine-2-carbonyl chloride (1.0 equiv) in anhydrous DCM (Dichloromethane). Cool to -10°C to 0°C .

    • Note: If synthesizing in situ from the acid, reflux with SOCl₂ (1.5 equiv) and cat. DMF for 2 hours, then evaporate to dryness to remove excess SOCl₂ and HCl before redissolving.

  • Addition: Add the Amine (1.0 equiv) and DIPEA (Diisopropylethylamine, 1.1 equiv) dissolved in DCM dropwise over 30 minutes.

    • Critical: Maintain internal temperature < 0°C. Localized heating promotes

      
      .
      
  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC/LCMS.

    • Endpoint: Disappearance of amine. Do not let the reaction warm to RT until complete.

  • Workup: Quench with cold water. Wash organic layer with 0.5M HCl (to remove unreacted amine) and NaHCO₃. Dry and concentrate.

Protocol B: High-Fidelity Acylation using HATU (Discovery Scale)

Best for: Precious amines, avoiding SNAr impurities, small scale.

  • Activation: Dissolve 4,6-Dichloropyridine-2-carboxylic acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins at RT.

  • Coupling: Add Amine (1.1 equiv). Stir at RT for 2-4 hours.

  • Purification: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF/HATU byproducts.

Decision Guide: Which Reagent to Choose?

Use the following logic flow to select the appropriate reagent for your specific campaign.

DecisionTree Start Start: Acylation of 4,6-Dichloropyridine-2-COOH Scale What is the Scale? Start->Scale Small < 1 Gram (Discovery) Scale->Small Discovery Large > 100 Grams (Process) Scale->Large Production HATU Use HATU / EDC (Prioritize Purity) Small->HATU Nucleophile Is the Amine Sterically Hindered? Large->Nucleophile AcidCl Use Acid Chloride (Prioritize Cost/Throughput) Nucleophile->AcidCl No (Reactive Amine) Nucleophile->AcidCl Yes (Needs high reactivity)

Caption: Strategic decision tree for reagent selection based on scale and substrate sterics.

References

  • Synthesis and structural characterisation of amides from picolinic acid. Source: National Institutes of Health (PMC). Context: Discusses the formation of chlorinated byproducts when activating picolinic acids with thionyl chloride.

  • Amide Synthesis Strategies: Acid Chlorides vs Coupling Agents. Source: Master Organic Chemistry. Context: foundational comparison of mechanism, pKa effects, and leaving group ability in acylation reactions.

  • Nucleophilic Aromatic Substitution (SNAr) on Chlorinated Pyrimidines. Source: BenchChem / ResearchGate. Context: Detailed data on the regioselectivity of SNAr reactions at C4/C6 positions in dichloropyrimidine systems, relevant to side-reaction management. (General Reference for SNAr reactivity patterns).

  • Properties of 2,6-Dichloropyridine-4-carbonyl chloride (Isomer Comparison). Source: Sigma-Aldrich. Context: Physical property data (MP/BP) for the structural isomer, used for estimating handling conditions of the 4,6-isomer.

Sources

Comparative Guide: Reactivity of 4,6-Dichloropyridine-2-carbonyl Chloride vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity of 4,6-Dichloropyridine-2-carbonyl chloride vs. Oxalyl chloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide analyzes the distinct roles and reactivity profiles of Oxalyl Chloride (the activator) and 4,6-Dichloropyridine-2-carbonyl chloride (the activated scaffold). While both are electrophilic acid chlorides, they occupy different nodes in synthetic workflows. Oxalyl chloride is a high-energy reagent used to generate acid chlorides, whereas 4,6-dichloropyridine-2-carbonyl chloride (4,6-DCPCC) is a specialized, highly reactive intermediate often synthesized using oxalyl chloride.

For drug development professionals, understanding the electronic tuning of 4,6-DCPCC—enhanced by the electron-deficient pyridine ring—is critical for optimizing acylation yields and minimizing hydrolytic degradation.

Chemical Profile & Physical Properties[1][2][3][4][5]

FeatureOxalyl Chloride 4,6-Dichloropyridine-2-carbonyl chloride
Formula


Role Chlorinating Reagent / ActivatorAcylating Agent / Building Block
Physical State Colorless, fuming liquidLow-melting solid / Liquid (MP ~25°C)
Boiling Point 63–64 °C~243 °C
Electrophilicity Extreme (Double-activated)High (Electron-deficient heterocycle)
Primary Use Converting R-COOH

R-COCl
Introducing the 4,6-dichloropyridine motif
Byproducts


(upon reaction with nucleophile)

Mechanistic Deep Dive: The Activator vs. The Scaffold

Oxalyl Chloride: The Thermodynamic Driver

Oxalyl chloride is thermodynamically unstable relative to its decomposition products (CO, CO₂, HCl).[1] This instability provides the driving force for chlorination. In the presence of catalytic N,N-Dimethylformamide (DMF), it forms the Vilsmeier-Haack intermediate (chloroiminium ion), which is the active species that converts carboxylic acids to acid chlorides.

  • Reactivity: Reacts violently with water, alcohols, and amines.

  • Selectivity: Low. It is a "hard" electrophile.

  • Utility: It is the reagent of choice for synthesizing 4,6-DCPCC from its parent acid because the gaseous byproducts simplify purification.

4,6-Dichloropyridine-2-carbonyl Chloride: The Tuned Electrophile

Unlike a standard benzoyl chloride, 4,6-DCPCC possesses a pyridine nitrogen and two chlorine substituents on the ring.

  • Electronic Effect: The pyridine nitrogen (via induction and resonance) and the chlorines (via induction) are strongly electron-withdrawing. This depletes electron density from the carbonyl carbon, making it significantly more electrophilic than phenyl analogues (e.g., benzoyl chloride).

  • Hydrolytic Instability: Due to this heightened electrophilicity, 4,6-DCPCC hydrolyzes rapidly in moist air. It requires stricter anhydrous handling than standard aryl acid chlorides.

Visualization: Synthesis & Activation Pathway

The following diagram illustrates the relationship between the two compounds: Oxalyl chloride acts as the generator for 4,6-DCPCC, which then acts as the substrate for amidation.

ReactionPathway Acid 4,6-Dichloropyridine- 2-carboxylic Acid Prod_Cl 4,6-Dichloropyridine- 2-carbonyl Chloride (The Scaffold) Acid->Prod_Cl Activation Oxalyl Oxalyl Chloride (The Activator) Inter Vilsmeier-Haack Intermediate Oxalyl->Inter + DMF (cat) Byprod Gases: CO, CO2, HCl Oxalyl->Byprod Inter->Prod_Cl Cl- transfer Amide Final Amide Product Prod_Cl->Amide + Amine - HCl Amine Target Amine (Nucleophile)

Figure 1: The synthetic workflow connecting Oxalyl Chloride (reagent) to 4,6-DCPCC (intermediate). Note the gas evolution driving the first step.

Experimental Protocols

Protocol A: In-Situ Generation of 4,6-DCPCC

Recommended for maximizing yield and minimizing hydrolysis.

Rationale: Generating the acid chloride immediately before use avoids storage stability issues.

  • Setup: Charge a flame-dried RBF with 4,6-dichloropyridine-2-carboxylic acid (1.0 equiv) and anhydrous DCM (

    
    ).
    
  • Catalyst: Add catalytic DMF (1-2 drops).

  • Activation: Dropwise add Oxalyl Chloride (1.2 equiv) at 0°C under

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Observation: Vigorous bubbling (CO/CO₂) will occur and eventually cease.

  • Workup: Concentrate in vacuo to remove excess oxalyl chloride. The residue is the crude 4,6-DCPCC .

  • Coupling: Re-dissolve in DCM and add immediately to the amine/base mixture.

Protocol B: Handling Isolated 4,6-DCPCC

Recommended only if the reagent is purchased commercially or stored.

Rationale: 4,6-DCPCC is a low-melting solid (MP ~25°C). It can liquefy in warm labs, increasing the rate of hydrolysis.

  • Storage: Store at -20°C under Argon.

  • Handling: Weigh quickly in a glovebox or under a cone of nitrogen.

  • Quality Check: Before critical reactions, obtain a proton NMR in

    
    .
    
    • Check: Look for the carboxylic acid proton (broad singlet >10 ppm). If present, re-treat with oxalyl chloride (Protocol A) or purify via distillation (BP 243°C—requires high vacuum).

Comparative Performance Data

ParameterOxalyl Chloride Activation (In Situ)Using Isolated 4,6-DCPCC
Reaction Time Longer (Activation step + Coupling)Shorter (Direct Coupling)
Purity Profile High (Gases escape)Variable (Depends on storage quality)
Moisture Sensitivity N/A (System is sealed/dry)Critical (Hydrolyzes rapidly)
Atom Economy Lower (Loss of CO/CO₂)Higher (Direct addition)
Safety Requires fume hood (CO/HCl)Requires PPE (Corrosive/Sensitizer)

References

  • Synthesis of Pyridine Acid Chlorides: ChemicalBook. "Synthesis of 4,6-dichloropyridine-2-carboxylic acid and derivatives." Link

  • Oxalyl Chloride Reactivity: Organic Syntheses. "Acid Chlorides via Oxalyl Chloride Activation."[2][3] Link

  • Physical Properties: Sigma-Aldrich. "2,6-Dichloropyridine-4-carbonyl chloride Product Specification." Link (Note: Isomer properties are analogous).

  • Mechanistic Insight: BenchChem. "Reactivity of Dichloropyridines in Nucleophilic Substitution." Link

Sources

Efficacy of 4,6-Dichloropyridine-2-carbonyl chloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4,6-Dichloropyridine-2-carbonyl chloride (also known as 4,6-dichloropicolinoyl chloride) in the context of peptide synthesis.

Executive Summary: The Electrophilic Scaffold

4,6-Dichloropyridine-2-carbonyl chloride is not a standard coupling reagent (like HATU or EDC) used to form generic peptide bonds between amino acids. Instead, it is a specialized heterocyclic building block and capping agent used for:

  • Late-Stage Functionalization: Introducing a pyridine core with two reactive electrophilic handles (Cl atoms at C4 and C6) for subsequent modification.

  • Peptide Macrocyclization: Serving as a "linchpin" to cyclize peptides via nucleophilic aromatic substitution (SNAr) with side-chain nucleophiles (e.g., Cysteine thiols or Lysine amines).

  • Peptidomimetic Design: Creating rigid, aromatic turns or pharmacophores within a peptide backbone.

Its efficacy is defined by its dual-reactivity profile : the highly reactive acid chloride (for immediate N-terminal attachment) and the tunable reactivity of the ring chlorines (for post-synthetic modification).

Part 1: Mechanism of Action & Reactivity Profile

The molecule possesses three distinct reactive sites, activated in a hierarchical manner. Understanding this hierarchy is critical for designing successful protocols.

Reactivity Hierarchy
  • Site A: Acid Chloride (C2-COCl)

    • Reactivity: Extremely High (Kinetic control).

    • Action: Reacts instantly with the N-terminal amine of the resin-bound peptide.

    • Mechanism: Nucleophilic Acyl Substitution.

    • Conditions: Anhydrous, basic (DIPEA/NMM), 0°C to RT.

  • Site B: C4-Chlorine (Para to Nitrogen)

    • Reactivity: Moderate to High (Thermodynamic control).

    • Action: Primary site for SNAr displacement.

    • Activation: The C4 position is electronically activated by both the pyridine nitrogen (para-effect) and the electron-withdrawing carbonyl group at C2.

    • Utility: Attachment of side-chains, fluorophores, or cyclization.

  • Site C: C6-Chlorine (Ortho to Nitrogen)

    • Reactivity: Low to Moderate.

    • Action: Secondary site for SNAr.

    • Sterics: Often sterically less accessible if the C4 or C2 positions are substituted with bulky groups.

ReactivityMap Reagent 4,6-Dichloropyridine- 2-carbonyl chloride SiteA Site A: Acid Chloride (C2-COCl) Extremely Reactive Reagent->SiteA 1. Immediate N-Capping SiteB Site B: C4-Chlorine (Para-position) S_NAr Active Reagent->SiteB 2. Post-Synthetic Functionalization SiteC Site C: C6-Chlorine (Ortho-position) Latent Reactivity Reagent->SiteC 3. Secondary Modification Peptide-Resin Peptide-Resin SiteA->Peptide-Resin Forms Amide Bond Cyclization/Tagging Cyclization/Tagging SiteB->Cyclization/Tagging Displaced by R-SH / R-NH2

Figure 1: The hierarchical reactivity profile allows for sequential, orthogonal modification of the peptide scaffold.

Part 2: Comparative Efficacy Guide

This section compares 4,6-Dichloropyridine-2-carbonyl chloride against common alternatives used for similar "capping" or "scaffolding" purposes.

Table 1: Performance Comparison
Feature4,6-Dichloropyridine-2-COCl Picolinoyl Chloride (Unsubstituted) Cyanuric Chloride (Triazine) 2,6-Bis(bromomethyl)pyridine
Primary Function Functionalizable ScaffoldSimple Capping / PharmacophoreMulti-point CrosslinkerCysteine Crosslinker (Stapling)
Acylation Efficiency High (Acid Chloride)High (Acid Chloride)N/A (Reacts via SNAr)N/A (Alkylation)
Post-Synthetic Utility High (2 x Cl handles)None (Inert ring)Very High (3 x Cl handles)Medium (Specific to thiols)
Stability Moisture Sensitive (Hydrolyzes to acid)Moisture SensitiveMoisture SensitiveLight/Moisture Sensitive
Selectivity Tunable (C4 > C6)N/AHard to control (C1≈C2≈C3)High (Cys selective)
Racemization Risk Low (Achiral reagent)Low N/AN/A
Key Advantages:
  • Orthogonality: Unlike Cyanuric chloride which is extremely reactive and often leads to uncontrolled crosslinking, the pyridine scaffold requires specific activation (heat or base) for the SNAr steps, allowing precise control.

  • Atom Economy: It introduces a rigid aromatic turn mimetic and a reactive handle in a single coupling step.

  • Solubility: The pyridine nitrogen improves the solubility of the final peptide construct in acidic media compared to benzene-based scaffolds (e.g., benzoyl chloride).

Part 3: Validated Experimental Protocols

Safety Note: Acid chlorides are corrosive and lachrymators. Work in a fume hood. This reagent hydrolyzes rapidly in moist air to form HCl and the corresponding carboxylic acid.

Protocol A: Anhydrous N-Terminal Coupling (SPPS)

Use this protocol to attach the scaffold to the N-terminus of a resin-bound peptide.

Materials:

  • Resin-bound peptide (Fmoc-deprotected, free amine).

  • 4,6-Dichloropyridine-2-carbonyl chloride (5–10 equivalents).

  • DIPEA (N,N-Diisopropylethylamine) (10–20 equivalents).

  • DCM (Dichloromethane), Anhydrous.

Step-by-Step:

  • Preparation: Swell the resin in anhydrous DCM for 20 minutes. Drain.

  • Dissolution: Dissolve the acid chloride in minimal anhydrous DCM.

    • Note: Do not use DMF if possible, as secondary amines in DMF (contaminants) can react with the acid chloride. If DMF is required for solubility, ensure it is high-grade and amine-free.

  • Base Addition: Add DIPEA to the resin slurry before adding the acid chloride to neutralize the HCl generated.

  • Coupling: Add the acid chloride solution to the resin. Shake/vortex at Room Temperature for 30–60 minutes .

    • Monitoring: Perform a Kaiser test (Ninhydrin). It should be negative (colorless beads), indicating complete capping.

  • Washing: Wash resin with DCM (3x) and DMF (3x) to remove excess reagent and HCl salts.

Protocol B: On-Resin Macrocyclization (SNAr)

Use this protocol to cyclize the peptide by displacing the C4-Chlorine with a side-chain nucleophile (e.g., Cysteine thiol).

Prerequisites: The peptide must contain a nucleophile (e.g., Cys, Lys, Orn) with a protecting group that can be removed selectively (e.g., Mmt, Alloc) or is already free.

Step-by-Step:

  • Deprotection: Remove the side-chain protecting group of the target nucleophile (e.g., remove Cys(Mmt) with dilute TFA/DCM).

  • Solvent Switch: Wash resin with DMF.

  • Cyclization Reaction:

    • Solvent: DMF or NMP.

    • Base: Cs2CO3 (Cesium Carbonate, 5 eq) or DBU (2 eq). Cesium is preferred for its "Cesium Effect" in promoting macrocyclization.

    • Conditions: Shake at 40–60°C for 4–12 hours.

    • Note: The C4-Cl is less reactive than a benzylic bromide; mild heating is often required to drive the SNAr reaction to completion.

  • Cleavage: Wash thoroughly and cleave the peptide from the resin using standard TFA cocktails.

Part 4: Visualizing the Workflow

The following diagram illustrates the transformation from a linear peptide to a constrained macrocycle using this reagent.

Workflow Start Linear Peptide-Resin (Free N-Terminus) Step1 Step 1: Acylation (+ 4,6-Dichloro-2-COCl + DIPEA) Start->Step1 Intermediate Capped Intermediate (Linear, with Cl handles) Step1->Intermediate Step2 Step 2: Activation (Deprotect Side-Chain Nu) Intermediate->Step2 Step3 Step 3: Macrocyclization (S_NAr at C4, Heat + Base) Step2->Step3 Final Cyclic Peptide Product (Rigid Pyridine Scaffold) Step3->Final

Figure 2: Synthetic workflow for generating pyridine-stapled macrocycles.

References

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). Contemporary strategies for peptide macrocyclization. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation. Retrieved from [Link]

  • ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link][1]

Sources

Quantitative analysis of 4,6-Dichloropyridine-2-carbonyl chloride purity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological guide for the quantitative purity analysis of highly reactive pharmaceutical intermediates, focusing on 4,6-Dichloropyridine-2-carbonyl chloride.

The Analytical Challenge: Reactivity vs. Measurement Integrity

As an Application Scientist dealing with reactive starting materials, the fundamental rule of analytical chemistry is that the act of measurement must not alter the analyte. 4,6-Dichloropyridine-2-carbonyl chloride (CAS: 98138-06-8) is a highly electrophilic acylating agent used in the synthesis of complex active pharmaceutical ingredients (APIs).

The core challenge in its quantitative analysis lies in its susceptibility to nucleophilic attack. In the presence of trace moisture, it rapidly hydrolyzes to 4,6-dichloropicolinic acid. Direct analysis via conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Gas Chromatography (GC) inevitably leads to on-column degradation[1]. This degradation manifests as artificially low purity readings, erratic peak tailing, and an inaccurate impurity profile.

To achieve true quantitative accuracy, we must employ analytical strategies that either intentionally and quantitatively stabilize the molecule prior to analysis (Derivatization) or analyze it in a completely inert environment (Quantitative NMR).

Comparative Methodological Matrix

The following table summarizes the performance metrics of three distinct analytical approaches. The data clearly demonstrates why direct analysis is unacceptable for reactive acyl chlorides.

Analytical ParameterPre-Column Derivatization HPLC-UVQuantitative 1H-NMR (qNMR)Direct GC-FID (Conventional)
Mechanism Chemical Quenching (Esterification)Primary Ratio (Proton Integration)Thermal Volatilization
Accuracy (Recovery) 98.5% – 101.0%99.0% – 100.5%85.0% – 92.0% (Variable)
Precision (RSD, n=6) < 1.0%< 0.5%> 5.0%
Specificity High (Chromatographic resolution)High (Isotope & shift specific)Low (In-situ degradation)
Sample Prep Time 20 minutes5 minutes5 minutes
Primary Limitation Requires rigorous reaction validationRequires high-field NMR accessUnreliable; moisture sensitive

Method A: Pre-Column Derivatization HPLC-UV (The Robust Workhorse)

Causality & Mechanism

Due to the reactivity of acyl chlorides, derivatization is widely reported and utilized in the pharmaceutical industry to generate an analyte with adequate stability for RP-HPLC analysis[1]. By reacting 4,6-Dichloropyridine-2-carbonyl chloride with an excess of a nucleophile—such as anhydrous methanol or a nitrophenylhydrazine derivative—at room temperature, the reactive acyl chloride is quantitatively converted into a stable ester or amide[2].

We utilize anhydrous methanol catalyzed by Triethylamine (TEA). The causality here is twofold: Methanol acts as both the solvent and the reactant, driving the equilibrium forward, while TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the reaction from stalling and ensuring >99.9% conversion.

Derivatization A 4,6-Dichloropyridine-2-carbonyl chloride (Reactive Analyte) C Derivatization Reaction (Room Temp, 15 min) A->C B Anhydrous Methanol + Base Catalyst (TEA) B->C D Methyl 4,6-dichloro- pyridine-2-carboxylate (Stable Derivative) C->D Quantitative Conversion E RP-HPLC-UV Analysis (Accurate Quantitation) D->E No On-Column Degradation

Workflow of pre-column derivatization converting reactive acyl chloride to a stable ester.

Self-Validating Protocol
  • Reagent Preparation: Prepare a derivatization solution of anhydrous methanol containing 1% (v/v) Triethylamine (TEA). Note: Ensure methanol is strictly anhydrous (<50 ppm water) to prevent competitive hydrolysis.

  • Sample Preparation: Accurately weigh ~20 mg of the acyl chloride sample into a dry 20 mL volumetric flask.

  • Reaction: Immediately add 10 mL of the derivatization reagent. Sonicate for 5 minutes at room temperature.

  • Dilution: Dilute to volume with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).

    • Detection: UV at 254 nm.

  • System Self-Validation: Run a blank containing only the derivatization reagent to ensure no interfering system peaks. Spike a known standard of 4,6-dichloropicolinic acid (the hydrolysis product) into the sample to verify baseline resolution (

    
    ) from the derivatized ester peak. If the acid peak grows over sequential injections, moisture is present in the autosampler.
    

Method B: Quantitative 1H-NMR (qNMR) (The Absolute Standard)

Causality & Mechanism

Quantitative NMR (qNMR) provides a versatile and orthogonal means of purity evaluation that does not require chromatographic separation or reference standards of the analyte itself[3]. For highly reactive species, qNMR in an anhydrous deuterated solvent (e.g.,


) prevents degradation during analysis, capturing the true purity of the intact molecule[4].

The fundamental principle of qNMR is that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing that signal. By comparing the integral of the aromatic protons on the 4,6-dichloropyridine ring against a highly pure internal standard (IS) like 1,3,5-trimethoxybenzene, absolute purity is calculated without the need for a calibration curve.

qNMR A Accurate Co-weighing Analyte + Internal Standard (IS) (e.g., 1,3,5-Trimethoxybenzene) B Dissolution in Anhydrous CDCl3 A->B C 1H-NMR Acquisition (D1 > 5*T1, 90° Pulse) B->C Moisture-free environment D Signal Integration (Analyte vs. IS Protons) C->D E Absolute Purity Calculation Px = (Ix / Iis) * (Nis / Nx) * (Mx / Mis) * (Wis / Wx) * Pis D->E

Logical pathway and calculation parameters for absolute purity determination via qNMR.

Self-Validating Protocol
  • Standard Selection: Select 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent, >99.9% purity) as the internal standard. Its aromatic protons (~6.1 ppm) do not overlap with the pyridine protons of the analyte (~7.5 - 8.0 ppm).

  • Sample Preparation: Using a microbalance (

    
     mg), accurately co-weigh ~15 mg of 4,6-Dichloropyridine-2-carbonyl chloride and ~10 mg of the IS directly into a dry 2 mL glass vial.
    
  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous

    
     (stored over 4Å molecular sieves). Transfer immediately to a dry 5 mm NMR tube and cap tightly.
    
  • Acquisition Parameters: Acquire

    
    -NMR spectra using a 90° excitation pulse. Critical Causality: Set the relaxation delay (
    
    
    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the protons of interest (typically
    
    
    seconds). This ensures complete magnetization recovery and prevents integral truncation[5].
  • System Self-Validation: Inspect the spectrum for a water peak at ~1.56 ppm. A disproportionately large water peak indicates moisture ingress during sample prep, which invalidates the assay due to potential in-situ hydrolysis. Additionally, check for the presence of the carboxylic acid proton (~11.0 ppm) to quantify any pre-existing degradation.

Strategic Recommendations

For routine batch release and in-process control (IPC) in a manufacturing environment, Pre-Column Derivatization HPLC-UV is the recommended approach. It offers high throughput, utilizes standard laboratory equipment, and provides excellent precision (<1.0% RSD).

However, during early-stage drug development, reference standard characterization, or when investigating out-of-specification (OOS) results, qNMR must be employed as the orthogonal referee method. It bypasses the chemical assumptions of derivatization and provides an absolute, structurally correlated purity value[3]. Direct GC-FID or HPLC without derivatization should be strictly prohibited for this compound.

References

1.[2] "The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate." Google Patents (CN107014944A). Available at: 2.[1] Stowers, S., Kumar, A., Carrera, D., et al. (2017). "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review. Available at:[Link] 3.[3] Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Scilit. Available at:[Link] 4.[4] Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link] 5.[5] Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." PMC - NIH. Available at:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4,6-Dichloropyridine-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative, field-proven procedures for the safe disposal of 4,6-Dichloropyridine-2-carbonyl chloride . It is designed for researchers and safety officers requiring immediate, actionable protocols.

Part 1: Executive Safety Directives

CRITICAL WARNING: 4,6-Dichloropyridine-2-carbonyl chloride is a high-energy electrophile . It reacts violently with water and nucleophiles to release hydrogen chloride (HCl) gas and heat. NEVER dispose of the neat chemical directly into aqueous waste streams or sanitary sewers.

Immediate Action Directive
Segregation Store away from water, alcohols, amines, and strong bases.
PPE Requirement Chemical-resistant gloves (Nitrile/Laminate), safety goggles, lab coat, and fume hood are mandatory.
Primary Hazard Corrosive / Water-Reactive . Releases HCl gas upon contact with moisture.
Waste Code Treat as Halogenated Organic Waste . (Likely D002, D003, or U-listed equivalent depending on jurisdiction).

Part 2: Chemical Hazard Profile

Understanding the reactivity profile is essential for selecting the correct quenching method.

PropertyDescriptionCausality / Impact on Disposal
Functional Group Acyl Chloride (-COCl)Highly susceptible to hydrolysis. Releases HCl gas, requiring acid-neutralizing capability during disposal.
Core Structure Dichloropyridine RingHalogenated aromatic rings are environmentally persistent. Do not sewer.
Reactivity Moisture SensitiveViolent reaction with water. Must be diluted in an inert solvent before aqueous contact to manage heat.
Byproducts HCl, Pyridine-carboxylic acidHydrolysis generates acidic vapors (HCl) and a solid organic acid precipitate.

Part 3: The "Quench & Pack" Protocol

This is the industry-standard method for rendering the chemical safe for disposal. This protocol converts the reactive acid chloride into a stable carboxylic acid or salt.

Reagents Required:
  • Inert Solvent: Dichloromethane (DCM) or Toluene (to dilute thermal mass).

  • Neutralizing Base: Saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    
    ).
    • Note:

      
       is safer but generates 
      
      
      
      foam.
      
      
      generates more heat but no gas.
  • Ice Bath: To control exotherms.

Step-by-Step Procedure:
  • Dilution (The Thermal Buffer):

    • Dissolve the 4,6-Dichloropyridine-2-carbonyl chloride in an inert solvent (DCM is preferred for solubility) at a ratio of roughly 1:10 (1g substance to 10mL solvent).

    • Why: This prevents "hot spots" and runaway boiling when water is introduced.

  • Controlled Hydrolysis:

    • Place a flask containing the basic solution (e.g., 10% NaOH) in an ice bath.

    • Slowly add the diluted organic solution to the base with vigorous stirring.

    • Observation: If using bicarbonate, expect vigorous bubbling (

      
      ). Wait for bubbling to subside between additions.
      
  • Verification:

    • Test the pH of the aqueous layer.[1] It should remain basic (pH > 8). If acidic, add more base.

    • Stir for 30 minutes to ensure complete hydrolysis of the -COCl bond.

  • Phase Separation & Packaging:

    • Do not separate layers. The safest disposal method for the quenched mixture is to collect the entire emulsion (organic solvent + aqueous salt solution).

    • Transfer the mixture to a waste container labeled "Halogenated Organic Waste - Basic pH."

Visual Workflow: Quenching Logic

QuenchingProtocol Figure 1: Controlled Quenching Workflow for Acid Chlorides Start Start: Neat Acid Chloride Dilute Step 1: Dilute in DCM/Toluene (Thermal Buffer) Start->Dilute Add Step 3: Dropwise Addition (Control Exotherm/Gas) Dilute->Add PrepareBase Step 2: Prepare Ice-Cold Base (NaOH or NaHCO3) PrepareBase->Add CheckPH Step 4: Check pH > 8 Add->CheckPH Adjust Adjust: Add more Base CheckPH->Adjust If pH < 7 Pack Step 5: Package as Halogenated Waste CheckPH->Pack If pH > 8 Adjust->CheckPH

Part 4: Waste Stream Management

Once quenched, the material is no longer water-reactive, but it remains a hazardous chemical waste.

ParameterSpecification
Container Type High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to residual chloride corrosion.
Labeling Must read: "Hazardous Waste - Halogenated Solvent & Pyridine Derivatives."
Constituents List: Dichloromethane, Water, Sodium Chloride, 4,6-Dichloropyridine-2-carboxylic acid.
Storage Store in a cool, ventilated satellite accumulation area until pickup. Cap loosely initially if

was used to allow residual

to escape.
Why "Zero Discharge"?

While the hydrolysis product (the carboxylic acid) is less reactive, halogenated pyridine derivatives are often persistent and toxic to aquatic life.

  • Protocol: NEVER pour the aqueous layer down the drain, even if neutralized.

  • Reasoning: Most municipal water treatment plants cannot effectively degrade halogenated pyridines, leading to environmental fines and contamination [1].

Part 5: Emergency Spill Response

Scenario: A 100g bottle drops and shatters in the aisle.

  • Evacuate: Clear the immediate area. The material will react with humidity in the air to form HCl mist (white smoke).

  • PPE Up: Don a full-face respirator with acid gas cartridges, heavy nitrile gloves, and a chemically resistant apron.

  • Contain: Surround the spill with a dry absorbent (vermiculite or dry sand). Do not use paper towels (they may char or degrade).

  • Neutralize: Sprinkle sodium bicarbonate powder or calcium carbonate directly over the spill to neutralize the acid.

  • Collect: Scoop the resulting sludge into a wide-mouth hazardous waste jar. Label as "Spill Debris - Acid Chloride."

Decision Matrix: Spill vs. Routine

DecisionMatrix Figure 2: Operational Decision Matrix Event Chemical Event Routine Routine Disposal (Old/Excess Reagent) Event->Routine Spill Spill / Exposure Event->Spill Quench Perform Quench Protocol (See Fig 1) Routine->Quench Evacuate Evacuate & Ventilate Spill->Evacuate WasteBin Halogenated Waste Bin Quench->WasteBin Absorb Absorb with Dry Sand/Soda Ash Evacuate->Absorb Scoop Collect Solids Absorb->Scoop SolidWaste Solid Hazardous Waste Scoop->SolidWaste

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Codes: Pyridine and Derivatives (F005, U196)." RCRA Regulations. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. "2,6-Dichloropyridine-4-carbonyl chloride Compound Summary." PubChem Database.[2] Available at: [Link]

  • University of Wisconsin-La Crosse. "Laboratory Waste Disposal Procedures: Acid Chlorides and Anhydrides." Environmental Health and Safety. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.